4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMAYNPSFMOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306539 | |
| Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828-52-4 | |
| Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 177415 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 828-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
This guide provides a comprehensive overview of the synthetic pathway for 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics and advanced polymers. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the procedural choices and mechanistic underpinnings.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane core is a highly sought-after motif in modern chemistry. Its rigid, well-defined geometry makes it an excellent non-aromatic spacer for probing structure-activity relationships in drug discovery. Specifically, 1,4-disubstituted bicyclo[2.2.2]octane derivatives serve as bioisosteres for para-substituted phenyl rings, offering improved physicochemical properties such as increased solubility and metabolic stability. This compound, with its orthogonal functional groups, is a particularly versatile intermediate for the synthesis of complex molecules, including potent and orally active murine double minute 2 (MDM2) inhibitors for cancer therapy.[1]
Overall Synthetic Strategy
The most common and efficient synthesis of this compound involves a three-stage process. This strategy hinges on the selective manipulation of one of the two carboxylic acid functionalities of a readily accessible precursor.
Sources
An In-depth Technical Guide to 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid: A Rigid Scaffold for Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer superior pharmacological profiles is relentless. The bicyclo[2.2.2]octane framework has emerged as a compelling structural motif, prized for its inherent rigidity and three-dimensional character. This guide focuses on a key derivative, 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid , a bifunctional molecule poised for significant applications in drug development, from serving as a non-planar bioisostere for aromatic rings to acting as a sophisticated linker in targeted protein degradation.[1][2] Its unique conformational constraints provide a predictable spatial arrangement of functional groups, a critical attribute for optimizing interactions with biological targets.[1] This document provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
Core Physical Properties
| Property | Value | Source |
| CAS Number | 828-52-4 | [4][5] |
| Molecular Formula | C₁₀H₁₆O₃ | [4][5] |
| Molecular Weight | 184.23 g/mol | [4][5] |
| Appearance | White to off-white solid | Presumed |
| Melting Point | 187-188 °C | Echemi |
| Boiling Point | 332.7 °C at 760 mmHg | Echemi |
| Storage | Room temperature, sealed in a dry environment | [4][5] |
Spectroscopic Characteristics
The rigid bicyclic framework of this molecule results in a well-defined spectroscopic signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic multiplets for the bridgehead and bridge methylene protons of the bicyclo[2.2.2]octane core. The hydroxymethyl group will present as a singlet or a multiplet depending on coupling, and the carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum. The ¹³C NMR will display distinct signals for the quaternary carbons of the carboxylic acid and the hydroxymethyl-substituted bridgehead, along with the methylene carbons of the cage structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, overlapping with the C-H stretching vibrations. A strong carbonyl (C=O) stretch from the carboxylic acid will be prominent around 1700 cm⁻¹. The O-H stretch of the primary alcohol is also expected, along with C-O stretching vibrations.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the bicyclic core.[1]
Synthesis and Experimental Protocol
The synthesis of this compound can be strategically approached from the commercially available dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. The rationale behind this synthetic route is the selective reduction of one of the ester functionalities to a primary alcohol, followed by hydrolysis of the remaining ester to the desired carboxylic acid. This multi-step process leverages the differential reactivity of the functional groups and allows for a controlled transformation.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Stage 1: Selective Mono-reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
The cornerstone of this synthesis is the selective reduction of one of the two ester groups. This can be achieved by carefully controlling the stoichiometry of a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction is typically performed at low temperatures to enhance selectivity and minimize over-reduction to the diol.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LiAlH₄ (0.5 equivalents) in THF is added dropwise via the dropping funnel over a period of 1-2 hours. The slow addition rate is crucial to maintain a low temperature and control the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-alcohol product.
-
Work-up: Once the reaction is complete, it is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Stage 2: Hydrolysis of the Ester
The final step is the hydrolysis of the remaining methyl ester to the carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred for its cleaner reaction profile.
-
Reaction Setup: The crude product from the previous step is dissolved in a mixture of methanol and water.
-
Reagent Addition: An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then heated to reflux and stirred for several hours.
-
Reaction Monitoring: The disappearance of the ester is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a concentrated solution of hydrochloric acid until a precipitate forms. The solid product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of this compound makes it a highly valuable building block in the design of novel therapeutics.
A Superior Bioisostere for Aromatic Rings
In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool. The bicyclo[2.2.2]octane core is increasingly being used as a non-planar, saturated bioisostere for the para-substituted phenyl ring.[2][6][7][8] This substitution can lead to significant improvements in the physicochemical properties of a drug candidate, such as:
-
Enhanced Solubility: The disruption of the planar, aromatic system can reduce crystal lattice energy, leading to improved aqueous solubility.[2][7]
-
Improved Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing them with a saturated bicyclic system can block these metabolic pathways, leading to a longer half-life in the body.[2][7]
-
Reduced Lipophilicity: Overly lipophilic compounds can have poor pharmacokinetic properties and off-target toxicity. The introduction of the more three-dimensional bicyclo[2.2.2]octane scaffold can help to optimize the lipophilicity of a molecule.[2]
A Versatile Linker in Targeted Protein Degradation (PROTACs)
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality.[9][10][11] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker that connects the target-binding and E3 ligase-binding moieties plays a critical role in the efficacy of a PROTAC.
The bifunctional nature of this compound, with its carboxylic acid and hydroxymethyl groups at opposite ends of a rigid scaffold, makes it an ideal candidate for a PROTAC linker. The carboxylic acid can be used to attach to the E3 ligase ligand, while the hydroxymethyl group can be functionalized to connect to the target-binding ligand. The rigidity of the bicyclo[2.2.2]octane core helps to maintain a defined distance and spatial orientation between the two ends of the PROTAC, which is crucial for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Conceptual Application in PROTAC Design
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An In-depth Technical Guide to the Diels-Alder Reaction for Bicyclo[2.2.2]octane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) framework is a cornerstone structural motif in modern chemistry. Its rigid, three-dimensional architecture provides a unique and predictable scaffold for the precise spatial arrangement of functional groups. This has made it an invaluable tool in drug discovery, where it often serves as a non-planar, saturated bioisostere for phenyl rings to improve physicochemical properties such as solubility and metabolic stability.[1] Furthermore, its application extends to materials science and the synthesis of complex natural products.[1][2]
Among the synthetic methodologies available, the Diels-Alder reaction stands as the most powerful and elegant strategy for constructing the BCO core.[3][4] This [4+2] cycloaddition, a concerted pericyclic reaction, offers a highly convergent and stereocontrolled route to this valuable bicyclic system, forming two new carbon-carbon bonds and up to four stereocenters in a single, efficient step.[4][5][6] This guide provides a detailed exploration of the mechanistic principles, practical considerations, and experimental protocols for leveraging the Diels-Alder reaction in the synthesis of bicyclo[2.2.2]octane derivatives.
The Mechanistic Heart: Frontier Molecular Orbital Theory and Stereoselectivity
The Diels-Alder reaction's efficiency and predictability are rooted in fundamental principles of orbital mechanics. The reaction involves the interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system).[5][6] According to Frontier Molecular Orbital (FMO) theory, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich component and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient component.[7][8]
In a "normal" electron-demand Diels-Alder, the diene is the electron-rich species and the dienophile is electron-poor. The reaction is facilitated by a narrow energy gap between the diene's HOMO and the dienophile's LUMO.[9]
// Energy Axis node [shape=none, style="", fillcolor=none]; edge [style=invis]; E_high [label="Energy"]; E_low [label=""]; E_high -> E_low [arrowhead=none, label=" ΔE", fontcolor="#EA4335"]; {rank=max; E_high;} {rank=min; E_low;} } /dot Caption: FMO diagram for a normal electron-demand Diels-Alder reaction.
Stereochemical Control: The Endo and Exo Pathways
A critical feature of the Diels-Alder reaction in forming bicyclic systems is its stereoselectivity. When a cyclic diene like 1,3-cyclohexadiene reacts, the dienophile can approach from two distinct faces, leading to two possible diastereomeric products: endo and exo.
-
Endo Product: The substituents on the dienophile are oriented syn (on the same side) to the larger, unsaturated bridge of the newly formed bicyclic system.[10]
-
Exo Product: The substituents on the dienophile are oriented anti (on the opposite side) to the larger, unsaturated bridge.[10]
Under conditions of kinetic control, particularly with Lewis acid catalysis, the endo product is often favored.[3] This preference, known as the "Alder Endo Rule," is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the developing π-bond in the diene at the transition state.[3] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. Therefore, reactions run at high temperatures for extended periods can favor the formation of the exo adduct through a retro-Diels-Alder equilibration.[2][11]
Essential Components and Reaction Conditions
The successful synthesis of a bicyclo[2.2.2]octane core hinges on the appropriate selection of the diene, dienophile, and reaction conditions.
The Diene and Dienophile
For the parent bicyclo[2.2.2]octane system, the quintessential diene is 1,3-cyclohexadiene . Substituted versions of this diene are commonly employed to install functionality directly onto the BCO core.[3]
The dienophile is typically an alkene bearing one or more electron-withdrawing groups (EWGs) to lower its LUMO energy and accelerate the reaction. Common examples include:
-
Maleic anhydride
-
Acrolein and its derivatives (e.g., methacrolein)[3]
-
Acrylate esters
-
Quinones
Optimizing Reaction Conditions: Thermal vs. Catalytic
Thermal Conditions: The simplest execution involves heating the diene and dienophile in a suitable high-boiling solvent like toluene or xylene.[2] Temperatures can range from 80 °C to over 200 °C, sometimes requiring sealed-tube or microwave conditions.[2][12] While straightforward, these conditions may require long reaction times and can sometimes yield mixtures of endo and exo products.[2]
Lewis Acid Catalysis: The use of Lewis acids represents a significant advancement, offering enhanced reaction rates and improved selectivity.[2][3][13] The Lewis acid coordinates to the EWG of the dienophile (e.g., the carbonyl oxygen of an acrylate), which further lowers the dienophile's LUMO energy, accelerating the cycloaddition.[3] This acceleration allows reactions to proceed at lower temperatures, often favoring the kinetically preferred endo product.[3][13] It is important to note that if the diene contains a Lewis basic functional group, such as an amide, stoichiometric amounts of the Lewis acid may be required.[3]
Comparative Data on Reaction Conditions
The following table summarizes various conditions reported for the synthesis of bicyclo[2.2.2]octane systems, illustrating the interplay between catalysts, temperature, and stereochemical outcome.
| Diene | Dienophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Substituted 1,3-cyclohexadiene | Methacrolein | Ytterbium trichloride | N/A | N/A | N/A | Major:Minor | [3] |
| Acetonide of a substituted cis-1,2-dihydrocatechol | Cyclopent-2-en-1-one | None (Microwave) | 200 | 0.33 | 49 | N/A | [12] |
| 1,3-Cyclohexadiene | 1-Acetylvinyl p-nitrobenzenecarboxylate | BF₃·Et₂O / CH₂Cl₂ | -50 | 10 | 85 | 67:33 | [13] |
| 1,3-Cyclohexadiene | 1-Acetylvinyl p-nitrobenzenecarboxylate | Toluene | 130 | 168 | 70 | Exclusive Endo | [13] |
| Allylic alcohol precursor (intramolecular) | Toluene | 80 | 120 | 87 | 1.8:1 (desired:undesired regioisomer) | [11] | |
| Allylic alcohol precursor (intramolecular) | Toluene | 120 | N/A | 87 | 8.6:1 (desired:undesired regioisomer) | [11] |
Field-Proven Experimental Protocol: Lewis Acid-Catalyzed Synthesis
This section provides a representative, self-validating protocol for the synthesis of a bicyclo[2.2.2]octane derivative, adapted from methodologies employing Lewis acid catalysis.[3][13] This protocol emphasizes the causality behind each step, ensuring reproducibility and safety.
Step-by-Step Methodology
Objective: To synthesize a bicyclo[2.2.2]octane aldehyde via the Diels-Alder reaction between a 5-substituted-1,3-cyclohexadiene and methacrolein, catalyzed by a Lewis acid.
Materials:
-
5-substituted-1,3-cyclohexadiene (Diene)
-
Methacrolein (Dienophile)
-
Lewis Acid (e.g., Ytterbium trichloride (YbCl₃) or Boron trifluoride etherate (BF₃·Et₂O))
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Protocol:
-
Reaction Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon). This is critical as Lewis acids and some intermediates are moisture-sensitive.
-
Reagent Charging and Cooling: The flask is charged with the chosen anhydrous solvent (e.g., DCM) and cooled to the desired temperature (e.g., -50 °C to 0 °C) using an appropriate cooling bath.[4][13] The Lewis acid (1.0 - 1.2 equivalents) is added, followed by the dropwise addition of the dienophile (1.0 equivalent). The mixture is stirred for 15-30 minutes to allow for pre-complexation of the Lewis acid with the dienophile's carbonyl group, which is the causal step for catalytic activation.
-
Diene Addition: A solution of the diene (1.2 - 1.5 equivalents) in the anhydrous solvent is added dropwise to the reaction mixture over 20-30 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize potential side reactions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). Aliquots are taken periodically, quenched in a separate vial with a small amount of saturated NaHCO₃, and spotted on a TLC plate. The disappearance of the limiting reagent (dienophile) indicates reaction completion.
-
Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ or water while the flask is still in the cooling bath.[4][13] The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The aqueous layer is extracted three times with an organic solvent (e.g., DCM or Ethyl Acetate).[4] The combined organic layers are then washed sequentially with saturated aqueous NaHCO₃ and brine to remove residual acid and salts.[4]
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).[4][13] The fractions containing the desired product are collected and concentrated.
-
Characterization: The structure and stereochemistry of the purified bicyclo[2.2.2]octane product are confirmed using spectroscopic methods. ¹H NMR is particularly powerful for distinguishing endo and exo isomers, as the anisotropic effect of the double bond can shield nearby protons, causing characteristic upfield shifts in their signals.[3]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). RSC.[Link]
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Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. National Institutes of Health (NIH).[Link]
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Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Springer.[Link]
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The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. ConnectSci.[Link]
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Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures. SciSpace.[Link]
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A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. National Institutes of Health (NIH).[Link]
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HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry.[Link]
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Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry.[Link]
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CHEM 330 Topics Discussed on Nov. 25 A typical cycloaddition process leading to C–C bond formation: the Diels-Alder reaction b. McGill University.[Link]
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Diels–Alder reaction. Wikipedia.[Link]
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Diels-Alder cycloaddition. Stereoelectronics.[Link]
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Cycloaddition Reactions. ResearchGate.[Link]
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An In-depth Technical Guide on the Stereochemistry of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The bicyclo[2.2.2]octane framework, a rigid and structurally well-defined cage-like motif, has garnered significant attention in medicinal chemistry and materials science.[1] Its unique three-dimensional structure provides a conformationally restricted scaffold, enabling the precise spatial orientation of functional groups. This guide focuses on the stereochemistry of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, a class of compounds that serve as invaluable tools for probing substituent effects and as versatile building blocks in drug design.[2][3] We will delve into the synthesis, conformational analysis, and stereochemical characterization of these molecules, providing both theoretical understanding and practical experimental protocols.
Introduction: The Significance of the Bicyclo[2.2.2]octane Cage
The bicyclo[2.2.2]octane (BCO) skeleton is a highly symmetrical and rigid hydrocarbon framework. This rigidity minimizes conformational ambiguity, making it an ideal scaffold for studying through-bond and through-space electronic effects. In the context of drug discovery, the BCO moiety can act as a bioisostere for phenyl rings, offering improved physicochemical properties such as increased solubility and metabolic stability while maintaining or enhancing biological activity.[3] The 1,4-disubstituted pattern, in particular, allows for a linear arrangement of substituents, providing a robust system for investigating structure-activity relationships (SAR).
The carboxylic acid functionality at the C1 bridgehead position and a variable substituent at the C4 bridgehead position create a molecule with distinct electronic and steric properties. The acidity of the carboxylic acid, for instance, is highly sensitive to the nature of the substituent at the C4 position, making these compounds excellent models for studying the transmission of inductive and field effects through a saturated system.[4][5][6]
Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
The synthesis of these compounds typically involves a multi-step sequence, often starting from a Diels-Alder reaction to construct the bicyclic core.[1] A general and adaptable synthetic route is outlined below.
General Synthetic Scheme
A common strategy involves the synthesis of a 1,4-disubstituted bicyclo[2.2.2]octane precursor, which can then be elaborated to introduce the carboxylic acid and the desired C4 substituent. One established method begins with diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, which can be used to synthesize a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their corresponding ethyl esters.[7]
Caption: Generalized synthetic workflow for 4-substituted BCO-1-carboxylic acids.
Experimental Protocol: Synthesis of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid
This protocol is adapted from established literature procedures and serves as a representative example.[8]
Step 1: Hunsdiecker Reaction of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
-
Preparation of the Silver Salt: In a flask protected from light, dissolve bicyclo[2.2.2]octane-1,4-dicarboxylic acid in an excess of aqueous ammonia. Add a stoichiometric amount of silver nitrate solution with vigorous stirring. The silver salt will precipitate.
-
Collection and Drying: Collect the silver salt by vacuum filtration, wash with water, then acetone, and dry thoroughly in a vacuum oven at 60-70°C. Rationale: The Hunsdiecker reaction requires the anhydrous silver salt for optimal yield.
-
Halogenation: Suspend the dry silver salt in anhydrous carbon tetrachloride. Add a stoichiometric amount of dry bromine dropwise with stirring. The reaction is often initiated by gentle warming or irradiation with a tungsten lamp.
-
Work-up: After the reaction is complete (cessation of CO2 evolution and disappearance of the bromine color), filter the reaction mixture to remove silver bromide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 4-bromobicyclo[2.2.2]octane-1-carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
Conformational Analysis and Stereochemistry
The rigid bicyclic structure of these molecules is a key determinant of their properties. While often depicted as a static structure, the bicyclo[2.2.2]octane cage can undergo twisting motions. However, the energy barrier for these conformational changes is relatively high, and for most practical purposes, the molecule can be considered to have a fixed, highly symmetric structure.[1]
X-ray crystallography has been instrumental in confirming the rigid, cage-like structure of bicyclo[2.2.2]octane derivatives.[9][10][11] These studies reveal a slight flattening of the cyclohexane rings compared to an ideal chair conformation. In some cases, particularly with bulky substituents, disorder in the crystal lattice can be observed, indicating some degree of conformational flexibility even in the solid state.[9]
Caption: Structure of a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid.
Stereochemical Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the stereochemistry of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of bicyclo[2.2.2]octane derivatives.[12][13]
-
¹H NMR: The high symmetry of the unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid results in a simple ¹H NMR spectrum.[1] The introduction of a substituent at the C4 position breaks this symmetry, leading to more complex splitting patterns. The chemical shifts of the bridgehead protons and the methylene protons are sensitive to the nature of the C4 substituent.
-
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic framework are also influenced by the C4 substituent.[12][13][14] The bridgehead carbons (C1 and C4) are particularly informative. The carboxyl carbon typically resonates in the range of 165-185 ppm.[14]
-
¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR is a highly sensitive probe of the electronic environment. The chemical shift of a fluorine atom at the C4 position can provide valuable information about the electronic effects of the carboxylic acid group and the transmission of these effects through the bicyclic system.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify the carboxylic acid functional group.[1]
-
O-H Stretch: A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[14][16][17][18]
-
C=O Stretch: A strong, sharp absorption band appears between 1690 and 1760 cm⁻¹.[16][17] Its exact position depends on whether the acid is monomeric or dimeric and if there is any conjugation.[14][17]
-
C-O Stretch: A medium intensity band for the C-O stretch is found in the 1210-1320 cm⁻¹ region.[16]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound.[1]
pKa Determination
The acidity of the carboxylic acid group is a key physicochemical property that is directly influenced by the substituent at the C4 position. The dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically.
Table 1: pKa Values of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids in 50% Ethanol-Water
| Substituent (X) | pKa |
| H | 6.75[19][20] |
| Br | 6.08[19] |
| OH | 6.33[20] |
| CO₂C₂H₅ | 6.31[19] |
| CN | 5.90[19][20] |
Data compiled from various sources.[19][20][21]
The data in Table 1 clearly demonstrates the influence of the C4 substituent on the acidity of the carboxylic acid. Electron-withdrawing groups, such as cyano (CN) and bromo (Br), lower the pKa (increase acidity) by stabilizing the carboxylate anion through field effects.[6] Conversely, electron-donating groups would be expected to increase the pKa.
-
Solution Preparation: Prepare a standard solution of the 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid of known concentration in a 50% (v/v) ethanol-water mixture.
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., NaOH in 50% ethanol-water).
-
Titration: Add the titrant in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination.
Applications in Drug Development and Materials Science
The unique structural and stereochemical properties of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids make them valuable in several fields:
-
Medicinal Chemistry: As rigid scaffolds, they are used to design and synthesize conformationally constrained analogs of biologically active molecules. This can lead to improved potency, selectivity, and pharmacokinetic properties.[22][23] For example, they have been incorporated into potent and orally active murine double minute 2 (MDM2) inhibitors for cancer therapy.[2]
-
Probing Molecular Interactions: The well-defined geometry allows for the systematic study of how substituent effects are transmitted through space and through bonds, providing fundamental insights into molecular recognition and reactivity.[4][5][6][24]
-
Materials Science: The rigid nature of the BCO core makes it a useful component in the design of polymers with specific thermal and mechanical properties.[25] They can also be used as linkers in the construction of metal-organic frameworks (MOFs).
Conclusion
The stereochemistry of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is a rich and important area of study. Their rigid, well-defined structures provide an exceptional platform for investigating fundamental principles of physical organic chemistry and for the rational design of new molecules with tailored properties. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with these versatile and valuable compounds. The continued exploration of this chemical space is likely to lead to further advances in drug discovery, materials science, and our fundamental understanding of molecular structure and function.
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An In-depth Technical Guide to the Chemical Properties of 2,3-Difluorophenol (CAS 828-52-4)
Introduction
2,3-Difluorophenol is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of a diverse range of complex molecules.[1] Identified by the CAS number 828-52-4, its unique substitution pattern, featuring two fluorine atoms adjacent to a hydroxyl group on a benzene ring, imparts distinct physicochemical properties. These properties, including modified acidity, enhanced lipophilicity, and improved metabolic stability in derivative compounds, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of 2,3-difluorophenol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The inherent characteristics of 2,3-difluorophenol are fundamental to its application and handling. The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 828-52-4 | [3] |
| Molecular Formula | C₆H₄F₂O | |
| Molecular Weight | 130.09 g/mol | |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 39-42 °C | [5] |
| Boiling Point | 54 °C at 25 mmHg | [5] |
| pKa | 7.71 ± 0.10 (Predicted) | [5] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [6] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of 2,3-difluorophenol.[7]
NMR spectroscopy provides detailed information about the atomic arrangement within the molecule.
-
¹H NMR (Proton NMR): In chloroform-d (CDCl₃), the proton spectrum exhibits characteristic signals for the hydroxyl and aromatic protons.[1]
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| OH | ~5.81 | Broad Singlet |
| H4 | ~6.71 | Multiplet |
| H5 | ~6.93 | Multiplet |
| H6 | ~6.78 | Multiplet |
-
¹³C NMR (Carbon-13 NMR): Due to the low natural abundance of ¹³C, a higher number of scans is typically required for signal acquisition.[1] The carbon signals are influenced by the electronegative fluorine and oxygen atoms, as well as complex C-F coupling.[8]
-
¹⁹F NMR (Fluorine-19 NMR): This technique is crucial for characterizing fluorinated compounds, providing direct insight into the electronic environment of the fluorine atoms.[7] The spectrum is typically referenced to CFCl₃.[1]
The FT-IR spectrum of 2,3-difluorophenol reveals key functional groups and vibrational modes.[9]
| Wavenumber (cm⁻¹) | Bond | Description |
| 3650-3250 | O-H | Broad peak, indicative of hydrogen bonding |
| ~3000 | C-H | Aromatic C-H stretching |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1260-1000 | C-F | Stretching vibrations |
| 1260-1000 | C-O | Stretching vibrations |
Electron Ionization Mass Spectrometry (EI-MS) of 2,3-difluorophenol shows a molecular ion peak (M⁺) at m/z 130, corresponding to its molecular weight.[10] The fragmentation pattern is influenced by the stable aromatic ring and the loss of functional groups.[11]
Synthesis of 2,3-Difluorophenol
Several synthetic routes to 2,3-difluorophenol have been established, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements.[12]
Grignard-Based Approach
A common and scalable method involves a Grignard reaction starting from 2,3-difluorobromobenzene.[12] This multi-step synthesis is favored for its relative simplicity.[12]
Caption: Grignard-based synthesis of 2,3-Difluorophenol.
Experimental Protocol: Grignard-Based Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2,3-difluorobromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming the Grignard reagent, 2,3-difluorophenylmagnesium bromide.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of trimethyl borate in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours to form the boronic ester intermediate.
-
Oxidative Workup: The reaction mixture is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The causality here is that the peroxide acts as an oxidizing agent to cleave the carbon-boron bond and form the hydroxyl group.
-
Purification: The aqueous and organic layers are separated. The aqueous layer is acidified and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 2,3-difluorophenol, which can be further purified by distillation or chromatography.
Reactivity and Chemical Behavior
The chemical reactivity of 2,3-difluorophenol is governed by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing fluorine atoms.
Caption: Electronic effects influencing the reactivity of 2,3-Difluorophenol.
-
Acidity: The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to phenol itself, as they help to stabilize the resulting phenoxide anion.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group.[13] However, the fluorine atoms are deactivating due to their strong inductive electron withdrawal (-I effect), which outweighs their resonance electron donation (+M effect). This makes the aromatic ring less susceptible to electrophilic attack than phenol.[13] Substitution reactions will be directed to the positions ortho and para to the hydroxyl group.
-
Nucleophilic Reactions: The phenol can act as a nucleophile in reactions such as O-alkylation and O-acylation to form ethers and esters, respectively.[4]
Applications in Research and Development
2,3-Difluorophenol is a versatile intermediate with applications in several key areas of chemical science.[2]
-
Pharmaceutical Development: It is a critical intermediate in the synthesis of various pharmaceuticals. The inclusion of fluorine atoms can enhance biological activity, improve metabolic stability, and increase binding affinity of drug candidates.[2][4]
-
Agrochemical Synthesis: This compound is used in the creation of advanced agrochemicals, contributing to the development of more effective and selective pesticides and herbicides.[4]
-
Material Science: The unique properties conferred by the difluorinated phenyl moiety make it a useful component in the synthesis of specialized polymers and liquid crystals with enhanced thermal stability and chemical resistance.[2][4] For instance, it has been used in the synthesis of poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), a material sensitive to toxic organophosphates.
Safety and Handling
2,3-Difluorophenol is classified as a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[6][14]
-
Hazards: It is a flammable solid and is harmful if swallowed.[6][14] It can cause severe skin burns and serious eye damage, as well as respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]
Conclusion
2,3-Difluorophenol (CAS 828-52-4) is a fluorinated building block of significant interest in synthetic chemistry. Its unique electronic properties, arising from the ortho-difluoro substitution on the phenol ring, dictate its reactivity and make it an important precursor for a range of applications, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective utilization in research and development.
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The Physicochemical Compass: Navigating Drug Discovery with Bicyclo[2.2.2]octane Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is a paramount challenge. The bicyclo[2.2.2]octane (BCO) scaffold, a rigid and three-dimensional carbocycle, has emerged as a compelling structural motif to address these challenges. Its unique conformational rigidity and its role as a bioisostere for aromatic rings offer a powerful tool to escape the "flatland" of traditional drug design, often leading to improved solubility, metabolic stability, and target engagement. This guide provides a comprehensive exploration of the physicochemical properties of BCO derivatives, offering field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.
The Bicyclo[2.2.2]octane Core: A Foundation of Rigidity and Three-Dimensionality
The BCO core consists of three fused six-membered rings in a boat conformation, creating a highly rigid and symmetrical cage-like structure. This inherent rigidity is a key attribute, as it pre-organizes appended functional groups in well-defined spatial orientations, minimizing the entropic penalty upon binding to a biological target. This can lead to enhanced binding affinity and selectivity.
Furthermore, the BCO scaffold serves as a non-planar bioisostere for a para-substituted phenyl ring.[1] The distance between the bridgehead carbons (C1 and C4) is comparable to the distance between the 1 and 4 positions of a benzene ring, allowing for seamless replacement in many molecular frameworks.[1] This substitution can disrupt undesirable π-π stacking interactions and often improves aqueous solubility by reducing the planarity and aromaticity of the parent molecule.[1]
Tuning Physicochemical Properties through Derivatization
The true power of the BCO scaffold lies in its tunability. By strategically introducing functional groups at various positions, chemists can meticulously modulate the physicochemical properties of the resulting derivatives to meet the specific demands of a drug development program.
Lipophilicity (LogP/LogD)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, can be significantly influenced by substituents on the BCO core. As a general trend, increasing the number of carbon atoms in the scaffold leads to higher LogP values. However, the introduction of polar functional groups can counteract this effect. For instance, replacing a phenyl ring with a BCO moiety can sometimes increase lipophilicity, but the introduction of a heteroatom, as in 2-oxabicyclo[2.2.2]octane, can help to mitigate this and even improve solubility.
Table 1: Influence of Phenyl Ring Bioisosteric Replacement on Lipophilicity and Solubility of Imatinib Analogue
| Compound | Core Structure | LogP (Calculated) | Aqueous Solubility (µM) |
| Imatinib | para-substituted Phenyl | 3.5 | 351[2] |
| Analogue 1 | Bicyclo[2.2.2]octane | > 4.0 | 113[2] |
| Analogue 2 | 2-Oxabicyclo[2.2.2]octane | ~ 3.6 | 389[2] |
Acidity and Basicity (pKa)
The pKa of ionizable groups is a crucial parameter affecting a drug's solubility, permeability, and target binding. The rigid BCO framework provides an excellent system for studying the transmission of electronic effects. Electron-withdrawing groups on the scaffold will decrease the pKa of a carboxylic acid derivative, making it more acidic, while electron-donating groups will have the opposite effect.
A study on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids demonstrated a clear linear relationship between the substituent's electronic properties and the measured pKa.[3] This predictability is a significant advantage in rational drug design.
Table 2: pKa Values of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
| Substituent (at C4) | pKa in 50% EtOH/H₂O |
| -H | 6.75[3] |
| -OH | 6.33[3] |
| -CN | 5.90[3] |
| -Br | 5.97 |
| -CO₂Et | 5.92 |
| -NH₃⁺ | 5.31 |
Data compiled from various sources, with specific values from cited literature.
The introduction of a trifluoromethyl (CF₃) group, a common substituent in medicinal chemistry, significantly lowers the basicity of bicyclic amines, with a ΔpKa of approximately 4 units.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development. As previously mentioned, replacing flat aromatic rings with the three-dimensional BCO scaffold can disrupt crystal lattice packing and improve solubility.[1] The introduction of polar functional groups, such as hydroxyls, amines, and carboxylic acids, further enhances aqueous solubility. For instance, bicyclo[2.2.2]octane-1,4-dicarboxylic acid is soluble in polar solvents like water and alcohols due to the presence of two carboxylic acid groups that can participate in hydrogen bonding.[4]
Experimental Protocols for Physicochemical Profiling
Accurate and reproducible measurement of physicochemical properties is the bedrock of any successful drug discovery campaign. The following are detailed, step-by-step methodologies for determining key parameters for BCO derivatives.
Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method
This is the gold-standard method for LogP determination.
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Allow the two phases to separate completely.
-
Sample Preparation: Dissolve a precisely weighed amount of the BCO derivative in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the BCO derivative using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the LogP (or LogD at a specific pH) using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Acidity/Basicity (pKa) by Potentiometric Titration
This method provides a precise measurement of the pKa of an ionizable compound.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a known concentration of the BCO derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the first or second derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of the solid BCO derivative to a known volume of the desired aqueous buffer (e.g., water, PBS) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the BCO derivative in the clear supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS). This concentration represents the aqueous solubility.
Caption: Workflow for aqueous solubility determination.
Biological Relevance: Bicyclo[2.2.2]octane Derivatives as Signaling Pathway Modulators
The unique structural and physicochemical properties of BCO derivatives make them attractive scaffolds for targeting a variety of biological pathways implicated in disease. A notable example is their use as γ-secretase inhibitors.
γ-Secretase is a multi-subunit protease complex that plays a crucial role in the processing of several transmembrane proteins, including the amyloid precursor protein (APP) and Notch. Dysregulation of γ-secretase activity is implicated in Alzheimer's disease and various cancers.
Certain azabicyclo[2.2.2]octane sulfonamides have been developed as potent and selective inhibitors of the presenilin-1 (PSEN1) component of the γ-secretase complex.[5][6] These inhibitors are designed to fit into the active site of the enzyme, preventing the cleavage of its substrates.
Caption: Inhibition of the γ-secretase signaling pathway by a bicyclo[2.2.2]octane derivative.
Conclusion
The bicyclo[2.2.2]octane scaffold offers a robust and versatile platform for the design of novel therapeutics. Its inherent rigidity and three-dimensional nature provide a distinct advantage over traditional flat aromatic systems, enabling the fine-tuning of physicochemical properties critical for drug efficacy and safety. By understanding the structure-property relationships and employing rigorous experimental methodologies, researchers can harness the full potential of BCO derivatives to navigate the complexities of drug discovery and develop the next generation of innovative medicines.
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The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics. (n.d.). Retrieved from [Link]
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Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates. (n.d.). Retrieved from [Link]
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Linear non-competitive inhibition of solubilized human gamma-secretase by pepstatin A methylester, L685458, sulfonamides, and benzodiazepines. (n.d.). Retrieved from [Link]
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Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. (n.d.). Retrieved from [Link]
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The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics. (n.d.). Retrieved from [Link]
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γ-Secretase Inhibition and Modulation for Alzheimer's Disease. (n.d.). Retrieved from [Link]
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Role of γ-Secretase Inhibitors for the Treatment of Diverse Disease Conditions through Inhibition of Notch Signaling Pathway. (n.d.). Retrieved from [Link]
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L-685458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity. (n.d.). Retrieved from [Link]
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Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. (2023). European Journal of Medicinal Chemistry, 260, 115725. Retrieved from [Link]
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Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. (n.d.). Retrieved from [Link]
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Experimental data for C8H14 (Bicyclo[2.2.2]octane). (n.d.). Retrieved from [Link]
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Navigating the Terrain of Drug Discovery: A Technical Guide to 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Rigid Scaffolds in Modern Medicinal Chemistry
In the intricate landscape of drug design and development, the architectural rigidity of molecular scaffolds plays a pivotal role in dictating ligand-receptor interactions and overall pharmacological profiles. The bicyclo[2.2.2]octane framework, a conformationally constrained bicyclic system, has garnered significant attention as a bioisostere for aromatic rings, offering a three-dimensional exploration of chemical space while mitigating metabolic liabilities often associated with planar aromatic moieties.[1] Within this class of compounds, 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 828-52-4) has emerged as a particularly valuable building block. Its bifunctional nature, featuring a primary alcohol and a carboxylic acid at the bridgehead positions, provides two orthogonal points for chemical elaboration, making it an attractive linker and scaffold component in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and applications of this versatile molecule, with a particular focus on its burgeoning role in the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapies.
Commercial Availability and Procurement
This compound is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. Purity levels are typically offered at ≥97%.
| Supplier | CAS Number | Purity | Available Quantities |
| BLDpharm | 828-52-4 | ≥97% | Inquire for details |
| CP Lab Safety | 828-52-4 | min 97% | 100 mg |
| Sunway Pharm Ltd | 828-52-4 | Inquire for details | Inquire for details |
| Echemi | 828-52-4 | Inquire for details | Inquire for details |
Note: Availability and packaging may vary. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
The rigid bicyclo[2.2.2]octane core imparts distinct physicochemical properties to the molecule.
| Property | Value | Source |
| Molecular Formula | C10H16O3 | [2] |
| Molecular Weight | 184.23 g/mol | [2] |
| Melting Point | 187-188 °C | [3] |
| Boiling Point | 332.7°C at 760 mmHg | [3] |
| Density | 1.285 g/cm³ | [3] |
| XLogP3 | 0.7 | [3] |
| PSA (Polar Surface Area) | 57.5 Ų | [3] |
Synthesis and Manufacturing
A common synthetic route to this compound involves the selective reduction of one of the ester groups of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. The following is a representative experimental protocol based on literature precedents.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reduction of the Diester: A solution of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting mixture is stirred vigorously for 30 minutes, and the solid precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Hydrolysis (if necessary): If the product is the methyl ester, it can be hydrolyzed to the carboxylic acid. The crude methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is dissolved in a mixture of methanol and water, and an excess of a base (e.g., NaOH or KOH) is added. The mixture is heated to reflux and stirred for several hours. After cooling to room temperature, the methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly in the design of PROTACs and other targeted therapeutics.
Role as a Rigid Linker in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The rigid bicyclo[2.2.2]octane scaffold of the title compound provides a conformationally restricted linker, which can pre-organize the two binding moieties in a favorable orientation for ternary complex formation (Target Protein - PROTAC - E3 Ligase). This can lead to improved degradation efficiency and selectivity. 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, a closely related analog, has been explicitly identified as a PROTAC linker.[5]
Caption: Role of the bicyclo[2.2.2]octane (BCO) linker in a PROTAC's mechanism of action.
Application in the Development of MDM2 Inhibitors
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a promising strategy for cancer therapy. A derivative of this compound has been incorporated into the structure of potent and orally active MDM2 inhibitors.[6] Specifically, 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid (AA-115/APG-115) has demonstrated high binding affinity to MDM2 and is currently in clinical development.[6] The bicyclo[2.2.2]octane-1-carboxylic acid moiety in this compound serves as a key pharmacophoric element that occupies a hydrophobic pocket of the MDM2 protein, contributing to the high binding affinity.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure, coupled with its bifunctional nature, provides a unique platform for the design of novel therapeutics with improved pharmacological properties. The commercial availability of this compound, along with established synthetic routes, facilitates its incorporation into drug discovery programs. As the demand for novel therapeutic modalities such as PROTACs and targeted protein degraders continues to grow, the importance of rigid scaffolds like the bicyclo[2.2.2]octane system, and specifically this functionalized derivative, is poised to increase significantly.
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed Central. [Link]
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The Bicyclo[2.2.2]octane Core: A Rigid Scaffold for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold, a rigid, three-dimensional carbocyclic system, has emerged as a privileged motif in medicinal chemistry, conferring favorable pharmacokinetic properties and enabling precise spatial orientation of functional groups for optimal target engagement. This guide provides a comprehensive overview of the diverse biological activities associated with bicyclo[2.2.2]octane-containing compounds, delves into their mechanisms of action, and offers detailed experimental protocols for their evaluation.
The Strategic Advantage of the Bicyclo[2.2.2]octane Core in Drug Design
The unique bridged cyclic structure of bicyclo[2.2.2]octane imparts a high degree of rigidity, which is a desirable feature in drug design. This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the three-dimensional nature of the scaffold allows for the exploration of chemical space beyond the flat, aromatic systems that have traditionally dominated drug discovery.
One of the most significant applications of the bicyclo[2.2.2]octane core is as a bioisostere for the para-substituted phenyl ring.[1][2] Bioisosteric replacement of a phenyl group with a bicyclo[2.2.2]octane moiety can lead to significant improvements in a compound's physicochemical properties, including enhanced solubility, increased metabolic stability, and reduced lipophilicity.[2][3] These improvements are critical for developing drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Diverse Biological Activities and Therapeutic Potential
Bicyclo[2.2.2]octane derivatives have demonstrated a remarkable range of biological activities, targeting a variety of proteins implicated in human diseases.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
A significant body of research has focused on the development of bicyclo[2.2.2]octane-based compounds as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[4] The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive processes, and its dysfunction has been linked to neurological disorders such as Alzheimer's disease and schizophrenia.[4]
Bicyclo[2.2.2]octane-containing molecules have been designed to act as both agonists and positive allosteric modulators (PAMs) of α7 nAChRs.[5] As agonists, they directly bind to and activate the receptor, mimicking the action of the endogenous neurotransmitter acetylcholine. As PAMs, they bind to a site distinct from the agonist binding site and enhance the receptor's response to acetylcholine. This allosteric modulation offers a more nuanced approach to receptor activation and may have a better therapeutic window.
Anticancer Activity: Targeting the MDM2-p53 Interaction
A groundbreaking application of the bicyclo[2.2.2]octane scaffold is in the development of inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[6][7] The p53 protein is a critical tumor suppressor, and its activity is often abrogated in cancer cells through its interaction with MDM2, which targets p53 for degradation.[7]
Small molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[7] The rigid bicyclo[2.2.2]octane core serves as a scaffold to present key functional groups that mimic the binding of p53 to MDM2.[6]
A notable example is alrizomadlin (APG-115) , a bicyclo[2.2.2]octane-containing MDM2 inhibitor that is currently in Phase I and II clinical trials for the treatment of various solid tumors and hematological malignancies.[8][9][10][11][12] Preliminary results have shown promising antitumor activity, particularly in patients with p53 wild-type salivary gland cancer.[10][11]
Antiprotozoal and Antiviral Activities
Derivatives of bicyclo[2.2.2]octane have also shown promise as agents against infectious diseases. Several studies have reported their activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense.[13][14] For instance, certain 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones have demonstrated attractive antimalarial potency with IC50 values in the sub-micromolar range.[13]
More recently, the bicyclo[2.2.2]octene scaffold has been explored for the development of inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral replication cycle.[15][16] Fused bicyclo[2.2.2]octenes have been identified as potential non-covalent inhibitors of this protease.[15]
Synthesis of the Bicyclo[2.2.2]octane Core
The construction of the bicyclo[2.2.2]octane ring system is most commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction.[17][18][19] This powerful reaction allows for the efficient and stereocontrolled formation of the bicyclic core from a diene and a dienophile. The intramolecular version of the Diels-Alder reaction has also been successfully employed to construct highly functionalized and sterically congested bicyclo[2.2.2]octane systems.
Caption: Workflow for the in vitro metabolic stability assay.
Cell Viability/Cytotoxicity Assay
This assay is fundamental for determining the effect of a compound on cell proliferation and is a primary screen for potential anticancer agents. [20] Objective: To determine the IC50 value of a bicyclo[2.2.2]octane compound in a cancer cell line.
Materials:
-
Test bicyclo[2.2.2]octane compound
-
Cancer cell line of interest (e.g., SJSA-1 for MDM2 inhibitors)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell counting reagent (e.g., Cell Counting Kit-8, WST-8 based)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test bicyclo[2.2.2]octane compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the cell counting reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with medium and reagent only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression curve fit.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of representative bicyclo[2.2.2]octane derivatives across different therapeutic areas.
Table 1: MDM2-p53 Interaction Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cell Line |
| 55 | MDM2 | 6.4 | < 1 | SJSA-1 |
| 56 (Alrizomadlin/APG-115) | MDM2 | 3.7 | < 1 | SJSA-1 |
Data from reference[6]
Table 2: Antiprotozoal Activity
| Compound Type | Target Organism | IC50 (µM) |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.23 - 0.72 |
| Bicyclooctanone oximes | Plasmodium falciparum (K1 strain) | 0.08 - 0.15 |
| 4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | Plasmodium falciparum (K1 strain) | 0.84 - 0.99 |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Trypanosoma brucei rhodesiense | < 0.3 |
Conclusion and Future Perspectives
The bicyclo[2.2.2]octane core has proven to be a versatile and valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective modulators of a wide range of biological targets. The successful progression of a bicyclo[2.2.2]octane-containing compound into clinical trials highlights the therapeutic potential of this chemical motif.
Future research in this area will likely focus on the continued exploration of the bicyclo[2.2.2]octane scaffold in new therapeutic areas, the development of novel and efficient synthetic methodologies for its functionalization, and the use of computational methods to further refine the design of next-generation drug candidates based on this remarkable core.
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The Ascendancy of Bicyclic Scaffolds: A Technical Guide for Modern Medicinal Chemistry
Foreword: Beyond Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry was largely dominated by "flat" aromatic and heteroaromatic ring systems. While undeniably successful, this exploration of a limited chemical space has contributed to target saturation and rising attrition rates in drug development. The imperative to design novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift towards greater three-dimensionality. Bicyclic scaffolds, with their inherent conformational rigidity and spatially defined presentation of substituents, have emerged as powerful tools to navigate this new, more complex chemical space. This guide provides an in-depth exploration of the core principles, synthesis, and application of bicyclic scaffolds, offering researchers, scientists, and drug development professionals a technical and field-proven perspective on this ascending class of molecular architecture.
The Strategic Advantage of Bicyclic Scaffolds in Drug Design
Bicyclic compounds, characterized by two fused or bridged ring systems, offer distinct advantages over their acyclic or monocyclic counterparts. Their inherent structural rigidity is a key asset, locking the molecule into a specific conformation.[1] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced binding affinity and potency.[1]
The three-dimensional nature of bicyclic structures allows for the exploration of chemical space that is inaccessible to simpler molecules.[1] This complexity can be instrumental in achieving high selectivity for a specific target, even among closely related proteins, thereby minimizing off-target effects and associated toxicities. Furthermore, the introduction of bicyclic systems can improve metabolic stability by masking sites susceptible to enzymatic degradation.[2][3][4]
A particularly powerful concept in this area is that of "privileged structures" – molecular frameworks capable of providing high-affinity ligands for multiple, diverse biological targets.[5][6] Many bicyclic systems have been identified as privileged scaffolds, suggesting an evolutionary pre-selection for binding to proteinaceous receptors.[5] This makes them ideal starting points for the construction of combinatorial libraries, enabling the rapid discovery of novel bioactive compounds across a wide range of therapeutic areas.[7]
A Taxonomy of Bicyclic Scaffolds: From Heterocycles to Peptides
The universe of bicyclic scaffolds is vast and diverse, encompassing both classical small molecule heterocycles and larger, more complex peptide-based structures.
Bicyclic Heteroaromatic Scaffolds: The Workhorses of Medicinal Chemistry
Fused heterocyclic systems are a cornerstone of modern drug discovery. Their ability to mimic the purine core of ATP has made them particularly successful as kinase inhibitors.[6][8]
-
Indoles: This fused benzene and pyrrole ring system is one of the most ubiquitous privileged scaffolds in medicinal chemistry.[9] Found in endogenous molecules like serotonin and melatonin, the indole nucleus is a versatile building block for drugs targeting a wide array of receptors and enzymes.[9]
-
Pyrazolopyridines: As bioisosteres of adenine, pyrazolopyridines are highly effective hinge-binding cores for kinase inhibitors.[6] Their well-established synthetic methodologies allow for facile derivatization to optimize potency and selectivity.[6]
-
Bicyclic Pyrrolidines: These scaffolds introduce a higher fraction of sp3-hybridized carbons, increasing the three-dimensionality of the molecule. This "escape from flatland" can lead to improved clinical success rates by providing better complementarity to target binding sites.[10]
Bicyclic Peptides: Bridging the Gap Between Small Molecules and Biologics
Bicyclic peptides represent a novel therapeutic modality that combines the high affinity and specificity of antibodies with the manufacturing and tissue penetration advantages of small molecules.[2][11] These structures consist of short peptide sequences constrained into two loops by a central chemical scaffold.[12] This bicyclic architecture confers exceptional conformational rigidity, leading to:
-
Enhanced Target Affinity and Selectivity: The constrained structure locks the peptide in its bioactive conformation, minimizing the entropic penalty of binding.[2][3][4]
-
Improved Metabolic Stability: The lack of free N- and C-termini and the constrained structure make bicyclic peptides resistant to proteolytic degradation.[2][3]
-
Access to Challenging Targets: Their larger surface area compared to small molecules makes them ideal for targeting protein-protein interactions (PPIs), which often involve large, flat interfaces.[2][13][14][15]
The Synthetic Toolkit: Constructing Bicyclic Scaffolds
The synthesis of bicyclic scaffolds requires a strategic approach, often involving classic named reactions for small molecules and specialized techniques for bicyclic peptides.
Key Synthetic Protocols for Bicyclic Heterocycles
Experimental Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[5][16]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid)
-
High-boiling solvent (e.g., toluene, xylene) or solvent-free conditions
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, combine the phenylhydrazine and carbonyl compound. The mixture can be heated gently (e.g., on a steam bath) to facilitate the condensation reaction to form the phenylhydrazone.[5]
-
Cyclization: Add the acid catalyst to the phenylhydrazone. For solid catalysts like zinc chloride, ensure it is finely powdered and well-mixed.[5] For liquid catalysts like polyphosphoric acid, add it with stirring.
-
Heating: Heat the reaction mixture to a temperature typically between 100-180 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Add crushed ice and water to the residue and stir until a solid product precipitates.[5]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole derivative.[5]
Experimental Protocol 2: Dieckmann Condensation for Cyclic β-Keto Esters
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, a versatile intermediate for the synthesis of various bicyclic systems.[4][7][17]
Materials:
-
1,6- or 1,7-diester (e.g., diethyl adipate for a 5-membered ring)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the anhydrous solvent.
-
Base Addition: Add the base to the solvent to form a suspension or solution.
-
Diester Addition: Add the diester to the base-solvent mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by gas chromatography or TLC.[1]
-
Workup: After completion, cool the reaction mixture and neutralize with acid. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).[1]
-
Purification: Remove the solvent under reduced pressure and purify the resulting cyclic β-keto ester by vacuum distillation or column chromatography.[1]
Experimental Protocol 3: Robinson Annulation for Fused Six-Membered Rings
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[1][18][19][20][21][22]
Materials:
-
A ketone (Michael donor)
-
An α,β-unsaturated ketone (e.g., methyl vinyl ketone, Michael acceptor)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Michael Addition: In a suitable flask, dissolve the ketone in the solvent and add the base to generate the enolate. Add the α,β-unsaturated ketone and stir at room temperature to allow the Michael addition to proceed, forming a 1,5-diketone.[21]
-
Intramolecular Aldol Condensation: Heat the reaction mixture to reflux. The 1,5-diketone intermediate will undergo an intramolecular aldol condensation, followed by dehydration, to form the cyclohexenone product.[21]
-
Workup: Cool the reaction mixture, neutralize with acid, and remove the solvent. Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purification: Purify the product by column chromatography or distillation.
Synthesis of Bicyclic Peptides
The synthesis of bicyclic peptides often relies on solid-phase peptide synthesis (SPPS) to generate a linear precursor, followed by sequential cyclization steps.
Experimental Protocol 4: Solid-Phase Synthesis of Bridged Bicyclic Peptides
This protocol describes a general approach for synthesizing bridged bicyclic peptides.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Wang resin)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Orthogonally protected amino acids for cyclization (e.g., Fmoc-Lys(Alloc)-OH, Fmoc-Glu(OAll)-OH)
-
Palladium catalyst for deprotection of Alloc/Allyl groups
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide on the solid-phase resin using standard Fmoc-SPPS protocols. Incorporate orthogonally protected amino acids at the desired positions for cyclization.
-
First On-Resin Cyclization: Selectively deprotect the side chains of the amino acids involved in the first cyclization (e.g., remove Alloc/Allyl groups using a palladium catalyst).[23] Perform the on-resin cyclization using a suitable coupling reagent.[23]
-
Second Cyclization (On- or Off-Resin):
-
On-Resin: Deprotect the N-terminus and the side chain of another amino acid and perform the second cyclization on the resin.
-
Off-Resin: Cleave the monocyclic peptide from the resin using a cleavage cocktail. Purify the monocyclic peptide by HPLC. Perform the second cyclization in solution under high dilution conditions to favor intramolecular reaction.[20]
-
-
Final Deprotection and Purification: Remove any remaining side-chain protecting groups and purify the final bicyclic peptide by preparative HPLC. Characterize the product by mass spectrometry and NMR.
Applications in Drug Discovery: Case Studies and Quantitative Data
Bicyclic scaffolds have made a significant impact across a wide range of therapeutic areas.
Bicyclic Kinase Inhibitors in Oncology
The rigid framework of bicyclic scaffolds is ideal for targeting the ATP-binding site of kinases with high affinity and selectivity.
Case Study: Lorlatinib
Lorlatinib is a third-generation, brain-penetrant, bicyclic anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[24][25][26][27] Its macrocyclic structure contributes to its high potency and ability to overcome resistance mutations that arise with earlier-generation ALK inhibitors.[24] In the phase 3 CROWN study, first-line lorlatinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to crizotinib in patients with advanced ALK-positive NSCLC.[25][26][27]
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) |
| Pyrazolopyrimidine 1 | CDK2 | 240 | HCT-116 | 570 |
| Pyrazolopyrimidine 2 | CDK2 | 650 | HCT-116 | 1010 |
| Pyrazolopyrimidine 3 | JNK3 | 630 | - | - |
| Pyrazolobenzodiazepine | CDK2 | < 10 | HCT-116 | 200 |
Table 1: Inhibitory activities of representative bicyclic kinase inhibitors.[28][29][30]
Bicyclic Peptides Targeting Protein-Protein Interactions
Bicyclic peptides are uniquely suited to inhibit challenging protein-protein interactions (PPIs), such as those in the KRAS signaling pathway, which are implicated in a large number of cancers.[9][14][18][31]
Case Study: Bicyclic KRAS Inhibitors
The KRAS protein is a key molecular switch in cell signaling. Mutations in KRAS are found in approximately 30% of all human cancers. Bicyclic peptides have been developed that can directly bind to KRAS and inhibit its interaction with downstream effector proteins like RAF. For example, the bicyclic peptide inhibitor, cyclorasin B3, was shown to bind to GTP-bound KRAS with a KD of 1.2 µM and block the Ras-Raf interaction in vitro.[18] Further optimization led to cell-permeable bicyclic peptides that induce apoptosis in lung cancer cells.[18]
Bicyclic Scaffolds in Antibacterial Drug Discovery
The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. Bicyclic scaffolds are being explored as a source of novel antibacterial agents.[32][33][34][35] For example, bicyclic pyrazolines have shown promising activity against multidrug-resistant bacterial strains, with minimal inhibitory concentration (MIC) values in the low microgram per milliliter range.[5][32] Bicyclic peptides are also being developed as precision antimicrobials that can target specific bacterial proteins with high selectivity.[34][35]
| Compound Class | Organism | MIC (µg/mL) |
| Bicyclic Pyrazolines | Staphylococcus aureus (MRSA) | 0.5 - 4 |
| Bicyclic Peptides | Pseudomonas aeruginosa | Potent activity |
Table 2: Antimicrobial activity of representative bicyclic scaffolds.[5][32][33]
Challenges and Future Directions
Despite their significant potential, the development of bicyclic scaffolds is not without its challenges. The synthesis of these complex, three-dimensional molecules can be more challenging and resource-intensive than that of simpler, flat molecules. For bicyclic peptides, achieving good cell permeability and oral bioavailability remains a key hurdle, although strategies such as fusing them to cell-penetrating peptides are being explored.[14][15]
The future of bicyclic scaffolds in medicinal chemistry is bright. Advances in synthetic methodologies, including flow chemistry and automated synthesis, are making these complex structures more accessible.[5] The integration of computational modeling and artificial intelligence is enabling the in silico design and screening of vast virtual libraries of bicyclic compounds, accelerating the discovery of new hits.[33] Furthermore, the continued exploration of novel bicyclic peptide library technologies, such as phage and mRNA display, will undoubtedly lead to the discovery of potent and selective ligands for an even wider range of challenging biological targets.[2][13]
Conclusion
Bicyclic scaffolds represent a significant evolution in medicinal chemistry, offering a powerful strategy to overcome the limitations of traditional "flat" molecules. Their inherent rigidity, three-dimensionality, and ability to act as privileged structures provide a solid foundation for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. From small molecule kinase inhibitors to bicyclic peptides targeting previously "undruggable" protein-protein interactions, these complex molecular architectures are paving the way for innovative treatments for a wide range of diseases. As synthetic and screening technologies continue to advance, the ascendancy of bicyclic scaffolds in the drug discovery pipeline is set to continue, opening up new frontiers in the quest for novel and effective medicines.
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Dieckmann condensation - YouTube. (2019, January 14). Retrieved January 22, 2026, from [Link]
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An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - ACS Publications. (2023, October 25). Retrieved January 22, 2026, from [Link]
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The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PubMed. (2025, July 18). Retrieved January 22, 2026, from [Link]
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Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Successful treatment with lorlatinib in a patient with meningeal carcinomatosis of ALK-positive non-small cell lung cancer resistant to alectinib and brigatinib: A case report - PubMed Central. (2021, October 1). Retrieved January 22, 2026, from [Link]
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Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed. (2017, May 1). Retrieved January 22, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Linker Design in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[][3] This guide focuses on the application of a specific rigid linker, 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, in the synthesis of potent and effective PROTACs.
The Rationale for Employing Rigid Linkers: The Case for this compound
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used in initial PROTAC designs, there is a growing body of evidence supporting the advantages of rigid linkers. The bicyclo[2.2.2]octane scaffold, a non-planar bioisostere for phenyl rings, offers a unique combination of properties that make it an attractive choice for PROTAC design.[4]
Key Advantages of the Bicyclo[2.2.2]octane Linker:
-
Conformational Rigidity: The rigid, cage-like structure of the bicyclo[2.2.2]octane core restricts the conformational flexibility of the PROTAC molecule. This pre-organization can reduce the entropic penalty upon binding to the POI and E3 ligase, thereby promoting the formation of a stable and productive ternary complex.[4] A stable ternary complex is essential for efficient ubiquitination and subsequent degradation of the target protein.[]
-
Improved Pharmacokinetics: The constrained conformation of PROTACs with rigid linkers can lead to enhanced metabolic stability.[4] The linker is often the most metabolically vulnerable part of a PROTAC molecule, and a rigid scaffold can shield it from enzymatic degradation, improving the overall pharmacokinetic profile.[]
-
Vectorial Control: The defined geometry of the bicyclo[2.2.2]octane linker allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand. This vectorial control is crucial for optimizing the protein-protein interactions within the ternary complex, which can enhance degradation efficiency and selectivity.
The subject of this guide, this compound, provides two orthogonal points for conjugation. The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or warhead, while the hydroxymethyl group can be functionalized for connection to the other half of the PROTAC molecule.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to induce the ubiquitination and subsequent degradation of the target protein.
Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: The Impact of Rigid Linkers on PROTAC Potency
Quantitative data from studies on Bromodomain and Extra-Terminal (BET) protein-targeting PROTACs highlight the positive impact of rigid linkers on degradation potency. The following table compares a PROTAC containing a bicyclo[2.2.2]octane linker with other rigid linkers, demonstrating its effectiveness. All PROTACs in this comparison utilize the same BET bromodomain inhibitor (JQ1) as the warhead and the von Hippel-Lindau (VHL) E3 ligase ligand.[4]
| PROTAC | Rigid Linker Scaffold | DC50 (nM) | Dmax (%) |
| Compound 1 | Bicyclo[2.2.2]octane | 25 | >95 |
| Compound 2 | Adamantane | 41 | >95 |
| Compound 3 | Piperidine | 110 | >95 |
Table 1. Degradation of BRD4 by PROTACs with Different Rigid Linkers.[4] DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific warheads and E3 ligase ligands.
Protocol 1: Synthesis of this compound
The synthesis of the linker itself is a multi-step process that typically begins with a Diels-Alder reaction to form the bicyclo[2.2.2]octene ring system, followed by functional group manipulations and saturation of the double bond.[4]
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Application Notes and Protocols for the Coupling of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
This comprehensive technical guide provides detailed experimental protocols for the selective coupling of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, a unique bifunctional building block. The rigid bicyclo[2.2.2]octane (BCO) scaffold offers a three-dimensional and conformationally constrained structure, making it a valuable component in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic chemical manipulation of this versatile molecule.
Introduction to the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) framework is a saturated bicyclic system characterized by its rigid, cage-like structure. This inherent rigidity provides a predictable spatial arrangement of substituents, a desirable feature in the design of molecules with specific binding properties. Unlike flexible aliphatic chains or planar aromatic rings, the BCO scaffold allows for precise control over the orientation of functional groups, which can be critical for optimizing interactions with biological targets. The title compound, this compound, possesses two distinct functionalities—a primary alcohol and a carboxylic acid—at the bridgehead positions, opening avenues for diverse coupling strategies.
Strategic Considerations for Selective Coupling
The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group on the same molecule necessitates a strategic approach to achieve selective coupling. Uncontrolled reaction conditions can lead to a mixture of products, including self-esterification or oligomerization. To ensure the desired outcome, one functional group must be temporarily masked or "protected" while the other is undergoing the coupling reaction. This guide will focus on a robust strategy involving the protection of the hydroxymethyl group, followed by coupling at the carboxylic acid moiety, and concluding with the deprotection of the alcohol.
Experimental Protocols
This section details the step-by-step methodologies for the selective coupling of this compound. The overall workflow is depicted in the following diagram:
Caption: Workflow for selective coupling of this compound.
Part 1: Selective Protection of the Hydroxymethyl Group
To facilitate selective coupling at the carboxylic acid, the more nucleophilic hydroxymethyl group is first protected as a silyl ether. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its stability under a wide range of reaction conditions and its straightforward removal.[1][2]
Protocol 1: Synthesis of 4-((tert-Butyldimethylsilyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
| Reagent | MW | Equivalents | Amount |
| This compound | 184.23 | 1.0 | (e.g., 1.84 g, 10 mmol) |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 1.2 | 1.81 g, 12 mmol |
| Imidazole | 68.08 | 2.5 | 1.70 g, 25 mmol |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and imidazole.
-
Add anhydrous DCM and stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the protected acid.
Causality: The use of imidazole as a base is crucial. It activates the TBDMSCl and also scavenges the HCl byproduct, driving the reaction to completion.[1] The silylation is selective for the primary alcohol over the carboxylic acid under these mild, non-acidic conditions.
Part 2: Coupling of the Protected Carboxylic Acid
With the hydroxymethyl group protected, the carboxylic acid is now available for coupling. Amide bond formation is a common and important transformation in drug development. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a reliable method for activating the carboxylic acid and facilitating its reaction with an amine.[3][4][5]
Protocol 2: EDC/HOBt Mediated Amidation
| Reagent | MW | Equivalents | Amount |
| Protected Acid from Part 1 | - | 1.0 | (e.g., 2.98 g, 10 mmol) |
| Amine (R-NH₂) | - | 1.1 | 11 mmol |
| EDC·HCl | 191.70 | 1.2 | 2.30 g, 12 mmol |
| HOBt | 135.13 | 1.2 | 1.62 g, 12 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 5.2 mL, 30 mmol |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the protected acid from Part 1, the desired amine, EDC·HCl, and HOBt in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water (150 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous citric acid (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the protected amide.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction.[5]
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
Part 3: Deprotection of the Hydroxymethyl Group
The final step is the removal of the TBDMS protecting group to unveil the hydroxymethyl functionality. Fluoride ion sources are highly effective for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluorine bond.[6][7] Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.
Protocol 3: TBDMS Deprotection
| Reagent | MW | Equivalents | Amount |
| Protected Amide from Part 2 | - | 1.0 | (e.g., 10 mmol) |
| Tetrabutylammonium fluoride (TBAF) | - | 1.2 | 12 mL of 1M solution in THF |
| Tetrahydrofuran (THF) | - | - | 40 mL |
Procedure:
-
Dissolve the protected amide from Part 2 in THF in a plastic or Teflon flask (glass is etched by fluoride ions).
-
Add the TBAF solution and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final coupled product.
Causality: The fluoride ion in TBAF has a high affinity for the silicon atom of the silyl ether, leading to the cleavage of the Si-O bond and the liberation of the free alcohol.[6][8]
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the intermediates and the final product. The characteristic signals of the BCO scaffold, the protecting group, and the coupled moiety should be identifiable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized molecules. Electron ionization mass spectrometry often shows a molecular ion peak corresponding to the molecular weight of bicyclo[2.2.2]octane derivatives.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions by observing the appearance and disappearance of characteristic functional group stretches (e.g., O-H, C=O).
Conclusion
This guide provides a detailed and validated protocol for the selective coupling of this compound. By employing a protection-coupling-deprotection strategy, researchers can effectively utilize this bifunctional building block to synthesize novel molecules with the unique structural features of the BCO scaffold. The methodologies described herein are robust and can be adapted for a variety of coupling partners, making this a valuable resource for professionals in drug discovery and chemical synthesis.
References
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Gelest, Inc. Deprotection of Silyl Ethers. [Link]
-
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Reddy, et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Org. Lett., 2001, 3 (5), pp 713–715. [Link]
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Organic Chemistry Portal. Synthesis of silyl ethers. [Link]
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Gunda, E. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2021, 63, 152719. [Link]
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Applications of Bicyclo[2.2.2]octane in Drug Design and Discovery: A Technical Guide
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological profiles is perpetual. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of such "flatland" molecules, including poor solubility and metabolic instability, have propelled the exploration of three-dimensional scaffolds. Among these, the bicyclo[2.2.2]octane (BCO) core has emerged as a uniquely valuable and versatile building block. Its rigid, cage-like structure provides a predictable and robust framework for the precise spatial arrangement of pharmacophoric elements, offering a powerful tool to escape the confines of planar chemistry and access new, promising chemical space.
This technical guide provides an in-depth exploration of the applications of the BCO scaffold in drug design and discovery. We will delve into its role as a bioisosteric replacement for common aromatic and aliphatic groups, its utility as a rigid scaffold for constructing novel pharmacophores, and its profound impact on the pharmacokinetic properties of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the BCO moiety in their own research endeavors.
The Bicyclo[2.2.2]octane Scaffold: A Bioisostere for Enhanced Drug-like Properties
One of the most powerful applications of the BCO scaffold is as a bioisostere, a chemical substituent that retains the essential biological activity of the group it replaces while favorably modifying other properties. The BCO core is particularly effective as a non-planar, saturated bioisostere for the para-substituted phenyl ring and the tert-butyl group.
Causality Behind the Advantage: Why BCO Outperforms Planar Moieties
The rationale for replacing a flat phenyl ring with a three-dimensional BCO scaffold is rooted in several key physicochemical principles:
-
Increased sp³ Character and Escape from Flatland: Drug candidates with a higher fraction of sp³-hybridized carbons (Fsp³) tend to exhibit improved solubility, greater metabolic stability, and a lower propensity for off-target toxicity. The fully saturated BCO scaffold (Fsp³ = 1) stands in stark contrast to the planar, sp²-hybridized phenyl ring (Fsp³ = 0), offering a direct route to enhance the three-dimensionality and drug-like properties of a molecule.[1]
-
Improved Solubility: The disruption of planarity and the prevention of π-π stacking interactions, which can lead to crystal lattice formation and poor solubility, is a significant advantage of the BCO core. By replacing a phenyl ring with a BCO moiety, chemists can often achieve a substantial increase in aqueous solubility.
-
Enhanced Metabolic Stability: Aromatic rings are frequent targets for oxidative metabolism by cytochrome P450 (CYP) enzymes. The saturated C-H bonds of the BCO scaffold are generally less susceptible to enzymatic oxidation, leading to increased metabolic stability and a longer in vivo half-life. The rigid structure of the BCO can also sterically shield adjacent functional groups from metabolic attack.
-
Precise Vectorial Orientation: The rigid, well-defined geometry of the BCO cage allows for the precise positioning of substituents in three-dimensional space. This is a critical advantage in structure-based drug design, enabling the optimization of interactions with the target protein while minimizing undesirable off-target binding. The distance between the bridgehead carbons of the BCO scaffold (approximately 2.6 Å) closely mimics the distance between the 1 and 4 positions of a phenyl ring (approximately 2.8 Å), allowing it to serve as a direct geometric replacement.[1]
Data-Driven Comparison: BCO Analogues vs. Phenyl-Containing Drugs
The theoretical advantages of the BCO scaffold are borne out by experimental data. A compelling example is the modification of the anticancer drug Imatinib.
| Compound | Structure | Water Solubility (µM) | Metabolic Stability (CLint, mg/(min·µL)) | cLogP |
| Imatinib | Phenyl-containing | 351 | 28 | 4.5 |
| BCO-Imatinib Analogue (86) | BCO-containing | 113 | 16 | 3.6 |
Data sourced from Mykhailiuk, P. K. (2023).[2][3]
As the data illustrates, replacing the para-substituted phenyl ring in Imatinib with a bicyclo[2.2.2]octane moiety in analogue 86 leads to a significant improvement in metabolic stability and a reduction in lipophilicity.[2][3] While the water solubility of this specific BCO analogue decreased, the overall profile highlights the potential for multifaceted improvements in drug-like properties.[2][3]
The Bicyclo[2.2.2]octane Core as a Rigid Molecular Scaffold
Beyond its role as a bioisostere, the inherent rigidity of the BCO framework makes it an exceptional scaffold for the de novo design of novel therapeutic agents. By strategically functionalizing the BCO core, medicinal chemists can create molecules with unique three-dimensional pharmacophores that can access binding pockets inaccessible to more flexible or planar compounds.
This approach has been successfully employed in the design of inhibitors for a variety of biological targets, including enzymes and receptors. The predictable geometry of the BCO scaffold allows for the rational design of molecules with optimized binding affinities and selectivities.
Figure 1: General workflow for incorporating the BCO scaffold in drug design.
Protocols for the Synthesis of Bicyclo[2.2.2]octane-Containing Molecules
The successful incorporation of the BCO scaffold into a drug candidate relies on robust and efficient synthetic methodologies. While numerous strategies exist, the Diels-Alder reaction is a cornerstone for the construction of the bicyclo[2.2.2]octene core, which can then be saturated. The following protocol provides a detailed, step-by-step method for the synthesis of a key BCO intermediate, bicyclo[2.2.2]octane-2,5-dione, which can be further elaborated into a variety of drug-like molecules.
Protocol: Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione
This protocol is adapted from a practical chemo-enzymatic synthesis route and provides a versatile intermediate for further functionalization.[1]
Materials and Reagents:
-
2-(Trimethylsiloxy)-1,3-cyclohexadiene
-
2-Chloroacrylonitrile
-
Toluene, anhydrous
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
10% Hydrochloric acid (HCl) in Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Step-by-Step Methodology:
-
[4+2] Diels-Alder Cycloaddition and in situ Enol Silyl Ether Cleavage:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trimethylsiloxy)-1,3-cyclohexadiene (1.0 equivalent) in anhydrous toluene.
-
Add 2-chloroacrylonitrile (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The enol silyl ether will cleave in situ to yield the intermediate adduct.
-
-
Ketal Protection:
-
To the crude intermediate adduct solution, add ethylene glycol (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed (TLC).
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
-
-
Hydrolysis to Monoacetal:
-
Dissolve the protected intermediate in a suitable solvent mixture (e.g., THF/water).
-
Add a stoichiometric amount of a mild acid (e.g., oxalic acid) and stir at room temperature.
-
Monitor the selective hydrolysis of one of the ketal groups by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting monoacetal by column chromatography.
-
-
Ketal Deprotection to Yield Bicyclo[2.2.2]octane-2,5-dione:
-
Dissolve the purified monoacetal in a solution of 10% hydrochloric acid in tetrahydrofuran.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude racemic bicyclo[2.2.2]octane-2,5-dione can be further purified by recrystallization or column chromatography to yield the final product.[1]
-
Impact of the Bicyclo[2.2.2]octane Moiety on ADME Properties
The incorporation of a BCO scaffold can have a profound and beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
Figure 2: Impact of BCO scaffold properties on the ADME profile of a drug candidate.
-
Metabolic Stability: As previously discussed, the replacement of metabolically labile aromatic rings with the robust BCO core is a key strategy for enhancing metabolic stability. The absence of activatable C-H bonds and the steric hindrance provided by the cage-like structure protect the molecule from degradation by metabolic enzymes.
-
Solubility and Permeability: The non-planar nature of the BCO scaffold disrupts crystal packing, which can lead to a significant increase in aqueous solubility. This is a critical factor for achieving good oral bioavailability. While the introduction of a lipophilic hydrocarbon cage can sometimes decrease solubility, as seen in the Imatinib analogue, the overall effect is often a favorable balance of solubility and permeability.
-
Reduced Non-Specific Binding: The increased three-dimensionality and reduced planarity of BCO-containing compounds can lead to a decrease in non-specific binding to plasma proteins and other biological macromolecules. This can result in a higher free fraction of the drug in circulation, leading to improved efficacy and a more predictable pharmacokinetic profile.
Conclusion and Future Perspectives
The bicyclo[2.2.2]octane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to serve as a three-dimensional, saturated bioisostere for planar aromatic rings provides a powerful strategy for overcoming common drug development hurdles such as poor solubility and metabolic instability. Furthermore, its rigid framework offers a unique platform for the rational design of novel therapeutics with enhanced potency and selectivity.
As our understanding of the intricate interplay between molecular structure and pharmacological properties continues to grow, the strategic application of rigid, three-dimensional scaffolds like BCO will undoubtedly play an increasingly important role in the discovery and development of the next generation of innovative medicines. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of the bicyclo[2.2.2]octane moiety in their pursuit of safer and more effective therapies.
References
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Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 1-11. [Link]
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Kotha, S., & Mondal, S. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. Organic & Biomolecular Chemistry, 16(16), 2896-2900. [Link]
-
Narlawar, R., Serneels, L., Gaffric, C., Gijsen, H. J., De Strooper, B., & Bischoff, F. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 258, 115588. [Link]
-
Košmrlj, J., & Sosič, I. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. [Link]
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Williams, R. M., & Stocking, E. M. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews, 38(10), 2836-2851. [Link]
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Svoboda, J., & Kočovský, P. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc, 2008(1), 209-231. [Link]
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Levterov, V. V., Panasiuk, Y. V., Sahun, K. V., Stashkevych, O. M., Badlo, V. M., Shablykin, O. V., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Research Square. [Link]
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Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 1-11. [Link]
-
Hu, Y. R. (2018). Synthesis of bicyclo[2.2.2]octane derivatives. SciSpace. [Link]
-
Fülöp, F., Palkó, M., & Sohár, P. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7703. [Link]
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Application Note: 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid - A Rigid Linker for Advanced Drug Development
Introduction: The Critical Role of Linkers in Modern Therapeutics
The paradigm of drug design has evolved beyond single-pharmacophore molecules. The rise of multi-modal therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has placed a significant emphasis on the linker component—the bridge that connects distinct functional moieties. The linker is not merely a passive spacer but an active modulator of a drug's physicochemical and pharmacological properties, including its solubility, cell permeability, metabolic stability, and the spatial orientation of its connected elements.
Linkers can be broadly categorized as flexible or rigid. While flexible linkers, like alkyl or polyethylene glycol (PEG) chains, offer synthetic simplicity, they often result in molecules with a high degree of conformational freedom.[1][2] This can lead to an entropic penalty upon binding to target proteins and unpredictable pharmacological profiles. In contrast, rigid linkers offer a solution to these challenges by pre-organizing the molecule into a more defined conformation.
This guide focuses on 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid , a non-conjugated, saturated bicyclic hydrocarbon that serves as an exemplary rigid linker.[3] Its unique three-dimensional structure provides a robust and predictable scaffold for constructing sophisticated therapeutic agents, offering significant advantages in optimizing drug performance.
Physicochemical Properties and Strategic Advantages
The bicyclo[2.2.2]octane (BCO) scaffold is a powerful tool in medicinal chemistry, primarily due to its rigid, cage-like structure. The 1,4-disubstitution pattern ensures a linear and fixed spatial relationship between the two functional groups.
Table 1: Physicochemical Properties of the Linker
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 828-52-4 | [4] |
| Molecular Formula | C₁₀H₁₆O₃ | [4] |
| Molecular Weight | 184.23 g/mol | [4] |
| Structure | ![]() |
Key Advantages in Drug Design:
-
Structural Rigidity and Pre-organization: The BCO core locks the attached pharmacophores into a specific vector and distance. This conformational constraint can reduce the entropic penalty associated with binding to a target, potentially leading to enhanced binding affinity and biological activity.[5] In the context of PROTACs, this rigidity is crucial for achieving a productive ternary complex between the target protein and an E3 ligase.[6]
-
Improved Pharmacokinetics (PK): The introduction of rigid, three-dimensional scaffolds can improve key PK properties. By encouraging specific folded conformations, these linkers can shield polar functional groups, which may enhance cell permeability—a significant challenge for molecules that fall "beyond the Rule of 5".[7][8] The saturated nature of the BCO core also increases metabolic stability compared to more labile aromatic or flexible alkyl linkers.
-
Bioisosterism for Phenyl Rings: The BCO scaffold is an excellent bioisostere for a para-substituted phenyl ring.[9][10] Replacing an aromatic ring with a saturated bicyclic system can lead to improved solubility, reduced potential for oxidative metabolism (e.g., by cytochrome P450 enzymes), and an escape from the flatland of aromatic-rich drug candidates, often improving the novelty and patentability of a compound series.[10]
-
Orthogonal Functional Handles: The presence of a carboxylic acid and a primary alcohol at opposite bridgehead positions provides two distinct chemical handles for sequential, orthogonal conjugation, allowing for precise and controlled synthesis of complex bifunctional molecules.
Synthetic Overview
The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives is well-established in the chemical literature. A common strategy involves a Diels-Alder reaction to construct the core bicyclic system, followed by functional group manipulation to install the desired carboxylic acid and hydroxymethyl moieties.[11] More modern approaches may involve the transition metal-catalyzed cyclization of precursors like 1,4-dimethylene cyclohexane.[12]
Application in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is paramount in this process.
The rigidity of the BCO linker helps to define the distance and orientation between the target-binding warhead and the E3 ligase ligand. This pre-organization is critical for the formation of a stable and catalytically competent ternary complex, which is the cornerstone of effective protein degradation. Studies have shown that employing rigid linkers can be a beneficial strategy to improve the pharmacokinetic properties of PROTACs.[5]
Experimental Protocols: Incorporating the BCO Linker
The following protocols provide a generalized workflow for the sequential conjugation of two different molecular entities (Ligand-NH₂ and Ligand-OH) to the BCO linker.
Causality Behind Experimental Choices:
-
Amide Coupling First: The carboxylic acid is typically coupled first via standard amide bond formation, which is a robust and high-yielding reaction. The reagents (e.g., HATU) are chosen for their efficiency in minimizing side reactions and ensuring high conversion.
-
Hydroxyl Activation: The primary alcohol is less reactive and is typically activated in a second step (e.g., by converting it to a mesylate) to facilitate coupling with the second ligand. This two-stage approach prevents cross-reactivity and allows for the controlled assembly of the final molecule.
Protocol 1: Amide Bond Formation with an Amine-Containing Ligand (Ligand-NH₂)
This protocol describes the coupling of the carboxylic acid moiety of the BCO linker to a primary or secondary amine.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF) to a concentration of 0.1 M.
-
In a separate vial, dissolve the amine-containing ligand (Ligand-NH₂) (1.1 eq) in anhydrous DMF.
-
Prepare a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred solution of the BCO linker, add the Ligand-NH₂ solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Slowly add the HATU solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure amide intermediate.
-
Protocol 2: Coupling of a Hydroxyl-Containing Ligand (Ligand-OH) via Ether Linkage
This protocol involves the activation of the primary alcohol on the BCO-amide intermediate and subsequent coupling to a phenolic or alcoholic ligand.
-
Step 2A: Activation of the Hydroxymethyl Group
-
Dissolve the purified amide intermediate from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.5 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting mesylate is often used immediately in the next step without further purification.
-
-
Step 2B: Nucleophilic Substitution
-
Dissolve the hydroxyl-containing ligand (Ligand-OH) (1.5 eq) in anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.6 eq) portion-wise at 0 °C to form the corresponding alkoxide or phenoxide. Stir for 30 minutes.
-
Add a solution of the crude mesylate from Step 2A in anhydrous DMF to the alkoxide/phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and carefully quench by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by preparative reverse-phase HPLC to achieve high purity.
-
Protocol 3: Final Product Characterization
A comprehensive analytical assessment is required to confirm the identity, purity, and integrity of the final bifunctional molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, verify the covalent linkages, and ensure the absence of significant impurities. The characteristic signals of the BCO scaffold should be clearly identifiable.
Conclusion and Future Outlook
This compound is a powerful and versatile rigid linker for the development of advanced therapeutics. Its well-defined three-dimensional structure provides a means to control the spatial relationship between linked pharmacophores, which can translate into improved potency, selectivity, and pharmacokinetic properties.[5] The ability of the BCO core to act as a saturated bioisostere for aromatic rings further enhances its utility in creating novel chemical entities with superior drug-like characteristics.[10] As drug discovery continues to explore complex modalities beyond traditional small molecules, the strategic implementation of rigid linkers like the BCO scaffold will be indispensable for engineering the next generation of precision medicines.
References
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ResearchGate. (2025). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Available at: [Link]
- Google Patents. (n.d.). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
ResearchGate. (n.d.). Synthesis of bicyclo[2.2.2]octane. Available at: [Link]
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Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: Improving the Physicochemical and Drug-Like Properties of a Potent KDR Kinase Inhibitor. JACS Au. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
NIST. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. NIST WebBook. Available at: [Link]
- Google Patents. (n.d.). KR20130138268A - Preparation of bicyclo[2.2.2]octan-2-one compounds.
-
Pillow, T., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Monash University. (2023). Cage hydrocarbons as linkers in dimeric drug design: Case studies with trimethoprim and tedizolid. Available at: [Link]
-
ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]
-
eScholarship.org. (n.d.). Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization. Available at: [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Arkivoc. (n.d.). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Available at: [Link]
-
PubMed. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Available at: [Link]
-
MDPI. (n.d.). Insights into the Impact of Linker Flexibility and Fragment Ionization on the Design of CK2 Allosteric Inhibitors. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. Available at: [Link]
-
ACS Publications. (n.d.). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Available at: [Link]
-
Cheméo. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. Available at: [Link]
-
Googleapis. (2020). WO 2020/086747 A3. Available at: [Link]
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Application Notes and Protocols for the Esterification of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the esterification of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid. This bifunctional bicyclic alkane is a valuable building block in medicinal chemistry and materials science, with its rigid scaffold imparting unique properties to target molecules. This document explores various esterification strategies, including classic Fischer esterification, mild Steglich coupling, and the stereochemically controlled Mitsunobu reaction. The rationale behind the selection of each method, detailed step-by-step protocols, and guidance on product purification and characterization are provided for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane framework is a rigid and sterically defined three-dimensional scaffold that has garnered significant interest in drug discovery and materials science.[1][2] Unlike flexible aliphatic chains or planar aromatic rings, the defined spatial arrangement of substituents on the bicyclo[2.2.2]octane core allows for precise control over the presentation of pharmacophoric elements or monomeric units. Esters of this compound are particularly valuable as they can be incorporated into larger molecules, such as small-molecule inhibitors or specialty polymers, where the rigid linker influences properties like binding affinity, selectivity, and material strength.[3]
The presence of both a carboxylic acid and a primary alcohol on the same scaffold allows for selective functionalization. Esterification of the carboxylic acid moiety is a common transformation to introduce a variety of alkyl or aryl groups, thereby modulating the lipophilicity, solubility, and metabolic stability of the parent molecule. This guide will detail three distinct and widely applicable methods for this transformation.
Strategic Approaches to Esterification
The choice of esterification method is dictated by the desired ester, the scale of the reaction, and the presence of other functional groups in the molecule. Here, we present three robust methods, each with its own advantages and mechanistic considerations.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Fischer esterification is a well-established method that involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4][5] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent, and/or water is removed as it is formed.[5]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[6]
Steglich Esterification: Mild Conditions for Sensitive Substrates
For molecules that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] The reaction is generally performed at room temperature in an aprotic solvent.[8]
Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[7]
Mitsunobu Reaction: Control of Stereochemistry
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols with inversion of stereochemistry.[9][10] While the primary alcohol in this compound is achiral, this reaction is highly efficient for forming esters under very mild, neutral conditions, particularly when other methods fail due to steric hindrance. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Mechanism: The reaction begins with the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. The carboxylic acid then protonates the betaine, forming a carboxylate anion and a phosphonium salt. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium salt. In the final step, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide in an Sₙ2 reaction, forming the ester.[11]
Experimental Protocols
Synthesis of Starting Material: this compound
While commercially available, this compound can also be synthesized from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate through selective reduction.[12]
Protocol 1: Synthesis of the Starting Acid
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium borohydride (LiBH₄, 1.0-1.2 eq), in THF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to pH ~3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: Fischer Esterification - Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
This protocol describes the synthesis of the methyl ester as a representative example.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol (e.g., 20-50 eq), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure methyl ester.[4]
Protocol 3: Steglich Esterification - Synthesis of Benzyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
This protocol is suitable for alcohols that are not amenable to the conditions of Fischer esterification.
-
Dissolution: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Carbodiimide Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.
-
Filtration: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 4: Mitsunobu Reaction - Synthesis of Phenyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
This protocol is ideal for sterically hindered or acid-sensitive phenols.
-
Reagent Solution: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.
-
DEAD/DIAD Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The crude residue contains the desired ester along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.
Data Presentation and Characterization
The successful synthesis of the desired esters should be confirmed by standard analytical techniques.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) | Expected ¹³C NMR signals (indicative) |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | C₁₁H₁₈O₃ | 198.26[13] | ~3.6 ppm (s, 3H, -OCH₃), ~3.4 ppm (s, 2H, -CH₂OH), 1.5-1.9 ppm (m, 12H, bicyclic protons) | ~177 ppm (C=O), ~65 ppm (-CH₂OH), ~51 ppm (-OCH₃), ~30-40 ppm (bicyclic carbons) | |
| Benzyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | C₁₈H₂₂O₃ | 286.37 | ~7.3 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, -OCH₂Ph), ~3.4 ppm (s, 2H, -CH₂OH), 1.5-1.9 ppm (m, 12H, bicyclic protons) | ~176 ppm (C=O), ~136 ppm (Ar-C), ~128 ppm (Ar-CH), ~66 ppm (-OCH₂Ph), ~65 ppm (-CH₂OH), ~30-40 ppm (bicyclic carbons) | |
| Phenyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | C₁₇H₂₀O₃ | 272.34 | ~7.1-7.4 ppm (m, 5H, Ar-H), ~3.4 ppm (s, 2H, -CH₂OH), 1.6-2.0 ppm (m, 12H, bicyclic protons) | ~175 ppm (C=O), ~150 ppm (Ar-C-O), ~129 ppm (Ar-CH), ~121 ppm (Ar-CH), ~65 ppm (-CH₂OH), ~30-40 ppm (bicyclic carbons) |
Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and other experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation (Fischer) | Insufficient catalyst; reaction not at equilibrium. | Add more acid catalyst; ensure reflux temperature is maintained; use a Dean-Stark apparatus to remove water. |
| Incomplete reaction (Steglich) | Deactivated coupling agent; steric hindrance. | Use fresh DCC or EDC; increase reaction time and/or temperature slightly; ensure anhydrous conditions. |
| Difficulty in removing DCU (Steglich) | DCU is soluble in some solvents. | After filtering the bulk of DCU, place the crude product in the freezer to precipitate out more DCU. Alternatively, use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash. |
| Side reactions with Mitsunobu | The pKa of the carboxylic acid is too high. | This is generally not an issue with standard carboxylic acids. Ensure anhydrous conditions. |
| Complex purification (Mitsunobu) | Co-elution of product with triphenylphosphine oxide. | Use a less polar solvent system for chromatography; consider using a polymer-supported triphenylphosphine for easier removal of the oxide by filtration. |
Conclusion
The esterification of this compound is a key transformation for the synthesis of advanced intermediates in drug discovery and materials science. This guide has provided a detailed overview of three reliable methods: Fischer esterification for simple and scalable synthesis, Steglich esterification for reactions under mild conditions, and the Mitsunobu reaction for its high efficiency and mildness. By understanding the mechanisms and following the detailed protocols, researchers can confidently synthesize a diverse range of esters from this valuable bicyclic building block.
References
- Whitney, J. G., et al. (1970). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry, 13(2), 254-260.
- US20200270191A1 - Synthesis of bicyclo[2.2.
-
Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions | Request PDF - ResearchGate. ([Link])
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. ([Link])
-
Mitsunobu Reaction. Master Organic Chemistry. ([Link])
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. ([Link])
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. ([Link])
- WO2019075004A1 - Synthesis of bicyclo[2.2.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
-
The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by... - ResearchGate. ([Link])
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. ([Link])
-
Mitsunobu reaction - Wikipedia. ([Link])
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ([Link])
-
Esterification--Making Esters from Carboxylic Acids - YouTube. ([Link])
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. ([Link])
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks - Dalton Transactions (RSC Publishing). ([Link])
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - Sci-Hub. ([Link])
-
Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo-, methyl ester - Organic Syntheses. ([Link])
- US10633315B2 - Synthesis of bicyclo[2.2.
-
Acid to Ester - Common Conditions. ([Link])
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. ([Link])
-
Bicyclo(2.2.2)octane-2-carboxylic acid, 3-((5-fluoro-2-(5-fluoro-1H-pyrrolo(2,3-b)pyridin-3-yl)-4-pyrimidinyl)amino)-, hydrochloride (1:1), (2S,3S)- | C20H20ClF2N5O2 | CID 121596617. ([Link])
-
Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - MDPI. ([Link])
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of the primary hydroxyl group on 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid. This unique bifunctional molecule, featuring a rigid, non-planar bicyclo[2.2.2]octane scaffold, is of significant interest to researchers in medicinal chemistry and materials science. The protocols herein describe key derivatization strategies, including esterification, etherification, and oxidation, with a critical focus on achieving chemoselectivity in the presence of the sterically hindered bridgehead carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) framework is a highly valued structural motif in modern drug discovery and advanced materials development.[1] Its rigid, cage-like structure provides a three-dimensional arrangement of substituents with predictable spatial orientation. This contrasts with traditional flat, aromatic systems and offers several advantages:
-
Improved Physicochemical Properties: As a saturated bioisostere of aromatic rings, the BCO scaffold can enhance solubility, metabolic stability, and reduce the lipophilicity of drug candidates.[2][3]
-
Precise Vectorial Display: The fixed geometry of the BCO core allows for the precise positioning of functional groups, enabling the fine-tuning of interactions with biological targets.[1]
-
Novel Chemical Space: The incorporation of the BCO scaffold allows for the exploration of novel chemical space, moving away from the "flatland" of predominantly two-dimensional molecules.
This compound is a particularly useful derivative of the BCO system, offering two distinct points for chemical modification: a primary hydroxyl group and a tertiary carboxylic acid. The selective derivatization of the hydroxyl group, which is the focus of this guide, unlocks a vast potential for creating diverse molecular architectures.
The Chemoselectivity Challenge: Navigating Bifunctional Reactivity
The primary challenge in the derivatization of this compound lies in the selective modification of the hydroxyl group in the presence of the carboxylic acid. The choice of reagents and reaction conditions is paramount to avoid undesired side reactions, such as self-esterification or reaction at the carboxyl group. This guide presents two principal strategies to achieve the desired chemoselectivity:
-
Direct Selective Derivatization: Employing reaction conditions that inherently favor the reaction of the hydroxyl group over the carboxylic acid.
-
Protection-Deprotection Strategy: Temporarily masking the carboxylic acid functionality to allow for unhindered derivatization of the hydroxyl group, followed by removal of the protecting group.
The following sections will detail specific protocols for esterification, etherification, and oxidation of the hydroxyl group, incorporating these strategies to ensure high yields and purity of the desired products.
Esterification of the Hydroxyl Group
The conversion of the primary hydroxyl group to an ester is a common strategy to modify the properties of the parent molecule, for instance, to create prodrugs.
Strategy 1: Direct Esterification via Steglich Coupling
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered.[4] In this protocol, we will react this compound with an external carboxylic acid.
Causality of Experimental Choices:
-
DCC (N,N'-Dicyclohexylcarbodiimide): This reagent activates the external carboxylic acid, forming a highly reactive O-acylisourea intermediate.[4]
-
DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acyl-pyridinium intermediate.[5]
-
Chemoselectivity: Under these conditions, the external carboxylic acid is activated by DCC, and the hydroxyl group of the BCO substrate acts as the nucleophile. The sterically hindered bridgehead carboxylic acid of the BCO substrate is less likely to be activated by DCC, thus favoring the desired reaction.
Experimental Protocol: Synthesis of 4-(Acetoxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and acetic acid (1.1 eq.) in anhydrous dichloromethane (DCM, 0.1 M).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Purification: Wash the filtrate with 1 M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Acetic Acid | 1.1 | Acylating agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | Activating agent for the carboxylic acid |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Nucleophilic catalyst |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Table 1: Reagents for Steglich Esterification.
Strategy 2: Protection-Esterification-Deprotection
This strategy involves the protection of the carboxylic acid as a methyl ester, followed by esterification of the hydroxyl group, and subsequent deprotection of the methyl ester.
Workflow:
Caption: Protection-Esterification-Deprotection Workflow.
Experimental Protocols:
-
Step 1: Protection of the Carboxylic Acid as a Methyl Ester
-
Suspend this compound (1.0 eq.) in methanol (0.2 M).
-
Cool the suspension to 0 °C and bubble SOCl₂ (1.2 eq.) through the solution for 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.
-
-
Step 2: Esterification of the Protected Alcohol
-
Dissolve the crude methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq.) in anhydrous DCM (0.1 M).
-
Add pyridine (1.5 eq.) and cool the solution to 0 °C.
-
Add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the di-ester.
-
-
Step 3: Deprotection of the Methyl Ester
-
Dissolve the crude di-ester (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours.[6]
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Etherification of the Hydroxyl Group
The formation of an ether linkage at the hydroxymethyl position can be used to introduce a variety of alkyl or aryl groups, further expanding the chemical diversity of the BCO scaffold.
Direct Selective Etherification via Williamson Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an alkyl halide.[7]
Causality of Experimental Choices:
-
Strong Base (NaH): A strong, non-nucleophilic base is required to deprotonate the primary alcohol to form the corresponding alkoxide. Sodium hydride is an excellent choice as the only byproduct is hydrogen gas.
-
Chemoselectivity: In the presence of a strong base, the carboxylic acid will be deprotonated to form a carboxylate salt. This carboxylate is a poor nucleophile and will not readily react with the alkyl halide, thus ensuring the selective etherification of the alkoxide.[8]
-
Polar Aprotic Solvent (DMF or THF): These solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophilic anion, thereby increasing its reactivity.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add methyl iodide (1.2 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Purification: Acidify the aqueous solution to pH 2-3 with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium Hydride (NaH) | 1.2 | Strong base for alkoxide formation |
| Methyl Iodide | 1.2 | Alkylating agent |
| Anhydrous Dimethylformamide (DMF) | - | Polar aprotic solvent |
Table 2: Reagents for Williamson Ether Synthesis.
Oxidation of the Hydroxyl Group
The oxidation of the primary hydroxyl group provides access to the corresponding aldehyde and carboxylic acid, which are versatile intermediates for further functionalization.
Selective Oxidation to the Aldehyde
Mild oxidation conditions are required to selectively oxidize the primary alcohol to the aldehyde without affecting the carboxylic acid or over-oxidizing to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices for this transformation.[1][8]
Workflow for Oxidation to Aldehyde and Carboxylic Acid:
Caption: Oxidation Workflow.
5.1.1. Swern Oxidation
Causality of Experimental Choices:
-
DMSO and Oxalyl Chloride: These reagents react at low temperatures to form the active oxidizing species, the chloro(dimethyl)sulfonium chloride.[9]
-
Low Temperature (-78 °C): This is crucial to prevent the decomposition of the active oxidant and to control the reaction.[10]
-
Triethylamine (Et₃N): A hindered, non-nucleophilic base is used to promote the final elimination step to form the aldehyde.[9]
-
Chemoselectivity: The Swern oxidation is highly chemoselective for alcohols and will not oxidize the carboxylic acid.[8]
Experimental Protocol: Synthesis of 4-Formylbicyclo[2.2.2]octane-1-carboxylic Acid
-
Activator Preparation: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in anhydrous DCM dropwise. Stir the mixture for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise. Stir for 1 hour at -78 °C.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Work-up and Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.
5.1.2. Dess-Martin Periodinane (DMP) Oxidation
Causality of Experimental Choices:
-
DMP: A hypervalent iodine reagent that is a mild and selective oxidant for primary alcohols.[1]
-
Room Temperature: The reaction can be conveniently run at room temperature.[7]
-
Chemoselectivity: DMP is highly chemoselective and tolerates a wide variety of functional groups, including carboxylic acids.[1]
Experimental Protocol: Synthesis of 4-Formylbicyclo[2.2.2]octane-1-carboxylic Acid
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours and monitor by TLC.
-
Work-up: Quench the reaction with a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.
| Reagent | Molar Eq. (Swern) | Molar Eq. (DMP) | Purpose |
| This compound | 1.0 | 1.0 | Substrate |
| Oxalyl Chloride | 1.5 | - | Activator for DMSO |
| Dimethyl Sulfoxide (DMSO) | 2.5 | - | Oxidant |
| Triethylamine (Et₃N) | 5.0 | - | Base |
| Dess-Martin Periodinane (DMP) | - | 1.2 | Oxidant |
| Anhydrous Dichloromethane (DCM) | - | - | Solvent |
Table 3: Reagents for Mild Oxidation to the Aldehyde.
Oxidation of the Aldehyde to the Carboxylic Acid
The aldehyde can be further oxidized to the corresponding dicarboxylic acid using a variety of oxidizing agents. The Pinnick oxidation is a mild and efficient method for this transformation.
Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
-
Reaction Setup: Dissolve the crude 4-formylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq.) in a mixture of t-butanol and water (4:1, 0.1 M).
-
Reagent Addition: Add 2-methyl-2-butene (5.0 eq.) followed by a solution of sodium chlorite (NaClO₂, 4.0 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq.) in water.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours.
-
Work-up and Purification: Quench the reaction with a solution of Na₂SO₃. Acidify with 1 M HCl and extract with ethyl acetate. Dry, concentrate, and purify by recrystallization or column chromatography.
Conclusion
The protocols detailed in this application note provide a robust toolkit for the selective derivatization of the hydroxyl group of this compound. By understanding the principles of chemoselectivity and applying the appropriate synthetic strategies, researchers can effectively utilize this valuable building block to create novel molecules with tailored properties for applications in drug discovery and materials science. The provided step-by-step procedures, along with the rationale behind the experimental choices, are designed to enable scientists to confidently and successfully implement these transformations in their own laboratories.
References
- J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.
- Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002). A Green Method for the Selective Esterification of Primary Alcohols in the Presence of Secondary Alcohols or Aromatic Alcohols. Synlett, 2002(7), 1117-1119.
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
- ResearchGate. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Senge Group at TCD. (n.d.). Scaffolds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- ResearchGate. (2015). Selective synthesis of some carboxylic acids esters.
-
ACS Publications. (2007). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. Retrieved from [Link]
- BenchChem. (2025). Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols.
-
RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
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- 4. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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Application and Protocol Guide for the Scale-Up Synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The bicyclo[2.2.2]octane scaffold is a conformationally rigid, three-dimensional structural motif of significant interest in medicinal chemistry and drug development.[1] Its unique architecture allows for the precise spatial orientation of functional groups, making it an invaluable component in the design of novel therapeutics. 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, in particular, serves as a crucial building block, offering two distinct points for molecular elaboration. Its application as a bioisostere for para-substituted phenyl rings has been explored to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The synthesis of this compound on a laboratory scale is achievable, but its transition to a large-scale process suitable for pharmaceutical development presents unique challenges. This guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound, with a focus on process optimization, safety, and scalability.
Synthetic Strategy Overview
The presented synthesis is a three-step process commencing with the formation of a key diester intermediate, followed by a selective mono-reduction and subsequent hydrolysis. This route is designed for robustness and scalability.
Caption: Overall synthetic workflow.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
This procedure is adapted from a convenient one-pot reaction, which offers improved yield and a more straightforward workup compared to other methods.[2]
Reaction Scheme:
-
2 x Dimethyl succinate + 1,2-dibromoethane → Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Materials and Equipment:
| Reagent/Equipment | Specification |
| Dimethyl succinate | Anhydrous |
| 1,2-Dibromoethane | Anhydrous |
| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Hexane | Reagent grade |
| Brine solution | Saturated aqueous NaCl |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Jacketed glass reactor | Appropriate volume with overhead stirring, temperature control, and nitrogen inlet |
| Addition funnel | |
| Condenser |
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel is assembled and flame-dried. The reactor is then allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: Anhydrous tetrahydrofuran (THF) is charged to the reactor. The reactor is cooled to -78 °C using a suitable cooling bath.
-
LDA Addition: Lithium diisopropylamide (LDA) solution is added to the cold THF via cannula or the addition funnel while maintaining the internal temperature below -70 °C.
-
Substrate Addition: A solution of dimethyl succinate in anhydrous THF is added dropwise to the LDA solution over a period of 1-2 hours, ensuring the internal temperature does not exceed -65 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Alkylation: 1,2-Dibromoethane is added neat via syringe or addition funnel over 30 minutes, maintaining the temperature below -65 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Second Enolization and Cyclization: The reaction mixture is cooled again to -78 °C, and a second portion of LDA solution is added, followed by stirring for 1 hour at this temperature. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 24 hours to facilitate the intramolecular cyclization.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then diluted with more water and transferred to a separatory funnel. The aqueous layer is extracted three times with hexane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.[2] The crude product is triturated with cold hexane, and the resulting solid is collected by filtration and dried to afford dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate as a crystalline solid.[2]
Analytical Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 3.61 (s, 6H, -OCH₃), 1.75 (s, 12H, -CH₂).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 177.7, 51.7, 38.6, 27.7.[2]
-
Melting Point: 92-93 °C.[2]
Step 2: Selective Mono-reduction to Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
The selective reduction of one ester group in the presence of the other is a critical step. While various reducing agents can be employed, borane complexes offer excellent selectivity for this transformation.
Reaction Scheme:
-
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate + BH₃·THF → Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Materials and Equipment:
| Reagent/Equipment | Specification |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | From Step 1 |
| Borane tetrahydrofuran complex (BH₃·THF) | 1.0 M solution in THF |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Methanol | Anhydrous |
| Diethyl ether | Reagent grade |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine solution | Saturated aqueous NaCl |
| Magnesium sulfate (MgSO₄) | Anhydrous |
| Jacketed glass reactor | As in Step 1 |
Protocol:
-
Reactor Setup: The reactor is set up and prepared as described in Step 1.
-
Substrate Charging: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is dissolved in anhydrous THF and charged to the reactor under a nitrogen atmosphere. The solution is cooled to 0 °C.
-
Reducing Agent Addition: Borane-THF complex (1.0 M solution in THF) is added dropwise to the stirred solution over 1-2 hours, maintaining the internal temperature between 0 and 5 °C. The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of anhydrous methanol at 0 °C. This should be done with extreme caution as hydrogen gas is evolved.[2][3] The mixture is then stirred for 30 minutes at room temperature.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Step 3: Hydrolysis to this compound
The final step is a standard saponification of the remaining methyl ester.
Reaction Scheme:
-
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate + NaOH → this compound
Materials and Equipment:
| Reagent/Equipment | Specification |
| Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | From Step 2 |
| Sodium hydroxide (NaOH) | Pellets or solution |
| Methanol | Reagent grade |
| Water | Deionized |
| Hydrochloric acid (HCl) | Concentrated and 1 M aqueous solution |
| Ethyl acetate | Reagent grade |
| Brine solution | Saturated aqueous NaCl |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask with reflux condenser |
Protocol:
-
Reaction Setup: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is dissolved in a mixture of methanol and water in a round-bottom flask.
-
Base Addition: Sodium hydroxide is added, and the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. If a precipitate does not form readily, the aqueous solution can be extracted multiple times with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Analytical Characterization:
-
Molecular Formula: C₁₀H₁₆O₃[4]
-
Molecular Weight: 184.23 g/mol [4]
-
Further characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
PART 2: Process Optimization and Scale-Up Considerations
Caption: Key areas for process optimization and scale-up.
Causality Behind Experimental Choices
-
One-Pot Diester Synthesis: The choice of a one-pot procedure for the synthesis of the diester intermediate is driven by process efficiency.[2] It minimizes manual handling and transfers, reducing the potential for product loss and contamination, which is critical for large-scale production.
-
Borane-THF for Selective Reduction: Borane reagents are highly effective for the reduction of carboxylic acids and their esters.[5] The use of BH₃·THF allows for the selective reduction of one ester group at a controlled temperature, which can be challenging with more reactive hydrides like lithium aluminum hydride. The selectivity is achieved by controlling the stoichiometry of the reducing agent.
-
Cryogenic Conditions: The use of low temperatures (-78 °C) for the LDA-mediated reactions is crucial to prevent side reactions and ensure the desired regioselectivity. Maintaining these temperatures on a large scale requires specialized equipment, such as cryogenic reactors.
Trustworthiness: A Self-Validating System
Each stage of this protocol includes in-process controls (TLC or HPLC monitoring) to ensure the reaction has proceeded to completion before moving to the next step. This self-validating approach minimizes the risk of carrying impurities forward, which could complicate purification at a later stage. The final product's purity should be rigorously assessed using a combination of chromatographic and spectroscopic methods.
Safety Considerations for Scale-Up
-
Handling of Borane Reagents: Borane-THF complex is flammable and reacts violently with water to produce flammable hydrogen gas.[6] All operations should be conducted under an inert atmosphere in a well-ventilated area, preferably a fume hood.[6] Personal protective equipment, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[6]
-
Quenching of Borane Reactions: The quenching of borane reactions with methanol is highly exothermic and generates hydrogen gas.[2][3] This step must be performed slowly and with adequate cooling to control the reaction rate. A robust ventilation system is essential to prevent the accumulation of hydrogen.[2] For large-scale operations, a scrubbing system to handle off-gassing is recommended.[2]
-
LDA Handling: LDA is a highly reactive and corrosive base. It should be handled with care, avoiding contact with skin and eyes.
References
-
Chang, H., et al. (2007). Convenient One-Pot Preparation of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate. Synthetic Communications, 37(8), 1267-1272. Available at: [Link]
-
ResearchGate. (2019). Safe Handling of Boranes at Scale. Available at: [Link]
-
Organic Process Research & Development. (2019). Safe Handling of Boranes at Scale. Available at: [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. Available at: [Link]
Sources
Application Notes and Protocols: The Use of Bicyclo[2.2.2]octane (BCO) Derivatives as Rigid Building Blocks for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Abstract: The strategic design of the linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and pharmacological properties. While flexible linkers have been widely adopted, there is a growing appreciation for the advantages conferred by rigid scaffolds. This document provides a detailed guide on the application of bicyclo[2.2.2]octane (BCO) derivatives as rigid building blocks in the design of novel protein degraders. We will explore the rationale behind using BCO scaffolds, provide detailed synthetic protocols, and outline robust methods for the biophysical and cellular characterization of BCO-containing PROTACs.
Introduction: The Rationale for Rigid Scaffolds in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][4][5]
While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic accessibility, their high conformational freedom can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[3] In contrast, rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic cost of binding.[3]
Bicyclo[2.2.2]octane (BCO) is an attractive rigid scaffold for PROTAC design due to its well-defined three-dimensional structure and synthetic tractability.[6] The rigid BCO core can provide precise control over the spatial orientation of the POI and E3 ligase ligands, which can lead to:
-
Enhanced Ternary Complex Stability: By minimizing conformational flexibility, BCO linkers can promote more stable and productive ternary complex formation.
-
Improved Selectivity: The defined geometry of BCO-based PROTACs can favor the formation of the desired on-target ternary complex over off-target interactions.
-
Favorable Physicochemical Properties: The incorporation of a rigid, non-planar BCO scaffold can improve metabolic stability and cell permeability compared to more flexible and often more lipophilic linkers.[3]
Designing and Synthesizing BCO-based PROTACs
The synthesis of a BCO-containing PROTAC involves three key stages: synthesis of a functionalized BCO core, attachment of the POI ligand, and conjugation of the E3 ligase ligand.
Synthesis of a Functionalized BCO Core
A versatile approach is to synthesize a BCO derivative with orthogonal functional groups, allowing for sequential conjugation of the two ligands. A representative synthetic scheme is outlined below, starting from a commercially available BCO precursor.
Protocol 2.1: Synthesis of a Bifunctional BCO Linker
This protocol describes the synthesis of a BCO derivative with a carboxylic acid and a protected amine, suitable for subsequent amide bond formation.
Materials:
-
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
-
Oxalyl chloride
-
Sodium azide
-
tert-Butanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Mono-acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Curtius Rearrangement: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous toluene. Add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C. Stir vigorously for 1 hour.
-
Isocyanate Trapping: Carefully heat the reaction mixture to 80 °C and maintain for 2-3 hours until nitrogen evolution ceases. Cool the reaction to room temperature and add tert-butanol (2.0 eq). Reflux the mixture for 12-16 hours.
-
Purification: Cool the reaction mixture and wash with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the mono-Boc-protected amino, mono-carboxylic acid BCO derivative.
PROTAC Assembly
The bifunctional BCO linker can then be sequentially coupled to the POI and E3 ligase ligands using standard amide coupling reactions (e.g., using HATU or EDC/HOBt). The order of addition will depend on the specific chemistry of the ligands.
Protocol 2.2: General Amide Coupling for PROTAC Synthesis
-
First Amide Coupling: Dissolve the BCO linker (1.0 eq), the first ligand (with a free amine or carboxylic acid, 1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by silica gel chromatography.
-
Deprotection (if necessary): If a protecting group (e.g., Boc) is present, remove it under appropriate conditions (e.g., TFA in DCM for Boc deprotection).
-
Second Amide Coupling: Repeat the amide coupling procedure with the second ligand.
-
Final Purification: Purify the final PROTAC product using preparative HPLC.
Biophysical Characterization of BCO-based PROTACs
Biophysical assays are crucial to confirm that the designed PROTAC can induce the formation of a stable ternary complex.[7][8]
Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.[7][8]
Protocol 3.1: SPR Analysis of Ternary Complex Formation
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) on a sensor chip.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the BCO-PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the BCO-PROTAC to determine its affinity for the target.
-
Ternary Complex Formation: Inject a constant concentration of the POI mixed with varying concentrations of the BCO-PROTAC over the immobilized E3 ligase. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the data to appropriate binding models to determine the cooperativity of ternary complex formation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[8]
Protocol 3.2: ITC Analysis
-
Sample Preparation: Place the POI in the sample cell and the BCO-PROTAC in the injection syringe.
-
Titration: Perform a series of injections of the PROTAC into the POI solution and measure the heat changes.
-
Ternary Complex Analysis: To study the ternary complex, pre-saturate the POI with the BCO-PROTAC and titrate this mixture into the E3 ligase solution in the sample cell.
-
Data Analysis: Analyze the resulting thermograms to determine binding affinities (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
| Biophysical Technique | Information Obtained | Key Considerations |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), Affinity (KD), Cooperativity | Requires immobilization of one binding partner. |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Consumes larger amounts of protein. |
| Fluorescence Polarization (FP) | Binding affinity (KD), Cooperativity | Requires a fluorescently labeled component.[9] |
| Nuclear Magnetic Resonance (NMR) | Structural information on the ternary complex | Requires isotopically labeled proteins.[8] |
Cellular Characterization of BCO-based PROTACs
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in POI levels following PROTAC treatment.[10][11]
Protocol 4.1: Western Blot for POI Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the BCO-PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Ubiquitination Assay
To confirm the mechanism of action, it is important to demonstrate that the POI is ubiquitinated upon PROTAC treatment.[12]
Protocol 4.2: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the BCO-PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-4 hours) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates polyubiquitination of the POI.
Troubleshooting and Key Considerations
The rigidity of BCO linkers can present unique challenges.
-
Poor Degradation Efficacy: If a BCO-PROTAC shows good ternary complex formation but poor cellular degradation, it could be due to suboptimal positioning of lysine residues on the POI for ubiquitination. Consider synthesizing BCO linkers with different lengths or exit vectors to alter the geometry of the ternary complex.
-
"Hook Effect": The hook effect, where degradation efficiency decreases at high PROTAC concentrations, can be more pronounced with highly stable ternary complexes formed by rigid linkers.[5] A detailed dose-response curve is essential to identify the optimal concentration range.
-
Solubility and Permeability: While BCO scaffolds can improve some physicochemical properties, the overall properties of the PROTAC are also influenced by the ligands. Ensure that the final compound has adequate solubility and permeability for cellular assays.
Visualizations
Diagram 1: PROTAC Mechanism of Action
Caption: Catalytic cycle of BCO-PROTAC-mediated protein degradation.
Diagram 2: BCO-PROTAC Design and Synthesis Workflow
Caption: Workflow for the design and characterization of BCO-PROTACs.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]
-
Harbin, A. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]
-
Cohen, T. Biophysical Tools for the Design and Development of PROTACs. Oxford Global. Published October 19, 2023. [Link]
-
Arines, Z., et al. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. 2022;3(2):101389. [Link]
-
Hughes, S. J., & Ciulli, A. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. 2021;16(5), 495-510. [Link]
-
Anonymous. Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate. [Link]
-
Anonymous. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. [Link]
-
Lin, C., et al. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols. 2022;3(1):101099. [Link]
-
Anonymous. The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc. [Link]
-
Anonymous. Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journals. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Published October 23, 2024. [Link]
-
Anonymous. Synthesis of bicyclo[2.2.2]octane. ResearchGate. [Link]
-
Xiang, W., et al. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. 2022;13:860536. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
The Scientist. Overcoming Roadblocks in PROTAC Characterizations. [Link]
-
Smith, B. E., et al. Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Chemical Biology. 2023;18(12), 2695–2706. [Link]
-
Anonymous. A beginner's guide to PROTACs and targeted protein degradation. ResearchGate. [Link]
-
Anonymous. IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. bioRxiv. Published January 15, 2024. [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bio-rad.com [bio-rad.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the carboxylic acid moiety of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid. This bifunctional scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. We present field-tested protocols for its conversion into esters, amides, and acyl chlorides, addressing critical considerations of chemoselectivity related to the presence of the primary hydroxyl group. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this unique molecular building block.
Introduction: The Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane core is a highly valued structural motif in modern chemistry. Its rigid, well-defined cage-like structure serves as an excellent scaffold for positioning functional groups in precise three-dimensional orientations. This characteristic is particularly advantageous in drug design for optimizing ligand-receptor interactions and in materials science for constructing polymers with specific physical properties.[1]
This compound (herein referred to as HMBC ) is a bifunctional derivative that offers two distinct points for chemical elaboration: a nucleophilic primary alcohol and an electrophilic carboxylic acid. The ability to selectively functionalize the carboxylic acid group opens pathways to a diverse array of molecules, including esters and amides, which are fundamental components of countless therapeutic agents and advanced materials.[1][2]
The primary challenge in the chemical manipulation of HMBC lies in achieving selective modification of the carboxylic acid in the presence of the reactive hydroxymethyl group. This guide will detail robust protocols for three common transformations, with a critical analysis of the experimental choices and potential chemoselectivity issues.
Core Functionalization Strategy I: Esterification via Fischer-Speier Reaction
The conversion of the carboxylic acid of HMBC to an ester is a foundational step for creating prodrugs, modifying solubility, or preparing monomers for polymerization. The Fischer-Speier esterification is a classic, acid-catalyzed method that is both scalable and cost-effective.
Scientific Principle & Rationale
Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.
To ensure a high yield of the desired ester, the equilibrium must be shifted toward the products. This is achieved by applying Le Châtelier's principle in one of two ways:
-
Using a large excess of the alcohol reactant. This is the most common strategy when the alcohol is inexpensive and can also serve as the reaction solvent.
-
Removing water as it is formed. This can be accomplished using a Dean-Stark apparatus or by including a dehydrating agent.
For converting HMBC to its methyl ester, using a large excess of methanol is the most direct and efficient approach.
Detailed Protocol: Synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
This protocol describes the synthesis of the methyl ester derivative of HMBC .[3]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| HMBC | 184.23 | 5.00 g | 27.1 | 1.0 equiv |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent/Excess |
| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | ~18 | Catalytic |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g).
-
Add methanol (100 mL) to the flask and stir to dissolve the solid.
-
Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the solution. Caution: This addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Reduce the volume of the solvent by approximately 75% using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure methyl ester as a solid.
Expected Outcome: Typical yields for this reaction range from 85-95%. The final product, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, is a solid.
Caption: Workflow for Fischer-Speier Esterification of HMBC.
Core Functionalization Strategy II: Amide Bond Formation
The amide bond is arguably the most important functional group in medicinal chemistry. Carbodiimide coupling agents are the modern standard for forming amide bonds from carboxylic acids and amines under mild conditions.
Scientific Principle & Rationale
Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a rapid acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[4] To overcome this, a coupling agent is used to "activate" the carboxylic acid.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is readily susceptible to nucleophilic attack by the amine to form the desired amide. The byproduct of this reaction is a water-soluble urea, which simplifies purification compared to other agents like dicyclohexylcarbodiimide (DCC).
To improve reaction efficiency and minimize side reactions (such as racemization in chiral systems or formation of N-acylurea byproducts), an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an activated HOBt ester, which is more stable but still highly reactive towards the amine.[5]
Detailed Protocol: EDC/HOBt Coupling of HMBC with Benzylamine
This protocol provides a general procedure for the synthesis of an amide derivative of HMBC .
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Stoichiometry |
| HMBC | 184.23 | 500 | 2.71 | 1.0 equiv |
| Benzylamine | 107.15 | 290 | 2.71 | 1.0 equiv |
| EDC·HCl | 191.70 | 624 | 3.25 | 1.2 equiv |
| HOBt | 135.13 | 439 | 3.25 | 1.2 equiv |
| DIPEA | 129.24 | 945 µL | 5.42 | 2.0 equiv |
| DMF (anhydrous) | - | 20 mL | - | Solvent |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve HMBC (500 mg) and HOBt (439 mg) in anhydrous dimethylformamide (DMF, 15 mL).
-
Add N,N-Diisopropylethylamine (DIPEA, 945 µL) to the solution and stir for 5 minutes.
-
Add EDC·HCl (624 mg) in one portion. The mixture should remain a clear solution. Stir for 15 minutes at room temperature to allow for the activation of the carboxylic acid.
-
In a separate vial, dissolve benzylamine (290 mg) in anhydrous DMF (5 mL) and add this solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide product.
Chemoselectivity Note: The primary alcohol on HMBC can potentially compete with the amine nucleophile, leading to the formation of an ester byproduct. However, amines are generally more nucleophilic than alcohols, and under these standard conditions, amide formation is the predominant pathway.[6]
Caption: General workflow for a protecting group strategy.
Conclusion
This compound is a versatile building block for creating structurally complex molecules. The protocols outlined in this guide provide reliable methods for its transformation into key derivatives such as esters and amides. The choice of methodology must be guided by a clear understanding of the desired final product and the inherent chemoselectivity challenges posed by the bifunctional nature of the starting material. For transformations requiring harsh reagents like thionyl chloride, a judiciously chosen protecting group strategy is essential for achieving the desired chemical outcome. These application notes serve as a foundational resource for scientists aiming to incorporate this valuable scaffold into their research and development programs.
References
- Google Patents. (n.d.). Synthesis of bicyclo[2.2.2]octane derivatives.
-
ResearchGate. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Retrieved from [Link]
-
Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure 3-Quinuclidinone Analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). 2-heteroarylcarboxylic acid amides.
-
CP Lab Safety. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
RSC Publishing. (2024, March 12). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. Retrieved from [Link]
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- 1. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Diels-Alder Reaction for Bicyclo[2.2.2]octane Synthesis
Welcome to the technical support hub for the synthesis of bicyclo[2.2.2]octane derivatives via the Diels-Alder reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven answers to common challenges encountered during this powerful cycloaddition. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am attempting a Diels-Alder reaction to form a bicyclo[2.2.2]octane system, but I'm observing very low to no yield of the desired adduct. What are the likely causes and how can I address them?
Answer:
Low or no yield in a Diels-Alder reaction is a common issue that can often be traced back to the fundamental principles of diene and dienophile reactivity, as well as reaction conditions. The driving force of this reaction is the formation of new, more stable σ-bonds from less stable π-bonds.[1] Let's break down the potential culprits and their solutions.
1.1 Sub-optimal Reactant Electronics
The rate of a "normal" electron-demand Diels-Alder reaction is significantly influenced by the electronic properties of the diene and dienophile.[2] The reaction is fastest when the diene is electron-rich and the dienophile is electron-poor.[3]
-
Diene Reactivity: Electron-donating groups (EDGs) on the diene increase the energy of its Highest Occupied Molecular Orbital (HOMO), facilitating the reaction.[4] If your diene lacks EDGs or, even worse, possesses electron-withdrawing groups (EWGs), its reactivity will be diminished.
-
Dienophile Reactivity: Conversely, strong EWGs on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[5] Common activating EWGs include carbonyls (aldehydes, ketones, esters), nitriles, and nitro groups.[1] Ethylene, lacking any EWGs, reacts very slowly.[5]
Troubleshooting Protocol: Enhancing Reactant Reactivity
-
Modify Your Reactants: If possible, choose a diene with EDGs (e.g., alkyl or alkoxy groups) and a dienophile with potent EWGs.
-
Lewis Acid Catalysis: Lewis acids can dramatically accelerate the reaction by coordinating to the EWG on the dienophile, making it more electron-deficient.[6][7] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄.[6][7] It's important to note that some dienes, particularly those with amide functionalities, may require stoichiometric amounts of Lewis acids.[8]
| Lewis Acid | Typical Conditions | Diastereoselectivity Enhancement |
| TiCl₄ | 1-2 equivalents, -78 °C | High (e.g., 94-99% d.e.)[6] |
| ZrCl₄ | Catalytic or stoichiometric | High (e.g., 96% d.e.)[6] |
| HfCl₄ | Catalytic or stoichiometric | High (e.g., 97% d.e.)[6] |
| SnCl₄ | 1 equivalent, -78 °C | Moderate to high (e.g., 82% d.e.)[6] |
| Sc(OTf)₃ | Catalytic | Lower diastereoselectivity[6] |
1.2 Diene Conformation and Stability
The Diels-Alder reaction requires the diene to be in the s-cis conformation to allow for the necessary orbital overlap.[4][9]
-
Acyclic Dienes: Acyclic dienes can rotate around the central single bond, existing in an equilibrium between the s-cis and more stable s-trans conformations.[9][10] Bulky substituents on the diene can disfavor the s-cis conformation, hindering the reaction.[9]
-
Cyclic Dienes: Dienes locked in an s-cis conformation, like cyclopentadiene, are exceptionally reactive.[4][5] Conversely, dienes locked in an s-trans conformation are unreactive.[4]
-
Aromatic Dienes: Stable aromatic compounds like anthracene can act as dienes, but their aromaticity reduces their reactivity, often requiring forcing conditions (e.g., high temperatures).[9][11]
Troubleshooting Protocol: Addressing Conformational and Stability Issues
-
Increase Temperature: For less reactive or sterically hindered dienes, increasing the reaction temperature can provide the energy needed to overcome the rotational barrier to the s-cis conformation and promote the reaction.[3] Xylene is often used as a high-boiling solvent for this purpose.[11]
-
Consider a More Reactive Diene: If feasible, switching to a diene that more readily adopts the s-cis conformation can significantly improve yields.
1.3 The Retro-Diels-Alder Reaction
The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder.[12] This can be a significant issue, especially at higher temperatures, leading to an equilibrium that may not favor the product.[13][14]
Troubleshooting Protocol: Mitigating the Retro-Diels-Alder Reaction
-
Optimize Reaction Temperature: While higher temperatures can increase the initial reaction rate, they can also promote the retro-Diels-Alder reaction. It's crucial to find the optimal temperature that favors product formation without significant decomposition.
-
Product Removal: If practical, removing the product from the reaction mixture as it forms can shift the equilibrium towards the product side.
Issue 2: Poor Stereoselectivity (Endo/Exo Ratio)
Question: My Diels-Alder reaction is producing a mixture of endo and exo diastereomers, and I need to favor one over the other. How can I control the stereoselectivity?
Answer:
The stereoselectivity of the Diels-Alder reaction is a key feature, and controlling the endo/exo ratio is a common objective.
2.1 Understanding Endo and Exo Selectivity
-
Endo Product: In the transition state leading to the endo product, the substituents on the dienophile are oriented towards the developing π-system of the new six-membered ring.[4][9] This orientation is often kinetically favored due to "secondary orbital interactions," although other factors like steric effects can also play a role.[15][16]
-
Exo Product: In the exo transition state, the dienophile substituents point away from the diene's π-system.[4] The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[15]
Troubleshooting Protocol: Controlling the Endo/Exo Ratio
-
Kinetic vs. Thermodynamic Control:
-
To favor the kinetically preferred endo product, run the reaction at lower temperatures for a shorter duration.[16] Lewis acid catalysis often enhances endo selectivity.[7]
-
To favor the thermodynamically more stable exo product, use higher temperatures and longer reaction times to allow the initial endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.[15]
-
-
Lewis Acid Catalysis: As mentioned, Lewis acids can significantly influence stereoselectivity, often strongly favoring the endo product.[17][18] The choice of Lewis acid can be critical.[7]
-
Solvent Effects: The choice of solvent can influence the endo/exo ratio, although the effects can be complex and depend on the specific reactants.[19][20][21] Polar solvents and hydrogen-bond-donating solvents can sometimes enhance endo selectivity.[22]
-
Substituent Effects: The nature and position of substituents on both the diene and dienophile can influence the steric and electronic interactions in the transition state, thereby affecting the endo/exo ratio.[15][17] In some cases, specific substitution patterns can lead to a preference for the exo product even under kinetic control.[15][23]
Issue 3: Difficulty with Purification and Characterization
Question: I've obtained a crude product, but I'm struggling with its purification and subsequent characterization. What are some effective methods?
Answer:
Purifying and characterizing bicyclo[2.2.2]octane derivatives requires standard but careful application of organic chemistry techniques.
3.1 Purification of Diels-Alder Adducts
-
Crystallization/Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification.[24] A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[24]
-
Column Chromatography: For liquid products or for separating mixtures of diastereomers, column chromatography on silica gel is the method of choice. The choice of eluent is critical and must be determined empirically, often starting with a non-polar solvent and gradually increasing the polarity.
-
Removal of Unreacted Starting Materials: If one of the starting materials is highly polar (like maleic anhydride), it can sometimes be removed by an aqueous wash if the product has low water solubility.
3.2 Characterization of Bicyclo[2.2.2]octane Derivatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the bicyclo[2.2.2]octane core.[25][26] The characteristic bridgehead protons and the symmetry of the molecule often lead to distinct NMR spectra. The coupling constants in the ¹H NMR spectrum can be used to determine the stereochemistry (endo vs. exo).[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful cycloaddition.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., carbonyls from the dienophile) in the final product.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis of a bicyclo[2.2.2]octane derivative and a logical approach to troubleshooting common issues.
Diagram 1: General experimental workflow for Diels-Alder synthesis.
Diagram 2: Troubleshooting logic for low yield in Diels-Alder reactions.
References
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- exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.
- Diels alder and stability of conjucated dienes | PPTX - Slideshare. (n.d.). Slideshare.
- DA Reactivity - Dr. May Group. (n.d.). Dr. May Group.
- Reactivity of Dienes and Dienophiles in Diels-Alder reaction - YouTube. (2019, November 14). YouTube.
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- An efficient synthesis of chiral isoquinuclidines by Diels‑Alder reaction using Lewis acid c
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- Retro-[4+2]/Intramolecular Diels–Alder Cascade Allows a Concise Total Synthesis of Lucidumone. (n.d.). Thieme.
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- Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC - NIH. (n.d.).
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- Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- 13 C nuclear magnetic resonance studies. 58. 13 C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
- Facial (syn-anti) stereoselectivity in the Diels-Alder reactions of spiro(bicyclo[2.2.2]octane - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
- Endo/Exo-Selectivity of Adducts in Diels−Alder - ResearchGate. (n.d.).
- Technical Support Center: Synthesis of (1S,4S)-bicyclo[2.2.2]octane ... (n.d.). Google.
- Diels-Alder Exo Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanati - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks.
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025, February 10). Royal Society of Chemistry.
- The synthesis, structural characterisation, and chemoselective manipulation of certain functionalised cyclic sulfates derived from chiral, non-racemic, and polysubstituted bicyclo[2.2.2]octane-2,3-diols. (2021, July 28).
- endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control | Journal of Chemical Education - ACS Publications. (n.d.). American Chemical Society.
- The Diels-Alder Cycloaddition - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC - NIH. (n.d.).
- Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. (n.d.). ScienceDirect.
- Diels-Alder Reaction. (n.d.). University of Wisconsin-Madison.
- Transition Metal Mediated Exo Selective Diels−Alder Reactions: Preparation of 2-Cobalt-Substituted 1,3-Dienes Containing C2 Symmetric 2,3-Dibenzobicyclo[2.2.2]octanedione Dioxime Equatorial Ligands and Their Use in Thermal and Lewis Acid Catalyzed 4 + 2 Cycloadditions | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society.
- What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? - Quora. (2018, April 18). Quora.
- 13C magnetic resonance studies 70. The behavior of bicyclo[2.2.2]octenone under strongly basic conditions. A competition between retro Diels–Alder and Haller-Bauer-cleavages - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
- Comparative Guide to the Characterization of 1-(Bicyclo[2.2.2]oct-5 ... (n.d.). Google.
- Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione ... (n.d.). Google.
- Synthesis of a bicyclo[2.2.2]octane from benzoic acid - Chemistry Stack Exchange. (2015, March 8). Chemistry Stack Exchange.
- Polymer Supported Reagents in Synthesis: Preparation of Bicyclo[2.2.2]octane Derivatives via Tandem Michael Addition Reactions and Subsequent Combinatorial Decoration - ACS Publications - American Chemical Society. (n.d.). American Chemical Society.
- Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Upd
- Diels-Alder Retrosynthesis Practice Problems | Test Your Skills with Real Questions. (n.d.). StudySmarter.
- CAS 2064-03-1: Bicyclo[2.2.2]octane, 1-chloro- - CymitQuimica. (n.d.). CymitQuimica.
- Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC - NIH. (n.d.).
- Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions - PMC - NIH. (n.d.).
- Diels–Alder Reaction - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- The Diels-Alder Reaction - Master Organic Chemistry. (2017, August 30). Master Organic Chemistry.
- Diels-Alder Reaction Practice Problems | Test Your Skills with Real Questions - Pearson. (n.d.). Pearson.
- Diels-Alder Adducts → Area → Sustainability. (n.d.).
- Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point - YouTube. (2020, October 6). YouTube.
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Technical Support Center: Optimization of Coupling Reactions for Bicyclo[2.2.2]octane (BCO) Linkers
Welcome to the technical support center for bicyclo[2.2.2]octane (BCO) linker chemistry. BCO scaffolds are increasingly vital in drug discovery as saturated, rigid bioisosteres for phenyl rings, offering improved physicochemical properties and precise three-dimensional exit vectors.[1] However, their unique steric and electronic nature presents distinct challenges in standard cross-coupling methodologies. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of functionalizing the BCO core.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Concepts
Q1: Why are BCO substrates often challenging for palladium-catalyzed cross-coupling reactions?
A: The primary challenges stem from the BCO core's inherent structure:
-
Steric Hindrance: The three-dimensional, cage-like structure of the BCO linker sterically shields the reactive center (e.g., a halide at a bridgehead position). This bulk can impede the oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond, a crucial initiation step in most cross-coupling cycles.[2]
-
Reduced Reactivity of sp³-Hybridized Carbons: Unlike sp²-hybridized carbons in aryl halides, the sp³-hybridized bridgehead carbon of a BCO-halide is generally less reactive. Oxidative addition to these bonds is often slower and requires more active catalytic systems.
-
Rigidity and Bond Angles: The rigid framework of the BCO system dictates specific bond angles that may not be optimal for the geometric requirements of the transition states in the catalytic cycle.[3]
Q2: Which cross-coupling reactions are most effective for functionalizing BCO linkers?
A: The most successfully applied and documented methods are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Each requires careful optimization of the catalyst system, base, and solvent to overcome the inherent challenges of the BCO scaffold. These reactions provide robust pathways to form C-C and C-N bonds, which are critical for elaborating drug-like molecules.
Section 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[4] However, when working with BCO substrates, low yields and side reactions are common hurdles.
Q3: My Suzuki-Miyaura reaction with a BCO-bromide is giving low to no yield. What are the first parameters I should investigate?
A: A failed Suzuki reaction with a BCO substrate is typically due to an inefficient catalyst system or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst & Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a highly active system capable of overcoming the steric hindrance.
-
Rationale: Bulky, electron-rich phosphine ligands promote the formation of a monoligated, 14-electron LPd(0) species. This is a more reactive catalyst that accelerates the rate-limiting oxidative addition step.[5]
-
Recommendation: Switch to a modern catalyst system. Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) in combination with a sterically demanding biarylphosphine ligand like RuPhos, XPhos, or SPhos.[5]
-
-
Base Selection: The base is not just a proton scavenger; it plays a key role in activating the boronic acid.[6]
-
Rationale: The choice of base can dramatically influence reaction rates and the prevalence of side reactions like dehalogenation.[7][8] Stronger bases can sometimes promote catalyst decomposition or undesired side reactions with sensitive functional groups.
-
Recommendation: If using a strong base like NaOtBu or KOtBu is failing, try a milder inorganic base like K₃PO₄ or Cs₂CO₃. These are often effective, especially at higher temperatures.[7]
-
-
Solvent Choice: The solvent must solubilize all components and can influence catalyst activity.[4][7]
-
Rationale: Polar aprotic solvents often perform well. Toluene, dioxane, and THF are common choices.[4] The addition of water can sometimes be beneficial, especially with inorganic bases, by aiding their solubility and facilitating the transmetalation step.[7]
-
Recommendation: Start with a 2-methyl-THF/H₂O or Dioxane/H₂O mixture. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
-
Q4: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my BCO starting material. How can I minimize this?
A: Hydrodehalogenation is a common side reaction, especially with electron-rich or sterically hindered substrates. It often arises from a β-hydride elimination pathway involving the palladium intermediate or from protonolysis of an organopalladium intermediate.
-
Use Milder Bases: Strong alkoxide bases can be a source of hydrides. Switching to phosphate (K₃PO₄) or carbonate (Cs₂CO₃) bases can significantly reduce this side reaction.
-
Optimize Ligand: Use a ligand that promotes rapid reductive elimination, which is the product-forming step. A faster reductive elimination will outcompete the side reactions. Bulky biarylphosphine ligands are often excellent for this purpose.
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the decomposition pathways that lead to hydrodehalogenation.
Section 3: Troubleshooting Buchwald-Hartwig Amination
Forming a C-N bond at a sterically hindered BCO bridgehead is a significant challenge. Success hinges almost entirely on using a state-of-the-art catalytic system.[2]
Q5: My Buchwald-Hartwig amination is not working. The starting materials are recovered unchanged. What is the most likely cause?
A: This scenario almost always points to a failure in generating the active LPd(0) catalyst or an oxidative addition step that is too slow.
-
Use a Pre-catalyst: The in-situ reduction of Pd(II) sources like Pd(OAc)₂ can be unreliable and inefficient, especially with challenging substrates.[9][10]
-
Rationale: Pre-catalysts, such as the Buchwald G3 and G4 palladacycles, are designed to cleanly and quantitatively generate the active LPd(0) species under mild conditions with a weak base, ensuring the catalytic cycle starts efficiently.[5]
-
Recommendation: Switch to a pre-catalyst like (XPhos)Pd G3 or (RuPhos)Pd G4. This is the single most effective change you can make.[5]
-
-
Ligand Choice is Paramount: The ligand must be sufficiently bulky and electron-donating.
-
Rationale: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[10]
-
Recommendation: Match the ligand to the amine. For primary amines, BrettPhos is often a good choice. For secondary or bulky amines, XPhos or RuPhos are generally more effective.[11]
-
-
Base and Solvent: A strong, non-nucleophilic base is required.
Q6: My BCO substrate contains base-sensitive groups (e.g., esters) that are being cleaved under the reaction conditions. What are my alternatives?
A: This is a classic optimization problem requiring a balance between reactivity and functional group tolerance.[13]
-
Weaker Bases: Replace NaOtBu with a weaker base like K₃PO₄ or Cs₂CO₃.[10]
-
Trade-off: Using a weaker base will almost certainly require a higher reaction temperature (e.g., 100-120 °C) and potentially a higher catalyst loading to achieve a reasonable reaction rate.[11]
-
Ligand Screening: Some ligands can enable catalysis with weaker bases at lower temperatures. A screen of different biarylphosphine ligands may be necessary.
| Parameter | Recommended Starting Conditions for BCO Coupling | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira | | :--- | :--- | :--- | :--- | | Palladium Source | (XPhos)Pd G3 | (RuPhos)Pd G3 | Pd(PPh₃)₂Cl₂ | | Ligand | XPhos or SPhos | XPhos or BrettPhos | PPh₃ | | Base | K₃PO₄ or Cs₂CO₃ | NaOtBu | Et₃N or DiPEA | | Solvent | Dioxane / H₂O (10:1) | 2-MeTHF or Toluene | THF or DMF | | Additives | None | None | CuI (1-5 mol%) | | Temperature | 80 - 110 °C | 80 - 100 °C | RT - 60 °C |
Section 4: Troubleshooting Sonogashira Coupling
The Sonogashira reaction is an efficient method for installing alkynes onto the BCO core, but it is sensitive to reaction conditions and prone to a key side reaction.[14]
Q7: My Sonogashira reaction is yielding primarily the homocoupled alkyne (Glaser coupling product) instead of my desired BCO-alkyne.
A: Glaser-Hay homocoupling is the most common failure mode and is almost always caused by the presence of oxygen.[15]
-
Inert Atmosphere is Critical: The reaction is highly sensitive to oxygen, which promotes the copper-mediated homocoupling.
-
Rationale: O₂ oxidizes Cu(I) to Cu(II), which catalyzes the dimerization of the terminal alkyne.
-
Recommendation: Ensure all reagents and solvents are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[15]
-
-
Minimize Copper Co-catalyst: While catalytic CuI is standard, excess copper can accelerate homocoupling.
-
Recommendation: Reduce the amount of CuI to 1-2 mol%. In some cases, slow addition of the alkyne to the reaction mixture can also help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling.[15]
-
-
Consider Copper-Free Conditions: If homocoupling persists, copper-free Sonogashira protocols are an excellent alternative. These systems rely on a highly active palladium catalyst to function without the copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.
Q8: My reaction mixture turns black and the reaction stalls. What does this mean?
A: The formation of a black precipitate is palladium black, which is the result of catalyst decomposition.[15] This renders the catalyst inactive.
-
Causes: The most common causes are the presence of oxygen, impurities in the reagents (especially the amine base), or excessively high temperatures.[15]
-
Solutions:
-
Use freshly distilled, high-purity amine base (e.g., triethylamine or diisopropylethylamine).
-
Ensure rigorous degassing of all components.
-
Run the reaction at the lowest temperature that affords a reasonable rate. For many reactive BCO-iodides, room temperature is sufficient. BCO-bromides may require gentle heating (40-60 °C).[16]
-
Visualized Workflows and Mechanisms
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting common BCO coupling reaction failures.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromobicyclo[2.2.2]octane with an Arylboronic Acid
This protocol provides a robust starting point for coupling aryl groups to the BCO bridgehead.
Materials:
-
1-Bromobicyclo[2.2.2]octane (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
(RuPhos)Pd G3 Pre-catalyst (2 mol%)
-
RuPhos ligand (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
2-methyl-THF and deionized water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromobicyclo[2.2.2]octane, the arylboronic acid, K₃PO₄, the (RuPhos)Pd G3 pre-catalyst, and the RuPhos ligand.
-
Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Add degassed 2-methyl-THF and degassed water to form a 10:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17]
Protocol 2: Buchwald-Hartwig Amination of 1-Chlorobicyclo[2.2.2]octane with a Primary Amine
This protocol uses a modern catalyst system designed for challenging C-N bond formations.
Materials:
-
1-Chlorobicyclo[2.2.2]octane (1.0 equiv)
-
Primary amine (1.2 equiv)
-
(BrettPhos)Pd G3 Pre-catalyst (1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
Inside a glovebox, add NaOtBu and the (BrettPhos)Pd G3 pre-catalyst to an oven-dried reaction vial with a stir bar.
-
In a separate vial, dissolve 1-chlorobicyclo[2.2.2]octane and the primary amine in degassed toluene.
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are often complete in 4-12 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the desired product via silica gel chromatography.[10]
References
- Synthesis of Bicyclo[2.2.2]octane-1,4-diol from 1,4 ... - Benchchem.
- Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... - ResearchGate.
- Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones Skeleton via ...
- The synthesis and transformations of fused bicyclo[2.2.2]octenes - University of Michigan.
- Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts.
- 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements | Organometallics - ACS Publications.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI.
- An Improved Procedure for the Synthesis of Bicyclo[2.2.2]octane-2,6-dione - Sci-Hub.
- (PDF) The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- 13 C nuclear magnetic resonance studies. 58. 13 C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect - Canadian Science Publishing.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- (1S,4S)-bicyclo[2.2.2]octane-2,5-dione as a Precursor for Chiral Ligands - Benchchem.
- Suzuki reaction - Wikipedia.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids | Request PDF - ResearchGate.
- Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors - Beilstein Journals.
- troubleshooting guide for Sonogashira coupling failures - Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
- Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC - NIH.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
- Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as ke - RSC Publishing.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School.
- Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC - PubMed Central.
- Suzuki Coupling - Organic Chemistry Portal.
- Cross-Coupling Reactions Guide.
- Pd(OAc)2/DABCO-catalyzed Suzuki–Miyaura cross-coupling reaction in DMF | Request PDF.
- US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand | Request PDF - ResearchGate.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls - MDPI.
- Palladium-Catalysed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate.
- Sonogashira Coupling - Organic Chemistry Portal.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- Cross-Coupling Catalysts - Sigma-Aldrich.
- Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione synthesis - Benchchem.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central.
- The Journal of Organic Chemistry Vol. 74 No. 3 - ACS Publications.
- Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids - Chemical Society Reviews (RSC Publishing).
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Technical Support Center: Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
Welcome to the technical support center for the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable and structurally unique scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. The advice provided is grounded in established chemical principles and field-proven insights to ensure the success of your experimental work.
Section 1: Troubleshooting Guide - Common Synthetic Issues
This section addresses specific problems you might encounter during the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, providing explanations of the underlying causes and actionable solutions.
Issue 1: Formation of an unexpected bicyclo[3.2.1]octane isomer during carboxylation.
Question: I am attempting to synthesize a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid from the corresponding 4-substituted bicyclo[2.2.2]octan-1-ol using the Koch-Haaf reaction, but my final product is contaminated with a significant amount of a bicyclo[3.2.1]octane derivative. What is causing this, and how can I prevent it?
Answer:
This is a classic issue when working with bicyclic systems under strongly acidic conditions, such as those used in the Koch-Haaf reaction. The root cause is a carbocation-mediated skeletal rearrangement known as the Wagner-Meerwein rearrangement.[1]
Causality and Mechanism:
The Koch-Haaf reaction proceeds through the formation of a tertiary carbocation at the bridgehead position of the bicyclo[2.2.2]octane skeleton.[2][3] While this carbocation can be trapped by carbon monoxide to yield the desired product, it is also susceptible to rearrangement. The bicyclo[2.2.2]octane framework is strained, and the rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system is often a favorable process.[4] This rearrangement involves a 1,2-alkyl shift, which relieves some of the ring strain.
Troubleshooting Protocol:
To minimize the formation of the bicyclo[3.2.1]octane side product, you need to influence the kinetics of the reaction to favor the carboxylation of the initial carbocation over its rearrangement.
-
Lowering the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for the formation of the desired product can disfavor the rearrangement, as the activation energy for the rearrangement may be higher than that for the carboxylation.
-
Choice of Acid: The strength and nature of the acid catalyst can play a crucial role. While strong acids like sulfuric acid are standard, exploring slightly milder conditions or different acid systems (e.g., triflic acid) might alter the selectivity.[5]
-
Carbon Monoxide Pressure: Increasing the pressure of carbon monoxide can increase its effective concentration in the reaction mixture, thereby favoring the trapping of the initial bicyclo[2.2.2]octyl carbocation before it has a chance to rearrange.[6]
Experimental Workflow: Minimizing Wagner-Meerwein Rearrangement in Koch-Haaf Reaction
Caption: Competing radical pathways in the Hunsdiecker reaction in CCl₄.
Troubleshooting Protocol:
To avoid the formation of chlorinated byproducts and improve the yield of the desired bromoalkane, the choice of solvent is critical.
-
Solvent Selection: Replace carbon tetrachloride with a less reactive solvent that does not contain easily abstractable halogen atoms. Solvents like cyclohexane or 1,2-dibromoethane are excellent choices. [7]1,2-dibromoethane can also serve as a bromine source under certain conditions.
-
Purity of Reagents: Ensure that the starting carboxylic acid and mercuric oxide are pure and dry. Moisture can interfere with the reaction and lead to lower yields. [8][9]3. Reaction Conditions: Adding the mixture of the acid and mercuric oxide to an excess of bromine in the chosen solvent can favor the desired reaction pathway. [7] Comparative Data on Solvent Effects in Brominative Decarboxylation
| Solvent | Desired Product | Side Product(s) | Reference |
| Carbon Tetrachloride (CCl₄) | 1-Bromobicyclo[2.2.2]octane | 1-Chlorobicyclo[2.2.2]octane | [7] |
| Bromotrichloromethane (BrCCl₃) | 1-Bromobicyclo[2.2.2]octane | 1-Chlorobicyclo[2.2.2]octane | [7] |
| 1,2-Dibromoethane | 1-Bromobicyclo[2.2.2]octane | Minimal to none | [7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use a standard Hunsdiecker reaction with a silver salt for my bicyclo[2.2.2]octane-1-carboxylic acid?
A1: Yes, the classical Hunsdiecker reaction using the silver salt of the carboxylic acid is a viable method. [10][11]However, it has some practical drawbacks. The preparation of the silver salt requires an additional step, and it must be meticulously dried, as moisture can significantly reduce the yield. [9]For convenience and often better yields, modifications like the Cristol-Firth (using HgO and Br₂) or the Kochi reaction (using Pb(OAc)₄ and a halide source) are frequently preferred as they can often be performed directly on the free carboxylic acid. [12][13] Q2: Are there any other common rearrangements to be aware of in these bicyclic systems?
A2: Besides the Wagner-Meerwein rearrangement leading to the bicyclo[3.2.1]octane system, other carbocation-mediated rearrangements are possible, though often less prevalent. [1]These can include hydride shifts, which may lead to the formation of isomers with the substituent at a different position if the bicyclic system is not symmetrical. The likelihood of these rearrangements is highly dependent on the specific substrate and the reaction conditions. Careful structural elucidation of the final product using techniques like 2D NMR is always recommended.
Q3: My desired 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid is prone to decarboxylation under certain conditions. How can I mitigate this?
A3: Bridgehead carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions, due to the stability of the resulting bridgehead carbocation or radical. If you are performing a reaction on a pre-existing 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid, it is advisable to use mild reaction conditions whenever possible. For instance, if you need to perform a reaction on the 4-substituent, avoid strong acids and high temperatures. If the decarboxylation is mediated by a radical pathway, the inclusion of radical inhibitors might be beneficial, depending on the specific reaction. Oxidative decarboxylation can also be a competing pathway in the presence of certain reagents like lead tetraacetate. [14][15]
References
-
Wikipedia. Hunsdiecker reaction. [Link]
-
Sathee Jee. Chemistry Hunsdiecker Reaction. [Link]
-
Wikipedia. Koch reaction. [Link]
-
BYJU'S. Hunsdiecker Reaction. [Link]
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Testbook. Hunsdiecker Reaction: Learn Definition, Mechanism, Variations. [Link]
-
Grokipedia. Wagner–Meerwein rearrangement. [Link]
-
Baker, F. W., Holtz, H. D., & Stock, L. M. (1962). The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents. The Journal of Organic Chemistry, 28(2), 514–516. [Link]
-
ACS Publications. The Brominative Decarboxylation of Bicyclo[2.2.2]octane-1-carboxylic Acid in Halogenated Solvents1. The Journal of Organic Chemistry. [Link]
-
Goering, H. L., & Sloan, M. F. (1961). The Ring Expansion Route to Bicyclic Carbonium Ions. 11. The Multiple Rearrangement of the cxo-2-Norbornylcarbinyl System. Journal of the American Chemical Society, 83(8), 1992-1998. [Link]
-
Padwa, A., Brodney, M. A., Lynch, S. M., & Rashatasakhon, P. (2013). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 78(8), 3995-4004. [Link]
- Luibrand, R. T. (1971). Conformational Requirements for Wagner-Meerwein Rearrangements in Bicyclic Systems: Deamination of 2-aminomethylbicyclo[2.2.2.] Octane. University of Wisconsin--Madison.
-
Synpro. Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione. [Link]
-
Chapman, N. B., Sotheeswaran, S., & Toyne, K. J. (1965). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the Chemical Society, 532, 214-224. [Link]
-
Organic Syntheses. bicyclo[3.2.1]octan-3-one. [Link]
- Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.
-
RSC Publishing. Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate. [Link]
-
Sci-Hub. Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate. [Link]
-
SpectraBase. 10.1021/jo00136a028. [Link]
-
AdiChemistry. HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS. [Link]
- Google Patents. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
-
ACS Publications. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. [Link]
-
Organic Chemistry Tutor. Koch-Haaf Carbonylation. [Link]
-
NIH. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]
-
NIH. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. [Link]
-
Cambridge University Press. Koch Reaction. [Link]
-
RSC Publishing. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
-
RSC Publishing. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. [Link]
-
Organic Syntheses. 1-Bromo-3-chlorocyclobutane. [Link]
-
ResearchGate. Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. [Link]
-
Synpro. Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione. [Link]
-
YouTube. Koch Haaf Carbonylation Reaction. [Link]
-
Justia Patents. Synthesis of bicyclo[2.2.2]octanes. [Link]
-
ResearchGate. Koch carbonylation reaction (Koch-Haaf carbonylation reaction). [Link]
-
Iowa State University Digital Repository. Reaction of Nucleophiles with Bridgehead Carbocations Derived from l-Bromobicyclo[2.2.2]octanes and l-Bromobicyclo[3.3.1]nonanes. [Link]
-
ChemicalRegister.com. 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 80745-61-5) Suppliers. [Link]
-
Jung, M. E., Lam, P. Y. S., Mansuri, M. M., & Speltz, L. M. (1985). Stereoselective Synthesis of an Analogue of Podophyllotoxin by an Intramolecular Diels-Alder Reaction. The Journal of Organic Chemistry, 50(7), 1087–1105. [Link]
-
ResearchGate. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. [Link]
- Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.
-
L.S.College, Muzaffarpur. Hunsdiecker reaction. [Link]
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Technical Support Center: Synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing yield and purity. The rigid bicyclo[2.2.2]octane (BCO) scaffold is a valuable three-dimensional bioisostere for the traditional para-substituted phenyl ring, offering potential improvements in physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] Its efficient and high-yielding synthesis is therefore a critical objective.
This document provides troubleshooting advice, detailed protocols, and workflow diagrams based on established chemical principles and literature precedents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield is consistently low. Where should I begin troubleshooting?
Low overall yield can stem from multiple stages of the synthesis. A systematic approach is crucial. The most common synthetic route begins with a bicyclo[2.2.2]octane-1,4-dicarboxylate ester, which is then selectively reduced and hydrolyzed.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low yield.
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Starting Material Integrity: The synthesis of the bicyclo[2.2.2]octane core, often via a Diels-Alder reaction followed by further modifications to obtain the 1,4-diester, is the foundation of the entire process.[3][4] Ensure your starting diester (e.g., dimethyl or diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) is pure and fully characterized before proceeding. Impurities at this stage will invariably lead to lower yields and complex purification challenges later.
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The Reduction Step: This is the most critical and challenging step for yield. The primary issue is achieving mono-reduction. Analyze a crude sample of your reduction reaction by TLC, LC-MS, or ¹H NMR to determine the ratio of desired product (mono-alcohol ester), over-reduced byproduct (diol), and unreacted starting material.
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The Hydrolysis Step: While chemically more straightforward, the hydrolysis (saponification) of the sterically hindered bridgehead ester can be sluggish.[5] Incomplete conversion or harsh conditions leading to product degradation are common pitfalls.
Q2: My main problem is over-reduction, leading to significant amounts of bicyclo[2.2.2]octane-1,4-diyldimethanol. How can I improve selectivity?
This is the most common yield-reducing side reaction. Selectively reducing one of two identical ester groups requires precise control over stoichiometry and reaction conditions.
Key Byproduct Formation Pathway:
Caption: Reaction pathway showing desired reduction and over-reduction.
Strategies to Enhance Selectivity:
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Stoichiometric Control of Hydride Reagents:
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Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and can easily reduce both esters. By precisely controlling the stoichiometry (using 0.5-0.7 equivalents), you can statistically favor mono-reduction.
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Execution: The key is slow, controlled addition of the LiAlH₄ solution to a cooled solution (-78 °C to -40 °C) of the diester. This maintains a low concentration of the reducing agent, allowing it to react with the first available ester before a second molecule of LiAlH₄ can react with the same diester molecule. Let the reaction slowly warm to 0 °C or room temperature to ensure completion.
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Use of Milder or Sterically Hindered Reagents:
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Causality: Reagents like Sodium Borohydride (NaBH₄) are typically not strong enough to reduce esters. However, their reactivity can be enhanced with additives (e.g., LiCl), which may offer a more controlled reduction profile than LiAlH₄. Bulky hydride reagents can also introduce steric selectivity, although this is less effective for the symmetrical BCO core.
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-
Catalytic Hydrogenation:
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Causality: Certain transition metal catalysts can exhibit high selectivity for mono-reduction under specific conditions. This approach can be highly effective but is sensitive to the catalyst, solvent, and additives.
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Example: A patent demonstrates that a Ru-TRIPHOS catalyst with p-toluenesulfonic acid can achieve 100% selectivity for the mono-alcohol, although conversion was limited to 30%.[6] In contrast, a Milstein catalyst precursor under basic conditions yielded the diol with 93% selectivity.[6] This highlights the profound impact of the catalytic system.
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Comparative Table of Reduction Methods:
| Reducing Agent/System | Key Parameters | Expected Selectivity (Mono-alcohol:Diol) | Comments & Recommendations |
| LiAlH₄ | 0.5-0.7 eq., THF, -78°C to 0°C | Highly variable; dependent on conditions | Most common lab-scale method. Success hinges on slow addition at low temperatures. Prone to over-reduction if not carefully controlled. |
| Ru-TRIPHOS Catalyst | H₂ pressure, p-toluenesulfonic acid | Potentially very high (up to 100:0) | Can suffer from low conversion rates.[6] Requires specialized catalyst and equipment. Best for process development. |
| Milstein Catalyst | KOH, H₂ pressure | Very low (e.g., 7:93) | Favors diol formation under reported conditions and is not recommended for this transformation.[6] |
Q3: The final saponification of the ester is sluggish and requires long reaction times or high temperatures. How can I optimize the hydrolysis?
The bridgehead position of the bicyclo[2.2.2]octane system is sterically hindered, and the rigid framework prevents the formation of a planar intermediate, which can slow down hydrolysis reactions.[5]
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Optimized Saponification:
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Causality: Using a co-solvent system like Methanol/Water or Ethanol/Water enhances the solubility of both the ester (organic phase) and the hydroxide salt (aqueous phase), increasing the reaction rate.
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Protocol: Use a 2-5 fold molar excess of KOH or NaOH in a 2:1 to 3:1 mixture of Ethanol/Water. Reflux the mixture and monitor the reaction progress closely by TLC (stain with KMnO₄ to visualize both starting material and product). Drive the reaction to completion to simplify purification. A detailed protocol is provided below.[7]
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Acid-Catalyzed Hydrolysis: This method is generally not recommended for this substrate. The presence of a primary alcohol creates a risk of side reactions, such as intermolecular ether formation or re-esterification, under strong acidic conditions and heat.
Q4: I'm struggling with the purification of the final product from the reaction byproducts. What is an effective purification strategy?
The main impurities are the starting diester, the diol, and potentially the dicarboxylic acid. These compounds have distinct polarities, making them separable by column chromatography.
Troubleshooting Purification:
Caption: Step-by-step purification decision tree.
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Aqueous Work-up: After hydrolysis, carefully acidify the reaction mixture to protonate the carboxylate (target product) and any dicarboxylic acid byproduct. Extract into an organic solvent like Ethyl Acetate. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can selectively remove the more acidic dicarboxylic acid byproduct into the aqueous layer, though this may also remove some of the desired product.
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Column Chromatography: This is the most effective method.
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Stationary Phase: Silica gel.
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Mobile Phase: Start with a relatively non-polar eluent system (e.g., 30% Ethyl Acetate in Hexane) and gradually increase the polarity.
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Elution Order (Increasing Polarity):
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Unreacted Diester (least polar)
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This compound (Desired Product)
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Bicyclo[2.2.2]octane-1,4-diyldimethanol (Diol - most polar)
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Recrystallization: Once the correct fractions are collected and the solvent is evaporated, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Acetone/Hexanes) can be used to obtain a highly pure, crystalline solid.
Detailed Experimental Protocols
Protocol 1: Selective Mono-Reduction of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate
This protocol is an example based on the principles of stoichiometric control with LiAlH₄.
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Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF, approx. 0.1 M solution).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Reagent Preparation: In a separate dry flask, prepare a solution of LiAlH₄ (0.6 eq) in anhydrous THF.
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Slow Addition: Using a syringe pump, add the LiAlH₄ solution to the stirred diester solution dropwise over 1-2 hours. Crucially, maintain the internal temperature below -65 °C during the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC, comparing against the starting material and diol standards.
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Quenching: Once the starting material is consumed (or the optimal product ratio is reached), cool the flask to 0 °C and quench the reaction carefully by the sequential, dropwise addition of:
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Water (X mL)
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15% aqueous NaOH (X mL)
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Water (3X mL) (Where X = grams of LiAlH₄ used)
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Work-up: Stir the resulting mixture at room temperature for 1 hour until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, which can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Saponification to the Final Product
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Setup: In a round-bottom flask, dissolve the crude mono-alcohol ester from the previous step (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
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Base Addition: Add Potassium Hydroxide (KOH, 3.0 eq) to the solution.
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Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C).
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Reaction Monitoring: Monitor the disappearance of the starting ester by TLC (a higher Rf spot) and the appearance of the carboxylic acid (a lower Rf, often streaky spot). The reaction may take 4-12 hours.
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Cooling & Work-up: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and perform a wash with a non-polar solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M or 2M HCl. A white precipitate of the final product should form.
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Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum. The product can be further purified by recrystallization as described in the FAQ section.
References
- Chapman, N. B., et al. (1965). "Agents affecting lipid metabolism: XIII. The synthesis of 1,4-disubstituted bicyclo[2.2.
- Scifinder. (n.d.). "Buy Methyl 4-(hydroxymethyl)bicyclo[2.2.
- Paddon-Row, M. N., et al. (1976). "Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate." Journal of the Chemical Society, Perkin Transactions 1.
- Du Pont de Nemours and Company. (2019). "Synthesis of bicyclo[2.2.2]octane derivatives.
- Gagnon, J., et al. (2008). "A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid.
- PharmaBlock. (n.d.). "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring."
- Jan, M. (2016). "Rates of hydrolysis in bicyclic and monocyclic compounds." Chemistry Stack Exchange.
- Paddon-Row, M. N., et al. (1976). "Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
- Rovner, S. L. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." PubMed Central.
- Organic Syntheses. (n.d.). "A Practical and Cost-Effective Method for the Synthesis of Bicyclo...".
- CBChem. (2024). "DIETHYL 2,5-DIOXOBICYCLO[2.2.
- PubChem. (n.d.). "this compound."
- Synblock. (n.d.). "Exploring the Synthesis Potential of Dimethyl Bicyclo[2.2.
- Chapman, N. B., et al. (1965). "Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids."
- Eastman Chemical Company. (2020). "Synthesis of bicyclo[2.2.2]octane derivatives.
- PubChem. (n.d.). "Methyl 4-(hydroxymethyl)bicyclo[2.2.
- Benchchem. (n.d.). "Bicyclo[2.2.2]octane-1-carboxylic acid."
- CP Lab Safety. (n.d.). "this compound, min 97%, 100 mg."
- Fülöp, F., et al. (2018). "Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
- Li, J. R., et al. (2011). "The synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid reported by...
- Spessard, G. O., & Chan, W. L. (1986). "[ - Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo - Organic Syntheses Procedure." Organic Syntheses., 1,3-dimethyl-5-oxo - Organic Syntheses Procedure." Organic Syntheses.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Bicyclo[2.2.2]octane Synthesis Purification Guide: Troubleshooting Unreacted Starting Materials
Welcome to the technical support center for the synthesis and purification of bicyclo[2.2.2]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating their target bicyclic compounds from unreacted starting materials. The inherent stability and rigid structure of the bicyclo[2.2.2]octane core make it a valuable scaffold in drug discovery and materials science. However, its synthesis, most commonly via a Diels-Alder reaction, can often be incomplete, leading to purification challenges.
This document provides direct, actionable solutions to common purification issues in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the workup and purification of bicyclo[2.2.2]octane products.
Q1: My crude ¹H NMR spectrum shows a significant amount of both my diene and dienophile starting materials co-eluting with my product on a preliminary TLC. What is the most robust purification strategy?
A1: This is a classic purification challenge where the polarity of the product is not sufficiently different from at least one of the starting materials for a simple separation. The most powerful and versatile technique in this scenario is flash column chromatography .
Causality & Rationale: The bicyclo[2.2.2]octane product, formed via a [4+2] cycloaddition, is a larger, more rigid, and often more complex molecule than its precursors.[1] While its polarity might be similar, its interaction with a stationary phase (like silica gel) will be different. By carefully selecting a solvent system (eluent), you can exploit these subtle differences to achieve separation. The goal is to find a solvent mixture where the product and starting materials have distinct Retention Factor (Rf) values on a TLC plate, ideally with a ΔRf ≥ 0.2.
Implementation:
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TLC Solvent Screening: Start by screening various solvent systems. A common starting point for Diels-Alder adducts is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[2] Test solvent ratios such as 9:1, 4:1, and 1:1 (hexanes:ethyl acetate) to find the system that gives good separation between your three spots (diene, dienophile, product).
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Column Preparation & Elution: Once an optimal solvent system is identified (aim for a product Rf of ~0.3), prepare a silica gel column and elute the crude mixture. The less polar starting materials will typically elute first, followed by the desired bicyclo[2.2.2]octane adduct.
Many published syntheses of bicyclo[2.2.2]octane derivatives rely on flash chromatography for purification, demonstrating its effectiveness.[2][3][4][5]
Q2: My bicyclo[2.2.2]octane product is a solid, but it is contaminated with a starting material of very similar polarity, making chromatography tedious. What alternative should I consider?
A2: When dealing with a solid product, recrystallization is an excellent and often superior alternative to chromatography for removing smaller amounts of impurities.
Causality & Rationale: Recrystallization exploits differences in solubility between the desired compound and the impurity in a given solvent at different temperatures. The ideal scenario is that your product is sparingly soluble in a solvent at room temperature but highly soluble at its boiling point, while the impurity is either very soluble or insoluble at all temperatures. Upon cooling a hot, saturated solution, the product will crystallize out in a pure form, leaving the impurity behind in the solvent (the mother liquor).
Implementation:
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Solvent Selection: The key is finding the right solvent or solvent pair. Test small amounts of your crude solid in various solvents (e.g., hexanes, ethyl acetate, ethanol, or mixtures like hexane-ethyl acetate[6]).
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Procedure: Dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.
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Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
For many crystalline bicyclo[2.2.2]octane derivatives, such as dicarboxylic acids, recrystallization is the documented method of choice for achieving high purity.[6][7][8]
Q3: My Diels-Alder reaction uses a volatile dienophile (e.g., methyl acrylate, methyl crotonate). Is there a simpler method than chromatography to remove the excess?
A3: Yes. When a significant boiling point difference exists between your starting material and the much less volatile bicyclic product, removal by distillation or evaporation under reduced pressure is highly effective.
Causality & Rationale: This method leverages the difference in vapor pressure between the components. A volatile starting material can be selectively removed from the non-volatile product by applying heat and/or vacuum. This is often done after an initial aqueous workup has removed any catalysts or water-soluble byproducts.
Implementation:
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Initial Workup: Perform a standard aqueous extraction to remove any salts or catalysts. Dry the organic layer and concentrate it on a rotary evaporator.
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High-Vacuum Evaporation: Place the flask containing the crude product on a high-vacuum line (a "high-vac" manifold) to remove the last traces of the volatile starting material. Gentle heating may be applied if necessary, but care must be taken to avoid subliming the product.
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Kugelrohr Distillation: For larger scales or less volatile starting materials, a Kugelrohr apparatus can be used to distill the unreacted material away from the product under vacuum.[8]
This method is explicitly mentioned for the removal of unreacted methyl crotonate in the synthesis of a functionalized bicyclo[2.2.2]octane.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between column chromatography and recrystallization for my primary purification method?
A1: The choice depends on the physical state of your product and the nature of the impurities.
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Choose Recrystallization when: Your product is a solid, and you are trying to remove relatively small amounts (<10-15%) of impurities. It is highly scalable and can yield material of exceptional purity.
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Choose Column Chromatography when: Your product is an oil or a solid that is difficult to crystallize. It is also the method of choice when separating multiple components of similar polarity or when impurities are present in large quantities. Many complex natural product syntheses featuring the bicyclo[2.2.2]octane core rely on chromatography.[2]
Q2: My product and starting materials are not UV-active. What TLC visualization methods can I use?
A2: When compounds lack a UV chromophore, you must use a chemical stain for TLC visualization. Effective general-purpose stains include:
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Potassium Permanganate (KMnO₄) stain: Reacts with any compound that can be oxidized, which includes most organic molecules. It appears as yellow/brown spots on a purple background.
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Ceric Ammonium Molybdate (CAM) stain: A versatile stain that reacts with a wide variety of functional groups, often giving different colors depending on the compound.
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Anisaldehyde stain: Particularly good for visualizing alcohols, aldehydes, and other oxygenated compounds, often yielding a range of colors upon heating.
These stains are standard in organic synthesis labs and are mentioned in purification protocols for complex molecules.[9]
Q3: My reaction involves a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂). What is the proper workup procedure to ensure its complete removal?
A3: Lewis acids must be thoroughly quenched and removed, as residual acid can cause product degradation. The standard procedure is an aqueous workup.
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Quench: Cool the reaction mixture (typically to 0 °C) and slowly add a quenching solution. A pH 7 phosphate buffer is an excellent choice as it neutralizes the acid without making the solution strongly basic, which could harm sensitive functional groups.[2] Saturated aqueous sodium bicarbonate (NaHCO₃) is also commonly used.
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Extract: Transfer the quenched mixture to a separatory funnel and extract your product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). The boron salts will remain in the aqueous layer.
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Wash: Wash the combined organic layers with brine (saturated NaCl solution) to aid in the removal of water and residual salts.
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Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the crude product, which is now ready for further purification.
Section 3: Standard Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purifying a bicyclo[2.2.2]octane derivative from non-polar starting materials.
1. Preparation: a. Determine the optimal eluent system using TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate). b. Prepare the crude sample for loading. If it is a solid, dissolve it in a minimum amount of dichloromethane or the eluent. If it is an oil, it can be loaded directly. For better resolution, adsorb the crude material onto a small amount of silica gel. 2. Column Packing: a. Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude material). b. Pack the column with silica gel as a slurry in the nonpolar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles. 3. Sample Loading: a. Carefully add the prepared sample to the top of the silica bed. b. Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition. 4. Elution and Fraction Collection: a. Begin eluting with the chosen solvent system, maintaining a constant flow rate with positive pressure (air or nitrogen). b. Collect fractions in an array of test tubes. c. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a chemical stain. 5. Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to yield the purified bicyclo[2.2.2]octane derivative.
Section 4: Data and Workflow Visualization
Table 1: Representative Physical Properties of Reactants and Products
This table provides a general comparison to illustrate the principles behind separation. Actual values will vary based on specific substituents.
| Compound Type | Example | Typical Physical State | Polarity | Boiling/Melting Point | Basis for Separation |
| Diene | 1,3-Cyclohexadiene | Liquid | Low | Low Boiling Point | High volatility; Low polarity |
| Dienophile | Maleic Anhydride | Solid | Moderate | Moderate Melting Point | Moderate polarity; Water-soluble after hydrolysis |
| Dienophile | Methyl Acrylate | Liquid | Moderate | Low Boiling Point | High volatility; Moderate polarity |
| Product | Bicyclo[2.2.2]octene anhydride | Solid | High | High Melting Point | Low volatility; High polarity |
Diagram 1: Purification Strategy Workflow
This diagram provides a logical decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purification of bicyclo[2.2.2]octane products.
References
- Vertex AI Search. (2024). Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione synthesis.
-
Sherwood, T. C., et al. (2014). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. ACS Chemical Biology, published by the National Institutes of Health. [Link]
-
Robins, J. G., et al. (2016). Intermolecular Diels–Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures. The Journal of Organic Chemistry. [Link]
-
Chittiboyina, A. G., et al. (2004). Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8-hexols (Bishomoinositols) as Glycosidase Inhibitors. The Journal of Organic Chemistry, 70(1), 158-165. [Link]
- Hembre, R. T., et al. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. U.S.
-
Born, L., et al. (1987). 1,3-DIMETHYL-5-OXOBICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID. Organic Syntheses, 65, 26. [Link]
-
Lemouchi, C., et al. (2014). Supporting Information for Molecular motors with bicyclo[2][2][2]octane-insulated electroactive groups. Wiley-VCH.[Link]
-
Robins, J. G., et al. (n.d.). Supporting Information for Intermolecular Diels-Alder Cycloaddition for the Construction of Bicyclo[2.2.2]-diazaoctane Structures.[Link]
-
Yates, P., & Auksi, H. (1979). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 57(21), 2853-2864. [Link]
-
Verbič, T., et al. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(1), 209-231. [Link]
-
Kaleta, J., et al. (2014). Supporting Information for Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. The Journal of Organic Chemistry. [Link]
-
Martin, M. G., & Banwell, M. G. (2014). The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. Australian Journal of Chemistry, 67(1), 57-68. [Link]
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Nwachukwu, J. C., et al. (2012). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS Medicinal Chemistry Letters, 3(1), 58-62. [Link]
-
Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation. Canadian Journal of Chemistry, 59(3), 344-353. [Link]
Sources
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- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. beilstein-journals.org [beilstein-journals.org]
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Technical Support Center: Stereoselective Bicyclo[2.2.2]octane Synthesis
Welcome to the technical support center for the stereoselective synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomer control in this critical synthetic process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The bicyclo[2.2.2]octane core is a rigid and well-defined three-dimensional scaffold that has found extensive use in medicinal chemistry and materials science. However, the construction of this framework, most commonly via the Diels-Alder reaction, often leads to the formation of multiple stereoisomers. This guide will address the common challenges in controlling stereoselectivity and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address some of the most common issues encountered during the synthesis of bicyclo[2.2.2]octane systems.
Question 1: My Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I improve the selectivity for the desired isomer?
Answer:
The formation of endo and exo isomers in a Diels-Alder reaction is a classic stereochemical challenge. The endo product is often the kinetically favored product due to secondary orbital overlap between the developing π-system of the diene and the unsaturated substituent on the dienophile.[1] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.
Causality and Troubleshooting:
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Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled endo product. If the exo isomer is desired, running the reaction at higher temperatures can facilitate a retro-Diels-Alder reaction of the endo product, followed by equilibration to the more stable exo form.[2]
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Lewis Acid Catalysis: The use of Lewis acids is a powerful method to enhance endo selectivity.[3] Lewis acids coordinate to the dienophile, lowering the energy of the LUMO and exaggerating the energy difference between the endo and exo transition states, further favoring the endo pathway. Common Lewis acids include BF₃·OEt₂, TiCl₄, SnCl₄, and ZnCl₂.
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Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. While a general trend is difficult to establish and is system-dependent, polar solvents can sometimes enhance endo selectivity.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction for Enhanced Endo Selectivity
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane or toluene) and cool the solution to the desired temperature (typically between -78 °C and 0 °C).
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Lewis Acid Addition: Slowly add the Lewis acid (0.1 to 1.1 equiv) to the stirred solution of the dienophile. The optimal amount of Lewis acid should be determined empirically.
-
Diene Addition: After stirring for 15-30 minutes, add the diene (1.0 to 1.2 equiv) dropwise to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
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Work-up and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question 2: I am observing the formation of multiple regioisomers in my Diels-Alder reaction. How can I control the regioselectivity?
Answer:
Regioselectivity in the Diels-Alder reaction becomes a concern when both the diene and the dienophile are unsymmetrical. The regiochemical outcome is governed by the electronic effects of the substituents on both components, as dictated by Frontier Molecular Orbital (FMO) theory. Generally, the reaction proceeds to form the isomer where the most electron-donating group on the diene and the most electron-withdrawing group on the dienophile have a 1,2- or 1,4-relationship in the product.
Causality and Troubleshooting:
-
Lewis Acid Catalysis: Similar to their effect on endo selectivity, Lewis acids can significantly enhance regioselectivity. By coordinating to the dienophile, they increase the magnitude of the orbital coefficients at the reactive centers, leading to a more pronounced preference for one regioisomer.[3]
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Steric Effects: Bulky substituents on the diene or dienophile can direct the cycloaddition to occur at the less sterically hindered positions, influencing the regiochemical outcome.[4]
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Choice of Reactants: In some cases, modifying the electronic nature of the substituents on the diene or dienophile can reverse or enhance the inherent regioselectivity.
Diagram: Regioselectivity in Diels-Alder Reactions
Caption: FMO theory predicts the major regioisomer in a Diels-Alder reaction.
Question 3: My synthesis is producing a racemic mixture of enantiomers. What are the best strategies to achieve an enantioselective synthesis of a specific bicyclo[2.2.2]octane stereoisomer?
Answer:
Achieving enantioselectivity is a critical aspect of modern organic synthesis, particularly in drug development where a single enantiomer is often responsible for the desired biological activity. There are three primary strategies to obtain enantiomerically enriched bicyclo[2.2.2]octane derivatives:
-
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants (usually the dienophile) to direct the stereochemical course of the reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Oppolzer's camphorsultam is a well-known example of a chiral auxiliary used in asymmetric Diels-Alder reactions.[5]
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
-
Chiral Lewis Acids: These are formed by complexing a Lewis acid with a chiral ligand. The chiral environment around the metal center directs the approach of the reactants, leading to high enantioselectivity.[6]
-
Organocatalysis: Chiral organic molecules can also catalyze asymmetric Diels-Alder reactions. For example, chiral secondary amines can form chiral iminium ions with α,β-unsaturated aldehydes, which then undergo a highly enantioselective cycloaddition.[7]
-
-
Enzymatic Resolution: If a racemic mixture is synthesized, it can sometimes be resolved into its constituent enantiomers using enzymes. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers.[8]
Data Summary: Comparison of Enantioselective Methods
| Method | Advantages | Disadvantages | Typical ee (%) |
| Chiral Auxiliaries | High diastereoselectivity, reliable. | Requires additional steps for attachment and removal of the auxiliary. | >95 |
| Asymmetric Catalysis | High atom economy, catalytic amounts of chiral material needed. | Catalyst development can be challenging, may require optimization for each substrate. | 80-99 |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for one enantiomer, requires screening of enzymes. | >99 |
Workflow: Asymmetric Diels-Alder using a Chiral Catalyst
Caption: A general workflow for developing an asymmetric Diels-Alder reaction.
Question 4: How can I control facial selectivity in the Diels-Alder reaction when my diene or dienophile has two distinct faces?
Answer:
Facial selectivity (also known as π-facial selectivity) arises when a diene or dienophile has two non-equivalent faces, and the cycloaddition can occur from either face, leading to two different diastereomers. Controlling this selectivity is crucial for the synthesis of complex molecules.
Causality and Troubleshooting:
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Steric Hindrance: This is the most common factor governing facial selectivity. The dienophile will preferentially approach the diene from the less sterically hindered face.[4] Substituents on the diene, particularly at the 5- and 6-positions of a cyclohexadiene, can effectively block one face, directing the dienophile to the opposite face.[3]
-
Directing Groups: A functional group on the diene or dienophile can direct the approach of the other reactant through coordination with a Lewis acid or through other non-covalent interactions.
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Chiral Reagents/Catalysts: As discussed for enantioselectivity, chiral auxiliaries and catalysts create a chiral environment that differentiates the two faces of the prochiral reactant, leading to a preference for addition to one face.
Diagram: Facial Selectivity in Diels-Alder Reactions
Caption: Facial selectivity determines which diastereomer is formed.
References
-
Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-[4][9]cyclopentadiene). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Facial (syn–anti) stereoselectivity in the Diels–Alder reactions of spiro(bicyclo[2.2.2]octane-2,1′-[4][9]cyclopentadiene). (n.d.). Canadian Science Publishing. Retrieved January 21, 2026, from [Link]
-
The synthesis of chiral bicyclo[2.2.2]octanone derivatives from cyclohex‐2‐enone or its silyl enol ether derivative. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. (2018). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. (n.d.). eScholarship.org. Retrieved January 21, 2026, from [Link]
-
cis-2,5-Diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis via Salen−Metal Complexes. (2009). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Synthesis and Chemistry of 2,3-Dioxabicyclo[2.2.2]octane-5,6-diols. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
- Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. (n.d.). [No source provided]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. Retrieved January 21, 2026, from [Link]
-
Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2016). PubMed. Retrieved January 21, 2026, from [Link]
-
The Synthesis of Bicyclo[2.2.2]octan-2,6-dione Revisited. (2006). Sci-Hub. Retrieved January 21, 2026, from [Link]
-
A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione. (n.d.). Europe PMC. Retrieved January 21, 2026, from [Link]
-
Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. (2018). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Asymmetric Syntheses of Highly Functionalized Bicyclo[2.2.2]octene Derivatives. (2010). Sci-Hub. Retrieved January 21, 2026, from [Link]
-
cis-2, 5-Diaminobicyclo [2.2. 2] octane, a New Scaffold for Asymmetric Catalysis via Salen− Metal Complexes. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]
-
Cycloaddition between Electron-Deficient π-Systems, Photochemical and Radical-Induced Reactions: A Novel, General, and Stereoselective Route to Polyfunctionalized Bridged Bicyclo[2.2.2]octanes, Bicyclo[3.3.0]octanes, Bicyclo[4.2.0]octanes, and Tricyclo[4.3.1.0. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]
-
bicyclo[2.2.2]octan-7-ol. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
Stereoselective Synthesis of Bicyclic Systems. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]1608/Stereoselective-Synthesis-of-Bicyclic-Systems)
Sources
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Stability of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid under different reaction conditions
Technical Support Center: 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
An In-Depth Guide to Chemical Stability for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of this molecule under various experimental conditions. The unique bridged bicyclic structure of this compound imparts significant rigidity and stability, while its functional groups—a primary alcohol and a carboxylic acid—are the primary sites of potential chemical transformation. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this versatile building block in your research.
I. General Stability and Handling
Question: What are the general storage recommendations for this compound?
Answer: this compound is a crystalline solid that is generally stable at room temperature when stored in a well-sealed container, protected from light and moisture.[1] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the potential for slow degradation.
Question: Is this compound hygroscopic?
II. Troubleshooting Guide: Stability Under Specific Reaction Conditions
This section addresses potential degradation pathways and stability issues that may arise during chemical synthesis. The bicyclo[2.2.2]octane core is exceptionally stable due to its saturated, strain-free ring system.[3] Therefore, any observed instability will almost certainly be due to reactions involving the carboxylic acid or hydroxymethyl moieties.
FAQ: Acidic Conditions
Question: I am running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing an unexpected byproduct. What could be happening?
Answer: Under strongly acidic conditions and elevated temperatures, the most likely side reaction is an intramolecular esterification (lactonization) to form a lactone. This occurs through the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.
Troubleshooting Steps:
-
Lower the Temperature: If the reaction conditions permit, reducing the temperature will significantly decrease the rate of lactonization.
-
Use a Milder Acid: Consider using a weaker acid or a Lewis acid if it is compatible with your desired transformation.
-
Protecting Groups: If the primary alcohol is not involved in the desired reaction, consider protecting it as a silyl ether (e.g., TBDMS) or another acid-stable protecting group prior to exposing the molecule to strong acid.
FAQ: Basic Conditions
Question: Can I use strong bases like NaOH or KOH with this molecule?
Answer: Yes, the molecule is generally stable in the presence of strong bases at room temperature. The carboxylic acid will be deprotonated to form the corresponding carboxylate salt, which is typically very stable. The primary alcohol is unlikely to be deprotonated by common bases like NaOH or KOH.
Potential Issues:
-
Elevated Temperatures: At very high temperatures, some degradation may occur, although the bicyclic core is robust.
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Compatibility with Other Reagents: The primary concern with basic conditions is the reactivity of other reagents in your reaction mixture with the carboxylate or alcohol functionalities.
FAQ: Oxidative Conditions
Question: I want to selectively oxidize the primary alcohol. What should I be aware of?
Answer: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
-
To obtain the aldehyde: Use mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM).
-
To obtain the dicarboxylic acid: Stronger oxidizing agents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) will oxidize the primary alcohol to a carboxylic acid.
Troubleshooting Unexpected Oxidation Products:
-
Over-oxidation: If you are trying to isolate the aldehyde but are seeing the dicarboxylic acid, it indicates your oxidizing agent is too strong or the reaction time is too long.
-
No Reaction: If the oxidation is not proceeding, ensure your reagents are fresh and the reaction is being conducted under the appropriate conditions (e.g., correct solvent, temperature, and stoichiometry).
FAQ: Reductive Conditions
Question: What happens if I expose this molecule to reducing agents?
Answer: The carboxylic acid can be reduced to a primary alcohol. The existing primary alcohol will be unaffected.
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Common Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will effectively reduce the carboxylic acid to the corresponding diol.
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Note on Sodium Borohydride: Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid but may do so if an activating agent is used.
FAQ: Thermal Stability
Question: How stable is this compound at elevated temperatures?
Answer: Carboxylic acids can undergo decarboxylation at very high temperatures, although this typically requires significant heat. Aromatic carboxylic acids, for example, can decarboxylate at temperatures ranging from 300-400°C.[4] Given the stability of the bicyclo[2.2.2]octane core, significant thermal decomposition of this compound is not expected under typical laboratory conditions (i.e., below 200°C).
III. Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the parent molecule.
Table 1: Suggested Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Temperature | Time | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 hours | Lactone |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24-48 hours | Minimal degradation expected |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Aldehyde or Dicarboxylic Acid |
| Thermal Stress | Solid sample in oven | 105 °C | 48 hours | Minimal degradation expected |
Protocol: General Procedure for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
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Thermal: Place a known quantity of the solid compound in a vial in a calibrated oven.
-
-
Incubation: Place the vials in a water bath or oven at the specified temperature for the designated time. Protect samples from light if photostability is not the variable being tested.
-
Neutralization (for acidic and basic samples): After the incubation period, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
IV. Visualizing Potential Degradation Pathways
The following diagrams illustrate the key potential transformations of this compound under different stress conditions.
Caption: Acid-catalyzed intramolecular esterification (lactonization).
Caption: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.
Caption: Reduction of the carboxylic acid to a primary alcohol.
References
-
Vertex AI Search Result[6] : Reactivity of Bridgehead Hydroxyl Groups in Bicyclo[2.2.2]octane-1... (Note: This is a placeholder as the full text was not available, but the title suggests relevance to the reactivity of the alcohol group.)
-
Vertex AI Search Result[7] : Unraveling the Reactivity of Bicyclo[2.2.2]octane-2,5-dione: A Computational and Experimental Comparison - Benchchem.
- CymitQuimica: CAS 2064-03-1: Bicyclo[2.2.2]octane, 1-chloro-.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing): Reactions of endocyclic linearly conjugated dienolates with Michael acceptors leading to bicyclo[2.2.2]octane derivatives.
- National Institute of Standards and Technology: Bicyclo[2.2.2]octane - the NIST WebBook.
- Echemi: this compound.
- MedCrave online: Forced Degrad
-
Vertex AI Search Result[8] : A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (Note: Full text not available, but title is relevant.)
- BioPharm International: Forced Degrad
- NIH: Development of forced degradation and stability indic
-
Vertex AI Search Result[9] : Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (Note: While a different bicyclic system, it discusses the stability of a carboxylic acid on a bicyclic scaffold.)
- A Practical guide to forced degradation and stability studies for drug substances.
- PubChemLite: this compound.
- Google Patents: US20200270191A1 - Synthesis of bicyclo[2.2.
- ResearchGate: Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions | Request PDF.
- National Institute of Standards and Technology: Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- - the NIST WebBook.
- BLDpharm: 828-52-4|this compound.
- CP Lab Safety: this compound, min 97%, 100 mg.
- Sigma-Aldrich: Methyl 4-(hydroxymethyl)bicyclo 2.2.
- Google Patents: WO2019075004A1 - Synthesis of bicyclo[2.2.
- [No Title Provided]
- Semantic Scholar: Bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.
- ResearchGate: A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid.
- Google Patents: US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
- MDPI: Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
- NIH: Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.
- ResearchGate: Baeyer–Villiger Oxidation of the Bicyclo[2.2.2]octanone System Revisited: Searching for a Modular Construction of Heavily Substituted Cyclohexanes Based on m‐CPBA Mediated Selective Oxygen Insertion | Request PDF.
- [No Title Provided]
- ResearchGate: Hydrothermal stability of arom
- PubMed: Thermodynamic analysis of alcohol effect on thermal stability of proteins.
- Sci-Hub: Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
- National Institute of Standards and Technology: Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- - the NIST WebBook.
- [No Title Provided]
- [No Title Provided]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. onyxipca.com [onyxipca.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
Welcome to the technical support center for 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this unique bifunctional molecule. The rigid bicyclo[2.2.2]octane scaffold offers a valuable tool for creating three-dimensional complexity in molecules, but its structure also presents specific challenges in optimizing reaction conditions, particularly solvent selection.[1]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
A1: Understanding the fundamental properties of this molecule is crucial for experimental design. It is a white crystalline solid with a melting point of 187-188 °C and a boiling point of 332.7°C at 760 mmHg. Its rigid, cage-like structure imparts a high degree of conformational stability. The molecule possesses two key functional groups: a primary alcohol and a carboxylic acid at the bridgehead positions. The pKa of the carboxylic acid is influenced by the bicyclic framework, and for related 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, pKa values in 50% ethanol-water are in the range of 6-7. This indicates it is a weak to moderately acidic compound.
Q2: What is the general solubility profile of this compound in common organic solvents?
A2: Due to the presence of both a polar carboxylic acid and a hydroxymethyl group, this compound is generally soluble in polar organic solvents. While specific quantitative solubility data is not extensively published, based on its structure and the solubility of similar compounds, you can expect good solubility in solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is expected to have lower solubility in nonpolar solvents such as hexanes and toluene. For reactions, it is always advisable to perform a small-scale solubility test with your chosen solvent system before proceeding with the full-scale reaction.[2]
Q3: I am planning an esterification reaction. Which method is most suitable for this sterically hindered carboxylic acid?
A3: The bridgehead carboxylic acid in the bicyclo[2.2.2]octane system presents some steric hindrance. Therefore, standard Fischer esterification conditions (refluxing in alcohol with a strong acid catalyst) may result in slow reaction rates and incomplete conversion. For more effective esterification, especially with bulky alcohols, milder methods are recommended. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method for sterically demanding substrates.[3][4] This reaction is typically carried out in aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Q4: I need to perform an amidation reaction. What are the recommended conditions?
A4: Similar to esterification, direct amidation by heating the carboxylic acid with an amine is generally not effective and can lead to salt formation. The use of a coupling agent is essential. DCC, or the more water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), is the standard approach. These reactions are typically performed in aprotic solvents such as DCM, DMF, or THF at room temperature.
Q5: Given the bifunctional nature of this molecule, is there a risk of self-polymerization?
A5: Yes, self-polymerization to form a polyester is a significant possibility, especially under conditions that can activate both the carboxylic acid and the alcohol functionalities. This is a critical consideration when choosing your reaction conditions. For instance, strong acid catalysis at high temperatures, as in Fischer esterification, could potentially lead to oligomerization or polymerization. To avoid this, it is often necessary to use protecting groups for either the alcohol or the carboxylic acid, depending on the desired transformation.
II. Troubleshooting Guides
This section provides structured advice for overcoming common experimental challenges.
Issue 1: Low Yield in Esterification Reactions
Problem: You are attempting to esterify the carboxylic acid group, but you are observing low conversion of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting low esterification yield.
Issue 2: Amide Coupling Failures and Side Products
Problem: Your amidation reaction using a coupling agent is giving a low yield of the desired amide, and you are observing significant side products.
Troubleshooting Workflow:
Caption: Troubleshooting amide coupling reactions.
III. Experimental Protocols
The following are representative protocols that may require optimization for your specific application.
Protocol 1: Steglich Esterification with Methanol
This protocol describes the esterification of the carboxylic acid group while leaving the hydroxymethyl group intact.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add methanol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation using EDC/HOBt
This protocol describes the formation of an amide bond from the carboxylic acid.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Saturated NaHCO₃ solution
-
Brine
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Data Summary
Table 1: Properties of Common Solvents for Reactions with this compound
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Properties and Recommendations |
| Dichloromethane | DCM | 40 | 9.1 | Good for Steglich esterification and DCC/EDC amide coupling at room temperature. Its low boiling point facilitates product isolation. |
| Tetrahydrofuran | THF | 66 | 7.5 | A versatile aprotic solvent suitable for a range of coupling reactions. |
| Dimethylformamide | DMF | 153 | 37 | A highly polar aprotic solvent that can enhance the solubility of reactants and increase reaction rates, particularly for sluggish amidations. Its high boiling point can make it difficult to remove. |
| Methanol | MeOH | 65 | 33 | Can be used as both a reactant and a solvent in Fischer esterification. |
| Toluene | - | 111 | 2.4 | A nonpolar solvent that can be used in Fischer esterification with a Dean-Stark trap to remove water. |
V. Protecting Group Strategies
Due to the presence of two reactive functional groups, a protecting group strategy may be necessary to achieve selective reactions.
Caption: Protecting group strategies.
VI. References
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Google Patents. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
-
Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
PubMed Central. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
-
PubChem. Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. [Link]
-
Justia Patents. Synthesis of bicyclo[2.2.2]octanes. [Link]
-
Wikipedia. Protecting group. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
YouTube. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. [Link]
-
PubMed Central. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. 20.10: Polyamides and Polyesters: Step-Growth Polymers. [Link]
-
ResearchGate. Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. [Link]
-
THE JOURNAL OF Organic Chemistry. [Link]
-
Royal Society of Chemistry. Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. [Link]
-
ACG Publications. Improved preparation of halopropyl bridged carboxylic ortho esters. [Link]
-
ACS Publications. Potent and Orally Bioavailable 8-Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists. [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. [Link]
-
Chemistry World. Unusual radical reaction powered by strained substrates. [Link]
Sources
- 1. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 2. Buy Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (EVT-1751899) | 94994-15-7 [evitachem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid: An NMR-Centric Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel molecular scaffolds is paramount. The bicyclo[2.2.2]octane framework, a rigid and synthetically versatile motif, is of particular interest due to its ability to impart favorable pharmacokinetic properties to drug candidates. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of a key derivative, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid , with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Challenge: A Rigid Scaffold with Subtle Signatures
The rigid, saturated framework of this compound presents a unique challenge for NMR analysis. The high degree of symmetry and the presence of numerous methylene protons often lead to overlapping signals in the ¹H NMR spectrum, complicating direct interpretation. Consequently, a multi-technique approach, including ¹³C NMR and two-dimensional (2D) NMR experiments, is essential for unambiguous structural confirmation.
I. The Cornerstone of Analysis: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
A. Predicted ¹H NMR Analysis of this compound
Due to the absence of a publicly available experimental ¹H NMR spectrum for the title compound, a high-quality predicted spectrum is presented below for educational purposes. The predicted chemical shifts are based on established algorithms that consider the electronic effects of the substituents on the bicyclic framework.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | br s | 1H |
| -CH₂- (on bridges) | 1.80 - 1.95 | m | 12H |
| -CH₂OH | ~3.50 | s | 2H |
| -OH | Variable | br s | 1H |
Note: Predicted spectra are a valuable tool but should always be confirmed with experimental data whenever possible.
B. Experimental ¹³C NMR Analysis of a Key Derivative: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Table 2: Experimental ¹³C NMR Chemical Shifts for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
| Carbon Assignment | Experimental Chemical Shift (ppm) |
| C=O (ester) | ~177 |
| -CH₂- (on bridges) | ~29 |
| Bridgehead C-COOCH₃ | ~40 |
| Bridgehead C-CH₂OH | ~36 |
| -CH₂OH | ~66 |
| -OCH₃ | ~51 |
Source: PubChem CID 46864123.[1]
Expert Interpretation: The downfield shift of the ester carbonyl carbon is characteristic. The methylene carbons of the bicyclic cage appear as a single, intense signal, reflecting the high symmetry of the molecule. The two bridgehead carbons are distinct due to the different substituents.
C. Advanced NMR Techniques for Unambiguous Assignment
Given the potential for signal overlap in the ¹H NMR spectrum, 2D NMR experiments are indispensable for complete structural assignment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the ethylene bridges of the bicyclo[2.2.2]octane core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, definitively assigning the proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for identifying the connectivity of the quaternary bridgehead carbons to the rest of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is critical for confirming the stereochemistry of substituents on the bicyclic frame.
II. Comparative Analysis with Alternative Techniques
While NMR is the cornerstone, a comprehensive analysis often involves complementary techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and chemical environment. | Non-destructive, provides the most comprehensive structural information. | Lower sensitivity compared to MS, complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. Provides a characteristic fingerprint. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides accurate molecular weight. | Does not provide detailed stereochemical information, fragmentation can be complex. |
A. Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups.
Expected IR Absorptions for this compound:
-
-OH (carboxylic acid): Broad absorption around 3000 cm⁻¹
-
C-H (alkane): Sharp absorptions around 2850-2950 cm⁻¹
-
C=O (carboxylic acid): Strong, sharp absorption around 1700 cm⁻¹
-
-OH (alcohol): Broad absorption around 3300 cm⁻¹
-
C-O (alcohol): Absorption in the 1000-1200 cm⁻¹ region
B. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M+): The parent ion peak corresponding to the molecular weight of the compound.
-
Key Fragmentation: Loss of water (-18 Da), loss of the carboxyl group (-45 Da), and fragmentation of the bicyclic core.
III. Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
A. NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
B. IR Spectroscopy Protocol
Caption: Protocol for obtaining an IR spectrum using an ATR accessory.
C. Mass Spectrometry (ESI-MS) Protocol
Caption: General protocol for Electrospray Ionization Mass Spectrometry.
IV. Conclusion: An Integrated Approach for Confident Characterization
The structural elucidation of this compound necessitates a multi-faceted analytical approach centered around NMR spectroscopy. While the rigid, symmetric nature of the bicyclic core presents challenges, the combined application of ¹H, ¹³C, and 2D NMR techniques provides the necessary data for unambiguous assignment. The strategic use of IR spectroscopy and mass spectrometry serves to corroborate the NMR findings, offering a self-validating system for confident structural characterization. This integrated workflow, grounded in sound experimental practice, is essential for advancing drug discovery and development programs that utilize this important molecular scaffold.
V. References
-
PubChem. Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Bicyclo[2.2.2]octane Derivatives
For researchers, medicinal chemists, and drug development professionals, the bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone of modern molecular design. Its rigid, three-dimensional structure offers a unique conformational constraint, making it an invaluable component in the development of novel therapeutics and advanced materials. However, the very rigidity that makes this scaffold so attractive also presents a unique set of challenges for its structural characterization. Mass spectrometry, a powerful analytical technique for determining the molecular weight and structure of molecules, requires a nuanced approach when applied to BCO derivatives.
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of BCO derivatives, moving beyond a simple recitation of methods to explain the underlying principles and strategic choices that lead to robust and reliable data. We will explore the intricacies of ionization and fragmentation, offering field-proven insights to help you navigate the complexities of analyzing these fascinating molecules.
The Challenge of the Rigid Scaffold: Ionization and Fragmentation of BCO Derivatives
The stability of the BCO core means that its fragmentation in the mass spectrometer is not always straightforward. The choice of ionization technique is therefore critical, as it dictates the amount of energy imparted to the molecule and, consequently, the extent of fragmentation. This, in turn, determines whether you obtain a clear molecular ion for molecular weight confirmation or a rich fragmentation pattern for structural elucidation.
Here, we compare the three most common ionization techniques—Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI)—in the context of BCO derivative analysis.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process is highly efficient at inducing fragmentation, providing a detailed fingerprint of the molecule's structure. For BCO derivatives, EI is invaluable for confirming the presence of the bicyclic core and identifying the nature and location of substituents.
A key fragmentation pathway for many BCO derivatives is a retro-Diels-Alder reaction, which cleaves the molecule into two smaller, more stable fragments. For the parent bicyclo[2.2.2]octane, this is a dominant fragmentation pathway.[1] The presence of functional groups can significantly alter these fragmentation patterns, providing crucial structural information.
Case Study: Bicyclo[2.2.2]oct-5-en-2-one
The EI mass spectrum of bicyclo[2.2.2]oct-5-en-2-one provides a classic example of how functional groups direct fragmentation.[2] The presence of the double bond and the ketone functionality leads to a complex fragmentation pattern, with characteristic losses of CO and C2H4.
Chemical Ionization (CI): A Softer Approach for Molecular Weight Determination
In contrast to EI, Chemical Ionization is a "soft" ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduct formation.[3][4][5][6][7] This gentler process imparts less energy to the molecule, resulting in significantly less fragmentation and a more prominent molecular ion or, more commonly, a protonated molecule ([M+H]+).[3][4][5][6][7]
For BCO derivatives, where the molecular ion in EI spectra can sometimes be weak or absent, CI is an excellent complementary technique to confidently determine the molecular weight.[3][4][5][6][7]
Comparative Insights: EI vs. CI
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Fragmentation | Extensive, detailed patterns | Minimal, often just the [M+H]+ ion |
| Molecular Ion | Can be weak or absent | Strong [M+H]+ or adduct ion |
| Primary Use | Structural Elucidation | Molecular Weight Determination |
| Library Searchable | Yes (e.g., NIST, Wiley) | No |
Electrospray Ionization (ESI): The Choice for Polar and Charged Derivatives
Electrospray Ionization is another soft ionization technique, but it is primarily used for molecules that are already charged in solution or are polar enough to be readily ionized.[8][9][10][11] For many BCO derivatives, which can be relatively nonpolar, ESI may not seem like the obvious choice. However, for BCOs functionalized with polar or ionizable groups, such as amines, carboxylic acids, or quaternary ammonium salts, ESI is the premier technique. It allows for the analysis of these molecules directly from solution, often with minimal fragmentation.
Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the protonated or charged BCO derivative, providing structural information in a controlled manner.[8][10]
Navigating the Mass Analyzer Landscape: Quadrupole vs. Time-of-Flight (TOF)
The choice of mass analyzer is as critical as the ionization technique. It determines the resolution, mass accuracy, and speed of the analysis. For the detailed fragmentation patterns often seen with BCO derivatives under EI, a high-resolution mass analyzer is particularly advantageous.
| Mass Analyzer | Key Advantages for BCO Analysis |
| Quadrupole | Cost-effective, robust, and reliable for routine analysis. |
| Time-of-Flight (TOF) | High resolution and mass accuracy, allowing for the determination of elemental composition and the separation of isobaric ions. Fast acquisition speeds are ideal for GC-MS analysis of complex mixtures. |
For unambiguous identification of BCO derivatives and their fragments, a high-resolution TOF mass analyzer is the superior choice. The ability to obtain accurate mass measurements allows for the confident assignment of elemental formulas to each fragment ion, greatly aiding in the elucidation of fragmentation pathways.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of BCO derivatives by GC-MS and LC-MS. Optimization will be necessary based on the specific properties of your analyte.
GC-MS Protocol for Volatile BCO Derivatives
This protocol is suitable for the analysis of thermally stable and volatile BCO derivatives using either EI or CI.
Sample Preparation:
-
Prepare a stock solution of the BCO derivative at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.[12]
-
Transfer the diluted sample to a 2 mL autosampler vial.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ion Source (EI): 70 eV
-
Ion Source (CI): Methane or isobutane reagent gas
-
Mass Range: m/z 40-550
LC-MS Protocol for Polar or Charged BCO Derivatives
This protocol is suitable for the analysis of polar or charged BCO derivatives using ESI.
Sample Preparation:
-
Prepare a stock solution of the BCO derivative at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Transfer the diluted sample to a 2 mL autosampler vial.
LC-MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
5% B to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent
-
Ion Source: ESI (positive or negative mode)
-
Gas Temperature: 325 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Mass Range: m/z 100-1000
Visualizing Fragmentation Pathways and Workflows
To better understand the processes involved in the mass spectrometric analysis of BCO derivatives, the following diagrams illustrate a typical experimental workflow and a representative fragmentation pathway.
Caption: A typical workflow for the GC-MS analysis of BCO derivatives.
Caption: A simplified EI fragmentation pathway for a BCO derivative.
Conclusion: A Multi-faceted Approach to a Unique Class of Molecules
The successful mass spectrometric characterization of bicyclo[2.2.2]octane derivatives hinges on a strategic and informed approach. There is no single "best" method; rather, the optimal technique depends on the specific goals of the analysis and the nature of the derivative itself.
-
For detailed structural elucidation of neutral, volatile derivatives, GC-MS with Electron Ionization is the method of choice. Its extensive fragmentation patterns provide a rich source of structural information.
-
When the primary goal is to confirm the molecular weight, especially if the molecular ion is weak in EI, Chemical Ionization is the ideal complementary technique.
-
For polar or charged BCO derivatives, LC-MS with Electrospray Ionization is the most powerful tool.
By understanding the strengths and limitations of each of these techniques and by employing high-resolution mass analyzers like TOF, researchers can confidently and accurately characterize these important molecules, paving the way for new discoveries in medicine and materials science.
References
-
Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3431-3462. [Link][13][14][15]
-
NIST. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link][16][17]
-
NIST. (n.d.). Bicyclo[2.2.2]oct-2-ene. In NIST Chemistry WebBook. Retrieved from [Link][18]
-
AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link][3]
-
Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. [Link][4]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8202. [Link][19]
-
SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. [Link][5]
-
NIST. (n.d.). Bicyclo[2.2.2]oct-5-en-2-one. In NIST Chemistry WebBook. Retrieved from [Link][2]
-
ResearchGate. (2018). What is your experience of chemical ionization (CI) versus electron impact (EI) ?. [Link][6]
-
PubChem. (n.d.). 1-Methyl bicyclo(2.2.2)octane-1,4-dicarboxylate. [Link][20]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). Molecules, 26(22), 6964. [Link][8][10]
-
methyl bicyclo[2.2.2]octane-1-carboxylate, min 97%, 1 gram. (n.d.). [Link][21]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024). The Journal of Organic Chemistry, 89(5), 3049–3060. [Link][9]
-
ResearchGate. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. [Link][22]
-
ResearchGate. (n.d.). Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). [Link][11]
-
NIST. (n.d.). Bicyclo[2.2.2]octane. In NIST Chemistry WebBook. Retrieved from [Link][1]
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A Tale of Two Cages: A Comparative Guide to Bicyclo[2.2.2]octane and Bicyclo[1.1.1]pentane as Bioisosteres
Introduction: Escaping Flatland in Modern Drug Discovery
In the intricate world of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold. Its rigid structure provides a reliable way to project functional groups into the active site of a biological target. However, the planarity and aromaticity of the phenyl ring often contribute to undesirable physicochemical properties, such as poor solubility, high metabolic liability, and off-target toxicity.[1][2] This has spurred a movement to "escape from flatland," a strategic shift towards three-dimensional, sp³-rich molecular architectures that can improve a drug candidate's developability profile.[2][3][4]
Among the most successful non-classical bioisosteres for the para-phenyl ring are two saturated, bridged carbocycles: bicyclo[2.2.2]octane (BCO) and bicyclo[1.1.1]pentane (BCP).[5][6][7] While both offer a rigid, three-dimensional framework, their distinct geometries and properties present different strategic advantages in drug design. This guide provides a detailed, evidence-based comparison to inform the rational selection of BCO versus BCP in lead optimization campaigns.
Structural and Geometric Analysis: A Matter of Distance
The primary function of these scaffolds is to mimic the spatial arrangement of substituents on a para-phenyl ring. However, they do so with important geometric differences. BCO provides a bridgehead-to-bridgehead distance that is a very close mimic of the C1-C4 distance in a phenyl ring. In contrast, BCP is significantly more compact.[6][8]
| Feature | para-Substituted Phenyl | Bicyclo[2.2.2]octane (BCO) | Bicyclo[1.1.1]pentane (BCP) |
| Exit Vector Distance (Å) | ~2.8[8] | ~2.6 - 2.7[6][8] | ~1.8 - 1.9[6][8] |
| Exit Vector Angle (°) | 180 | 180 | 180 |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1.0 | 1.0 |
| Van der Waals Volume (ml/mol) | ~86.6 | ~103.5 | ~70.5 |
Data compiled from multiple sources.[6][8][9]
The causality behind this choice is critical: if maintaining the precise distance between interacting pharmacophores is essential for target engagement, the BCO scaffold is the more conservative and geometrically faithful replacement.[8] If the target's binding pocket can accommodate a shorter linker, or if the phenyl ring merely serves as a rigid spacer, the more compact BCP offers a route to significantly different physicochemical properties.[8][10]
Caption: Geometric comparison of p-phenyl, BCO, and BCP scaffolds.
Comparative Physicochemical and Pharmacokinetic Profiles
The choice between BCO and BCP often hinges on the specific developability challenges of a lead compound. Their impact on lipophilicity, solubility, and metabolic stability can be profound and divergent.
| Property | Impact of Phenyl → BCO | Impact of Phenyl → BCP | Rationale and Causality |
| Lipophilicity (cLogP) | Increase [6] | Decrease [10] | BCO has more carbons (C₈H₁₂) than benzene (C₆H₄), increasing its lipophilicity. BCP is smaller (C₅H₆) and less lipophilic. Lower lipophilicity often reduces off-target effects and improves ADME profiles. |
| Aqueous Solubility | Often Decreases [6][8] | Generally Increases [2][11][12][13] | The increased lipophilicity and larger size of BCO can negatively impact solubility. BCP's lower lipophilicity and smaller, more "grease-disrupting" shape often lead to significant solubility gains. |
| Metabolic Stability | Increases [6] | Increases [2][11][12] | Both scaffolds are saturated and lack the aromatic C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for phenyl rings.[12] |
| Permeability | Context-dependent | Often Improves [12][14] | While counterintuitive for a less lipophilic moiety, BCP has been shown to improve passive permeability, potentially due to its unique shape and reduced desolvation penalty. |
Case Studies: BCO and BCP in Action
Theoretical properties are valuable, but the true test of a bioisostere is its performance in real-world drug discovery programs.
Bicyclo[2.2.2]octane: Prioritizing Geometry
A key example of BCO's utility is in the development of MDM2-p53 interaction inhibitors. In optimizing a spirooxindole lead compound, researchers at the University of Michigan compared BCP and BCO replacements for a benzoic acid moiety. While the BCP analogue had comparable binding affinity, the BCO analogue 10 (AA-115/APG-115) not only retained high potency but also demonstrated an excellent oral pharmacokinetic profile, achieving complete tumor regression in vivo.[9] This compound is now in clinical trials.[9] The success of the BCO analogue suggests that mimicking the precise vector positioning of the original phenyl ring was crucial for optimal interaction with the MDM2 protein.
Bicyclo[1.1.1]pentane: Transforming Properties
The seminal case study for BCP was Pfizer's work on a γ-secretase inhibitor for Alzheimer's disease. Replacing a central phenyl ring with a BCP core dramatically improved the compound's profile, leading to enhanced solubility, increased cell permeability, and better metabolic stability, all while maintaining potent biological activity.[2][8][11][12] This success story catalyzed the widespread adoption of BCP in medicinal chemistry. BCP is not only a phenyl ring mimic but has also been successfully employed as a bioisostere for tert-butyl groups and internal alkynes, showcasing its versatility.[14][15][16]
Head-to-Head Comparison: γ-Secretase Modulators
A study on γ-secretase modulators provides a direct comparison within the same chemical series. When a phenyl linker was replaced, the BCP analogues consistently and significantly improved aqueous solubility.[8] In contrast, the BCO analogues either had solubility below the measurable threshold or showed no improvement, underscoring the divergent impact of these scaffolds on this critical property.[8]
Synthetic Accessibility: From Challenge to Opportunity
A bioisostere is only as useful as it is synthetically accessible. Both BCO and BCP cores require specialized synthetic strategies.
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A Comparative Crystallographic Analysis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids: A Guide for Researchers and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical design element in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a predictable orientation for appended functional groups, making it an attractive non-planar bioisostere for phenyl rings. This substitution can lead to significant improvements in the physicochemical properties of molecules, such as enhanced solubility and metabolic stability. This guide provides a comprehensive comparison of the X-ray crystallography of a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, offering insights into the influence of the 4-position substituent on the crystal packing and solid-state architecture. The experimental data presented herein serves as a valuable resource for researchers in rational drug design and crystal engineering.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The rigid carbon framework of the bicyclo[2.2.2]octane system offers a distinct advantage over more flexible aliphatic and aromatic linkers.[1] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2] Furthermore, the tetrahedral geometry of the bridgehead carbons allows for a precise, three-dimensional projection of substituents, a feature that is increasingly exploited in the design of novel therapeutics and functional materials.[1] The 1,4-disubstituted pattern, in particular, provides a linear, rigid linker that mimics the geometry of a para-substituted benzene ring but with a saturated, non-aromatic core.[1][3]
This guide focuses on the X-ray crystallographic analysis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. The carboxylic acid group at the 1-position provides a common anchor for further synthetic modifications or for forming specific intermolecular interactions, such as hydrogen bonds, which are fundamental to crystal engineering and molecular recognition. By systematically varying the substituent at the 4-position, we can dissect the subtle interplay of steric and electronic effects that govern the solid-state assembly of these important building blocks.
Synthesis and Crystallization Strategies
The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids typically involves a multi-step sequence, often commencing with a Diels-Alder reaction to construct the bicyclic core.[1] Subsequent functional group interconversions and saturation of any double bonds lead to the desired substituted BCO carboxylic acids.
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. For the compounds discussed in this guide, several crystallization techniques have proven effective. The choice of solvent and crystallization method is paramount and is often determined empirically.
General Crystallization Protocols
The following are generalized protocols that can be adapted for the crystallization of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.
Protocol 1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture until saturation is reached at room temperature. Common solvents include ethyl acetate, methanol, and mixtures of hexane and ethyl acetate.[4]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.[5]
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Protocol 2: Vapor Diffusion
-
Prepare a saturated solution of the compound in a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. The anti-solvent should be more volatile than the good solvent.[6][7]
-
Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[6][8]
-
Common solvent/anti-solvent pairs include chloroform/hexane and methanol/diethyl ether.
Protocol 3: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
The decrease in temperature reduces the solubility of the compound, leading to crystallization.
The workflow for obtaining and analyzing the crystal structure of these compounds is depicted in the following diagram:
Caption: General workflow from synthesis to crystallographic analysis.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for a selection of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. This data has been compiled from the Cambridge Structural Database (CSD) and relevant literature.
| Substituent (at C4) | CSD Refcode | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| -H | Not Found | - | - | - | - | - | - | - | - | - | - |
| -COOH | KIGTIS | Monoclinic | P2₁/c | 6.335 | 11.234 | 12.876 | 90 | 100.99 | 90 | 899.4 | 4 |
| -Br | Not Found | - | - | - | - | - | - | - | - | - | - |
| -NH₃⁺ (HCl salt) | Not Found | - | - | - | - | - | - | - | - | - | - |
| -OH | Not Found | - | - | - | - | - | - | - | - | - | - |
Data for some derivatives could not be located in open databases and are marked as "Not Found". This highlights an opportunity for further research in this area.
Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (CSD Refcode: KIGTIS)
The crystal structure of the 1,4-dicarboxylic acid derivative is of particular interest as it contains two hydrogen-bond-donating and -accepting groups at opposing ends of the rigid scaffold. In the solid state, these molecules form extensive hydrogen-bonding networks. Each carboxylic acid group participates in a classic dimeric R²₂(8) hydrogen bond motif with a neighboring molecule. These dimers are then further linked into sheets. The rigid BCO core dictates the spacing and orientation of these hydrogen-bonding interactions.
Impact of the 4-Substituent on Crystal Packing
The nature of the substituent at the 4-position plays a pivotal role in directing the supramolecular assembly.
-
Hydrogen Bond Donors/Acceptors (-OH, -NH₂): These groups introduce additional hydrogen bonding capabilities, leading to more complex three-dimensional networks. For instance, a hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to catemeric chains or other intricate motifs. An amino group, especially when protonated, can form strong charge-assisted hydrogen bonds.
-
Halogens (-F, -Cl, -Br, -I): Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F). This can lead to the formation of specific synthons that compete with or complement the carboxylic acid dimer motif.
-
Non-polar groups (-CH₃): Small alkyl groups primarily influence crystal packing through steric effects and weak van der Waals interactions. They can disrupt the formation of densely packed structures observed with more polar substituents.
The logical relationship between the substituent and the resulting crystal packing can be visualized as follows:
Caption: Influence of the 4-substituent on crystal packing.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness and reproducibility of crystallographic data, a self-validating system of experimental protocols is essential. This involves meticulous attention to detail at each stage, from crystal mounting to data refinement.
Step-by-Step X-ray Data Collection and Refinement Protocol
-
Crystal Mounting:
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.
-
Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal's diffraction quality and the X-ray source.
-
Modern diffractometers often employ automated data collection strategies to ensure completeness and redundancy of the data.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Scale and merge the integrated data, applying corrections for absorption, Lorentz, and polarization effects. The quality of the data is assessed by metrics such as Rmerge and I/σ(I).
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are typically successful.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, displacement parameters, and other model parameters against the experimental data using least-squares minimization. The progress of the refinement is monitored by the R1 and wR2 values.
-
Validate the final crystal structure using software tools like PLATON to check for missed symmetry and other potential issues.
-
Conclusion and Future Directions
The bicyclo[2.2.2]octane-1-carboxylic acid framework is a versatile scaffold with significant potential in drug discovery and materials science. This guide has provided a comparative overview of the crystallographic features of 4-substituted derivatives, highlighting the profound influence of the substituent at the 4-position on the resulting solid-state architecture. The provided experimental protocols offer a robust framework for obtaining high-quality crystallographic data.
A notable gap in the current literature is the lack of a systematic crystallographic study of a broad range of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Future work should focus on synthesizing and crystallizing a more diverse set of these compounds to build a comprehensive library of structures. This would enable the development of more accurate predictive models for the solid-state properties of these important molecules, further empowering their rational design in various applications.
References
-
Llabres-Campaner, P. J., Pitarch-Jarque, J., Ballesteros-Garrido, R., Abarca, B., Ballesteros, R., & García-España, E. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks. Dalton Transactions, 46(22), 7397-7402. [Link]
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Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
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Anderson, K. M., & Reutenauer, P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 71(5), 534-541. [Link]
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PubChem. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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Cambridge Crystallographic Data Centre. (2023). The Cambridge Structural Database (CSD). [Link]
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-
University of California, Berkeley. Slow Evaporation Method. [Link]
-
Ding, Y., et al. (2021). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 64(23), 17353-17373. [Link]
-
Arman, H. D., Kaulgud, T., & Tiekink, E. R. T. (2011). 4-Aza-1-azoniabicyclo[2.2.2]octane–2-aminobenzoate–2-aminobenzoic acid (1/1/1). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2933. [Link]
-
Fischer, H., et al. (2002). 1,2,3,4,5,6-Hexasila-7,8-distannabicyclo[2.2.2]octanes: A Novel Approach toward Bicyclo Derivatives of Group 14 Elements. Organometallics, 21(21), 4444-4449. [Link]
-
Banwell, M. G., et al. (2011). The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. Australian Journal of Chemistry, 64(8), 1135-1146. [Link]
-
Garcia-Garibay, M. A., et al. (2013). Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Crystal Growth & Design, 13(12), 5465-5470. [Link]
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A Senior Application Scientist's Guide to Determining the Purity of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, a key building block in the synthesis of novel therapeutics, rigorous purity assessment is paramount.[1] Its unique bicyclic structure, while conferring desirable pharmacological properties, can also present challenges in analysis and purification.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classic Titrimetry, offering not just protocols, but the strategic reasoning behind methodological choices.
The Criticality of Purity for Bicyclic Intermediates
The structural integrity of this compound directly influences the impurity profile of the final API. Incomplete reactions or side reactions during its synthesis can introduce structurally similar impurities that may be difficult to remove in downstream processes. These impurities can potentially alter the biological activity, toxicity, or stability of the final drug product. Therefore, robust analytical methods are essential to ensure the quality and consistency of this critical intermediate.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique hinges on a balance of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus structural elucidation).
| Method | Principle | Primary Application | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity and impurity profiling. | High versatility for non-volatile compounds, high resolution, and a wide range of detectors.[2][3] | Slower than GC, requires significant solvent usage.[2] |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass spectrometry. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, excellent for identifying unknown impurities.[3] | Requires derivatization for non-volatile compounds like carboxylic acids, which can be tedious.[4][5] |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Absolute purity determination and structural confirmation. | Provides structural information, is a primary ratio method (no need for a specific reference standard of the analyte), and is non-destructive. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Titrimetry | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Assay of the bulk material (overall acidity). | Simple, inexpensive, and based on a primary chemical principle.[6][7] | Non-specific (titrates all acidic protons), less sensitive, and not suitable for impurity profiling.[6] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
For non-volatile and thermally labile molecules like this compound, HPLC is often the method of choice for purity determination.[3] Its ability to separate a wide range of compounds with high resolution makes it ideal for resolving the target molecule from its potential impurities.
Causality Behind Experimental Choices in HPLC
The development of a robust HPLC method is a systematic process.[8] For our target molecule, a reversed-phase method is the logical starting point. The non-polar stationary phase (e.g., C18) will interact with the bicyclic carbon skeleton, while a polar mobile phase will elute the compound. The inclusion of an acid in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility. UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids which lack a strong chromophore.[5]
Experimental Protocol: RP-HPLC for Purity Determination
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
A gradient elution may be necessary to resolve all impurities, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection Wavelength:
-
210 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Method Validation (as per ICH Q2(R1) Guidelines)
A validated HPLC method provides documented evidence of its reliability.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
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The Fulcrum of Function: A Comparative Guide to 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid and Other PROTAC Linkers
In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving beyond mere inhibition to orchestrate the complete removal of disease-causing proteins.[1] These heterobifunctional molecules act as molecular matchmakers, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby coopting the cell's own ubiquitin-proteasome system for targeted degradation.[1] The architecture of a PROTAC is elegant in its tripartite design: a warhead for the POI, a ligand for the E3 ligase, and a linker that tethers the two. While the choice of warhead and E3 ligand dictates the "what" and "how" of the degradation process, it is the often-underestimated linker that profoundly governs the efficiency, selectivity, and overall drug-like properties of the PROTAC.
This guide provides an in-depth technical comparison of PROTAC linkers, with a particular focus on the rigid scaffold provided by 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, and contrasts its performance characteristics with those of more conventional flexible linkers.
The PROTAC Mechanism: A Symphony of Proximity
Before delving into the nuances of linker chemistry, it is crucial to understand the mechanism by which PROTACs operate. The process is a catalytic cycle initiated by the formation of a ternary complex, a crucial assembly of the POI, the PROTAC, and the E3 ligase. An optimally designed linker is not a passive spacer but an active contributor to the stability of this complex. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released to initiate another cycle of degradation, a key feature that allows for their efficacy at sub-stoichiometric concentrations.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Rigid Contender: this compound
The bicyclo[2.2.2]octane (BCO) scaffold, as exemplified by this compound, represents a class of rigid linkers.[2] Unlike their flexible counterparts, which can adopt numerous conformations, the BCO core imposes a defined spatial orientation between the warhead and the E3 ligase ligand. This conformational constraint can be a significant advantage in PROTAC design.
Properties and Advantages of Rigid BCO Linkers:
-
Pre-organization and Reduced Entropic Penalty: The rigidity of the BCO scaffold can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex. This reduces the entropic penalty associated with binding, potentially leading to higher affinity and more efficient degradation.
-
Improved Selectivity: By restricting the possible orientations of the warhead and E3 ligase ligand, rigid linkers can disfavor the formation of off-target ternary complexes, thereby enhancing the selectivity of the PROTAC.
-
Enhanced Physicochemical Properties: The three-dimensional and non-planar nature of the BCO scaffold can serve as a bioisostere for aromatic rings, often leading to improved solubility and metabolic stability compared to more lipophilic flexible linkers.[2]
-
"Molecular Ruler" Capability: The well-defined structure of the BCO core provides a fixed distance between the two ends of the linker, acting as a "molecular ruler" to precisely control the proximity of the POI and E3 ligase.[2]
The Flexible Workhorses: Alkyl and PEG Linkers
The most commonly employed linkers in early PROTAC development have been flexible alkyl and polyethylene glycol (PEG) chains. Their prevalence stems from their synthetic accessibility and the ease with which their length can be modulated.
Properties and Advantages of Flexible Linkers:
-
Synthetic Tractability: Alkyl and PEG linkers are readily synthesized and incorporated into PROTAC structures using standard chemical transformations.
-
Conformational Flexibility: The ability to adopt multiple conformations allows these linkers to accommodate a wider range of ternary complex geometries, which can be advantageous when the optimal orientation is unknown.
-
Improved Solubility (PEG): PEG linkers, with their repeating ethylene glycol units, are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule.
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.
-
Poor Physicochemical Properties: Long alkyl chains can increase the lipophilicity of a PROTAC, leading to poor solubility and cell permeability. While PEG linkers improve solubility, they can also increase the molecular weight and number of rotatable bonds, which can negatively impact oral bioavailability.
-
Potential for Off-Target Effects: The lack of conformational constraint may allow for the formation of non-productive or off-target ternary complexes.
Performance Comparison: Rigid vs. Flexible Linkers
The choice of linker is not merely a synthetic convenience; it is a critical determinant of a PROTAC's biological activity. The optimal linker is highly dependent on the specific POI and E3 ligase pair. While direct comparative data for PROTACs utilizing this compound is not extensively available in the public domain, studies on other rigid linkers provide valuable insights.
For instance, a PROTAC containing a highly rigid linker was shown to induce potent androgen receptor (AR) depletion with a half-maximal degradation concentration (DC50) of less than 1 nM.[1] In another study, the introduction of rigid piperazine and azetidine moieties into the linker of an AR degrader led to increased plasma concentration and oral bioavailability in mice.
The following table summarizes the general characteristics and performance considerations for different linker types, with quantitative data drawn from various studies on different targets.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Performance Data (Target Dependent) |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, easy to vary length | Poor solubility, high lipophilicity, potential for metabolic instability | DC50 values can vary widely depending on length and target. |
| PEG Chains | Flexible, hydrophilic | Improved solubility, synthetically accessible | High molecular weight, increased rotatable bonds, potential for lower permeability | Can achieve potent degradation (e.g., DC50 in the low nM range), but efficacy is highly length-dependent. |
| Bicyclo[2.2.2]octane | Rigid, 3D scaffold | Pre-organization, reduced entropic penalty, improved selectivity and physicochemical properties | More synthetically challenging to prepare | Can lead to highly potent degraders (e.g., DC50 < 1 nM for some rigid linker PROTACs).[1] |
| "Clickable" (e.g., Triazole) | Rigid, planar | Synthetically efficient via "click chemistry", metabolically stable | Can influence planarity and solubility | Enables rapid library synthesis for optimization. |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of PROTACs. The specific reagents and conditions will need to be optimized for each particular PROTAC.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a common method for coupling a carboxylic acid-functionalized linker to an amine-functionalized warhead or E3 ligase ligand.
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing component (e.g., this compound) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
To the activated ester solution, add the amine-containing component (warhead or E3 ligase ligand) (1.0 equivalent).
-
Continue to stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired PROTAC.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC in a cellular context.
-
Cell Culture and Treatment:
-
Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range would be from 1 µM down to 1 pM. Include a vehicle control (e.g., DMSO).
-
Remove the existing medium from the cells and replace it with the PROTAC-containing medium.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Caption: A typical workflow for the synthesis and evaluation of a novel PROTAC.
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, with its structure, length, and rigidity profoundly influencing the molecule's performance. While flexible linkers like alkyl and PEG chains offer synthetic simplicity, rigid linkers built upon scaffolds such as this compound provide a means to exert precise control over the conformation of the PROTAC. This rigidity can translate into enhanced ternary complex stability, improved selectivity, and more favorable physicochemical properties. The optimal linker design, however, remains a target-specific challenge that requires empirical investigation. The protocols and comparative data presented in this guide offer a foundational framework for researchers to rationally design and evaluate the next generation of targeted protein degraders.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Zhang, X., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]
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Mori, G., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Angewandte Chemie International Edition, 61(35), e202200131. [Link]
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Testa, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1105–1112. [Link]
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Schiedel, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]
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Wu, Y., et al. (2022). PROTAC technology for prostate cancer treatment. ScienceOpen. [Link]
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Edmondson, S. D., et al. (2022). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 65(3), 2144–2156. [Link]
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Jiang, Y., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Cell and Developmental Biology, 9, 786524. [Link]
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Scott, J. D., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 656, 331–349. [Link]
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BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Retrieved from [Link]
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Sun, Y., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 8(1), 347. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Shoda, T., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ACS Medicinal Chemistry Letters, 12(7), 1143–1149. [Link]
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A Comparative Conformational Analysis of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid and Other Rigid Bicyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Rigid bicyclic scaffolds have emerged as indispensable tools, offering a defined three-dimensional arrangement of functional groups, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative conformational analysis of 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid, a prominent member of the bicyclo[2.2.2]octane (BCO) family, alongside other notable rigid scaffolds: adamantane-1-carboxylic acid, cubane-1-carboxylic acid, and bicyclo[1.1.1]pentane-1-carboxylic acid.
The selection of a molecular scaffold is a critical decision in the design of new chemical entities. It dictates the spatial orientation of substituents, influences solubility and metabolic stability, and can be the determining factor in a molecule's biological activity or material properties. This guide will delve into the subtle yet significant conformational differences between these scaffolds, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as insights from computational modeling.
The Bicyclo[2.2.2]octane Core: A Study in Controlled Flexibility
The bicyclo[2.2.2]octane skeleton is characterized by its unique cage-like structure, which imparts a high degree of rigidity.[1] However, unlike the perfectly rigid adamantane, the BCO cage possesses a degree of torsional flexibility, existing in an equilibrium between a symmetric D3h "boat" conformation and a slightly distorted D3 "twist-boat" conformation.[2][3] Electron diffraction studies have indicated that the parent hydrocarbon has a large amplitude twisting motion, suggesting a low energy barrier between these conformations.[2]
For 1,4-disubstituted BCO derivatives like this compound, the nature and size of the substituents at the bridgehead positions can influence this conformational equilibrium. The interplay between the carboxylic acid and hydroxymethyl groups, including potential intramolecular interactions, can favor one conformation over the other, thereby defining the precise spatial relationship between these functional moieties.
Comparative Scaffolds: A Spectrum of Rigidity and Geometry
To contextualize the conformational properties of our target molecule, we will compare it against three other widely utilized rigid carboxylic acids:
-
Adamantane-1-carboxylic acid: Derived from the diamondoid adamantane, this molecule is the epitome of a rigid scaffold.[4][5] Its four fused cyclohexane rings in perfect chair conformations result in a strain-free and conformationally locked structure.[6] This rigidity makes it an excellent benchmark for assessing the flexibility of other systems.
-
Cubane-1-carboxylic acid: The cubane cage is a highly strained, synthetic hydrocarbon with a unique cubic geometry.[7] While kinetically stable, the 90° bond angles impart significant strain.[7] This strain can lead to interesting electronic properties and reactivity. Its rigid, compact structure presents a distinct spatial arrangement of substituents compared to other scaffolds.[1][8]
-
Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP): BCP has gained significant attention as a bioisostere for para-substituted phenyl rings and tert-butyl groups.[9][10][11] Its defining feature is the linear arrangement of the bridgehead carbons, providing a rigid spacer with a well-defined length and vector.
Experimental Analysis: Probing Conformation with Spectroscopy and Diffraction
A thorough understanding of the conformational landscape of these molecules necessitates a multi-pronged experimental approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. The chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment and dihedral angles between atoms.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformation through solute-solvent interactions.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to observe are the chemical shifts of the bridgehead and bridge protons. The multiplicity and coupling constants of the bridge protons can provide information about the dihedral angles within the bicyclic system.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. The number of unique carbon signals will confirm the symmetry of the molecule in solution. The chemical shifts of the bridgehead and bridge carbons are indicative of the strain and electronic environment within the cage.
-
2D NMR Experiments (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons like the bridgehead positions.
-
Rationale for Experimental Choices: The use of a combination of 1D and 2D NMR techniques provides a self-validating system for spectral assignment. Any proposed structure and its conformation must be consistent with all observed correlations.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive picture of a molecule's solid-state conformation, yielding precise bond lengths, bond angles, and torsional angles.
Workflow for X-ray Crystallography:
Caption: Workflow for determining molecular structure via X-ray crystallography.
Critical Analysis of Crystallographic Data: The key parameters to extract for conformational analysis are the torsional angles of the ethylene bridges in the bicyclo[2.2.2]octane system and the bond angles within the cage structures of all molecules. These values provide a quantitative measure of the degree of twisting and strain in the solid state. For instance, a study on (±)-trans-3-benzoyl-bicyclo[2.2.2]octane-2-carboxylic acid revealed significant twisting of all three ethylene bridges, with bridgehead-to-bridgehead torsion angles ranging from 9.37° to 13.14°.[12]
Computational Modeling: In Silico Insights into Conformational Energetics
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental data. It allows for the calculation of the relative energies of different conformers and the prediction of geometric parameters and NMR chemical shifts.
Typical DFT Workflow:
Caption: A typical workflow for DFT calculations.
By performing geometry optimizations starting from both the ideal boat and various twist-boat conformations, the global minimum energy structure and the energy barriers between conformers can be determined. This information is crucial for understanding the dynamic behavior of the molecule in solution.
Comparative Data Summary
The following table summarizes key conformational parameters for the target molecule and its comparators, based on available experimental and computational data.
| Scaffold | Key Conformational Feature | Bridgehead-Bridgehead Distance (Å) (approx.) | Notes |
| 4-(Hydroxymethyl)bicyclo-[2.2.2]octane-1-carboxylic acid | Exists as an equilibrium of boat and twist-boat conformers.[2] | ~2.6 | Substituents can influence the position of the equilibrium. |
| Adamantane-1-carboxylic acid | Highly rigid, strain-free chair-chair-chair conformation.[6] | ~2.5 (between 1 and 3 positions) | Considered a "perfect" rigid scaffold.[4] |
| Cubane-1-carboxylic acid | Highly strained cubic geometry with ~90° bond angles.[7] | ~2.2 | The cage is known to be distorted from a perfect cube. |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | Linear arrangement of bridgehead carbons.[9] | ~1.8 | Often used as a rigid, linear spacer. |
Discussion and Implications for Drug and Materials Design
The choice between these rigid scaffolds has significant implications for molecular design:
-
Bicyclo[2.2.2]octane: Offers a good balance of rigidity and synthetic accessibility. The inherent, albeit limited, flexibility can be exploited to fine-tune the spatial arrangement of substituents. The 1,4-disposition provides a defined vector for functional group presentation, making it a valuable scaffold for creating bivalent ligands or for orienting pharmacophores in a specific manner.
-
Adamantane: Its extreme rigidity and lipophilicity have been leveraged in numerous approved drugs.[13][14] The tetrahedral arrangement of its bridgehead positions provides a unique platform for multivalent displays.[4]
-
Cubane: The unusual geometry and electronic properties resulting from its high strain make it a fascinating scaffold for exploring novel chemical space.[1][8] It serves as a 3D bioisostere for benzene, offering a way to "escape from flatland" in drug design.[1][13]
-
Bicyclo[1.1.1]pentane: Its primary utility lies in its role as a linear, rigid spacer.[9][10] Replacing a phenyl ring with a BCP moiety can improve physicochemical properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.[9]
Conclusion
The conformational analysis of this compound and its comparison with other rigid scaffolds highlight a spectrum of structural properties that can be harnessed by medicinal chemists and materials scientists. The BCO core provides a robust and predictable framework with a subtle conformational flexibility that can be tuned by substitution. In contrast, adamantane, cubane, and bicyclo[1.1.1]pentane offer distinct and more rigid geometries. A thorough understanding of the conformational nuances of each scaffold, gained through a combination of experimental techniques and computational modeling, is essential for the rational design of next-generation therapeutics and advanced materials.
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NIST. (n.d.). Experimental data for C8H14 (Bicyclo[2.2.2]octane). NIST Computational Chemistry Comparison and Benchmark Database. [Link]
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Ashenhurst, J. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]
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- Williams, C. M., & Krenske, E. H. (2018). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(17), 7467–7480.
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Wikipedia. (2023). Cubane. In Wikipedia. [Link]
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LibreTexts. (2022). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]
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Chemistry For Everyone. (2024, August 1). What Are Bridged Bicyclic Compounds? [Video]. YouTube. [Link]
- Wuest, F. R., et al. (2009). Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. The Journal of Organic Chemistry, 74(15), 5623–5629.
- Buñuel, E., et al. (1996). A New Conformationally Restricted Aspartic Acid Analogue with a Bicyclo[2.2.2]octane Skeleton.
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- Llabres i Campaner, P. J., et al. (2017). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal-Organic Frameworks. Dalton Transactions, 46(22), 7397–7402.
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Navigating Chemical Space: A Comparative Guide to the Lipophilicity and Solubility of Bicyclic Linkers
In the intricate dance of drug discovery, the linker region of a molecule is far from a passive spacer. It is a critical determinant of a compound's three-dimensional shape, metabolic stability, and, most crucially, its physicochemical properties. For researchers and drug development professionals, navigating the vast chemical space of potential linkers to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a paramount challenge. Among the myriad of options, rigid bicyclic hydrocarbons have emerged as powerful tools to escape the "flatland" of traditional aromatic linkers, offering unique structural and physicochemical advantages.
This guide provides an in-depth, objective comparison of the lipophilicity and solubility of four key bicyclic linkers: bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), cubane, and adamantane. By synthesizing experimental data and field-proven insights, we will explore the causal relationships behind their performance and provide the necessary experimental frameworks for their evaluation.
The Rationale for Bicyclic Linkers: Beyond the Phenyl Ring
The para-substituted phenyl ring is a ubiquitous linker in medicinal chemistry. However, its aromaticity and planarity can contribute to high lipophilicity, poor solubility, and susceptibility to metabolic degradation—all significant hurdles in drug development.[1] Saturated, three-dimensional bicyclic scaffolds are increasingly employed as bioisosteres of the para-phenyl group to mitigate these issues.[2][3] These rigid structures offer precise vectoral placement of substituents while introducing a higher fraction of sp³-hybridized carbons, which is often associated with improved developability profiles.[1]
The choice of a specific bicyclic linker, however, is not arbitrary. Each scaffold possesses a unique geometry and electronic character that profoundly influences the overall properties of the molecule. Understanding these nuances is critical for rational drug design.
Comparative Analysis of Physicochemical Properties
To provide a clear and objective comparison, we have compiled experimental data on the lipophilicity and aqueous solubility of analogous compounds where the key variable is the central linker. The following data is synthesized from a seminal study by Al-Faiyadh et al. (2017), which provides a head-to-head comparison of para-phenyl, BCP, BCO, and cubane bioisosteres.
Lipophilicity: A Tale of Two Bicycles and a Cube
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's permeability, promiscuity, and metabolic clearance.[4][5] A key takeaway from comparative studies is that not all bicyclic linkers are created equal in their impact on this property.
A study comparing a series of compounds with different linkers revealed that the bicyclo[2.2.2]octane (BCO) derivatives were consistently more lipophilic than their para-phenyl counterparts.[6] In contrast, both bicyclo[1.1.1]pentane (BCP) and cubane linkers led to a significant decrease in lipophilicity.[6][7] This is attributed to BCP having the fewest carbon atoms among the common bicyclic bioisosteres.[1]
Table 1: Comparison of Lipophilicity and Nonspecific Binding (Chromatographic Hydrophobicity Index - CHI(IAM))
| Linker | CHI(IAM) | Change vs. p-Phenyl | Interpretation |
| p-Phenyl | 38.8 | - | High Lipophilicity / NSB |
| BCP | 30.2 | -8.6 | Significantly Reduced Lipophilicity / NSB |
| BCO | 42.1 | +3.3 | Increased Lipophilicity / NSB |
| Cubane | 32.5 | -6.3 | Reduced Lipophilicity / NSB |
Data is for a representative series of aniline derivatives from Al-Faiyadh et al. (2017). A lower CHI(IAM) value indicates lower lipophilicity and nonspecific binding.
Adamantane, a larger and more complex cage structure, is widely recognized for its high lipophilicity, which often leads to poor aqueous solubility.[8][9] While not part of the same head-to-head study, its nonpolar hydrocarbon framework makes it significantly more lipophilic than the other linkers discussed here.
Aqueous Solubility: The Promise of 3D Scaffolds
Aqueous solubility is a prerequisite for drug absorption and distribution.[10] Poor solubility can terminate the development of an otherwise promising drug candidate. Here, the advantages of replacing a planar aromatic ring with a 3D saturated scaffold become particularly evident.
The replacement of a para-phenyl ring with a BCP group has been shown to improve aqueous solubility by at least 50-fold in some cases.[7] Cubane bioisosteres also demonstrate a marked improvement in solubility.[6] Conversely, the more lipophilic BCO linker does not confer the same solubility benefits. Adamantane-containing compounds are notoriously poorly soluble in aqueous media due to their highly lipophilic nature.[8][9]
Table 2: Comparison of Aqueous Solubility
| Linker | Aqueous Solubility (μM) | Fold Change vs. p-Phenyl |
| p-Phenyl | <1 | - |
| BCP | 51 | >50x |
| BCO | <1 | No significant change |
| Cubane | 24 | >24x |
Data is for a representative series of carboxylic acid derivatives from Al-Faiyadh et al. (2017), determined by a shake-flask method.
Experimental Protocols for Physicochemical Property Determination
To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the experimental methodologies used to generate the data. Below are detailed protocols for the determination of aqueous solubility and lipophilicity.
Thermodynamic Aqueous Solubility: The Shake-Flask Method
This is the gold-standard method for determining the intrinsic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Diagram of the Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity and Nonspecific Binding: Chromatographic Hydrophobicity Index (CHI)
The CHI method provides a high-throughput measure of lipophilicity and potential for nonspecific binding by assessing a compound's retention on an immobilized artificial membrane (IAM) column during HPLC analysis.
Protocol:
-
Column and Mobile Phases: Use an IAM PC DD2 column. Prepare two mobile phases: Mobile Phase A (Ammonium acetate buffer, pH 7.4) and Mobile Phase B (Acetonitrile).
-
Gradient Elution: Inject the compound onto the column and elute with a linear gradient of increasing Mobile Phase B (e.g., from 0% to 100% over 10 minutes).
-
Data Acquisition: Record the retention time of the compound using a UV detector.
-
Calculation of CHI: The percentage of acetonitrile at which the compound elutes is multiplied by 100 to give the CHI(IAM) value. This value is a measure of the compound's capacity factor on the IAM stationary phase.
-
Interpretation: A higher CHI(IAM) value indicates greater retention on the artificial membrane, which correlates with higher lipophilicity and a greater propensity for nonspecific binding.
Diagram of the CHI(IAM) Experimental Workflow
Caption: Workflow for CHI(IAM) Lipophilicity Measurement.
Conclusion and Field-Proven Insights
The experimental data clearly demonstrates that the choice of a bicyclic linker has a profound and predictable impact on a molecule's lipophilicity and solubility.
-
Bicyclo[1.1.1]pentane (BCP) stands out as an exceptional bioisostere for the para-phenyl ring when the goal is to significantly reduce lipophilicity and improve aqueous solubility. Its small size and high sp³ character make it a powerful tool for optimizing the ADME properties of drug candidates.[1]
-
Cubane also offers a favorable profile, reducing lipophilicity and enhancing solubility, albeit to a slightly lesser extent than BCP in the compared series. Its unique geometry provides a different spatial arrangement of substituents that can be explored for structure-activity relationship studies.
-
Bicyclo[2.2.2]octane (BCO) , in contrast, tends to increase lipophilicity and does not provide the same solubility benefits as BCP or cubane. It may be a suitable choice when a more lipophilic linker is desired to, for instance, enhance membrane permeability for a compound that is already sufficiently soluble.
-
Adamantane represents the most lipophilic end of the spectrum among these linkers. Its use should be carefully considered, as it is likely to decrease aqueous solubility significantly.[8][9] However, its rigid and bulky nature can be advantageous for specific binding pocket interactions.
As Senior Application Scientists, we advise that the selection of a bicyclic linker should be a data-driven decision based on the specific challenges of a drug discovery program. If a lead compound suffers from poor solubility and high lipophilicity, BCP and cubane are excellent starting points for bioisosteric replacement. If, however, a modest increase in lipophilicity is required, BCO may be a viable option. The experimental protocols provided herein offer a robust framework for generating the necessary data to make these critical decisions and propel drug candidates toward the clinic.
References
-
Al-Faiyadh, M., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 589-594. [Link]
-
Stepan, A. F., et al. (2011). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 7, 1629-1647. [Link]
-
Wagman, A. S., & Bu, F. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 514-526. [Link]
-
Scilit. (n.d.). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. Scilit. [Link]
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Al-Faiyadh, M., et al. (2020). (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]
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Meanwell, N. A. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute. [Link]
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Rutkowska, E., et al. (2013). Lipophilicity--methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18. [Link]
-
Ciura, K., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 27(25), 8909. [Link]
-
Daina, A., & Zoete, V. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(11), 3169. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
-
ResearchGate. (2025). Lipophilicity in Drug discovery. ResearchGate. [Link]
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Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2097. [Link]
-
ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E and F. ResearchGate. [Link]
-
Tychko, M., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(19), 6598. [Link]
-
ResearchGate. (2025). Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. [Link]
-
Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
ResearchGate. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. ResearchGate. [Link]
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ChemRxiv. (n.d.). Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv. [Link]
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A Comparative Guide to the Spectroscopic Characterization of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel molecular entities is paramount. The bicyclo[2.2.2]octane scaffold, a rigid and three-dimensional framework, is a privileged motif in medicinal chemistry, offering a unique vector for substituent placement in bioactive molecules.[1] Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, with its bifunctional nature, serves as a critical building block in the synthesis of complex therapeutic agents. This guide provides a comprehensive analysis of its spectroscopic properties, offering a comparative perspective with structurally related analogs to aid researchers in its unambiguous identification and characterization.
The Importance of Spectroscopic Analysis
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. Each method probes different aspects of the molecular architecture:
-
Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms through the magnetic properties of their nuclei.
-
Infrared (IR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns, aiding in structural confirmation.
This guide will delve into the expected spectroscopic data for our target molecule and compare it with two key analogs: its parent carboxylic acid, 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid , and the closely related methyl bicyclo[2.2.2]octane-1-carboxylate . This comparative approach is designed to highlight the subtle yet significant spectral differences arising from functional group modifications.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate and its selected analogs.
Table 1: Key Physicochemical and Spectroscopic Properties
| Property | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | This compound | Methyl bicyclo[2.2.2]octane-1-carboxylate |
| Molecular Formula | C₁₁H₁₈O₃ | C₁₀H₁₆O₃[1] | C₁₀H₁₆O₂ |
| Molecular Weight | 198.26 g/mol | 184.23 g/mol | 168.23 g/mol |
| CAS Number | 94994-15-7 | 828-52-4[2] | 2064-04-2 |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. For methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, the key distinguishing features are the signals for the methyl ester and the hydroxymethyl group, which are absent in its carboxylic acid analog and the latter in the simple methyl ester, respectively.
Expected ¹H NMR Data for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
-
-OCH₃ (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester.
-
-CH₂OH (s, 2H): A singlet corresponding to the two protons of the hydroxymethyl group. The chemical shift of this peak can be variable and is sensitive to solvent and concentration.
-
-OH (s, 1H): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
Bicyclo[2.2.2]octane protons (m): A complex multiplet pattern for the 12 protons of the bicyclic framework.
Comparative Analysis:
-
This compound: The most significant difference will be the absence of the methyl ester singlet (-OCH₃). Instead, a broad singlet for the carboxylic acid proton (-COOH) would be observed, typically at a much higher chemical shift.
-
Methyl bicyclo[2.2.2]octane-1-carboxylate: This analog will lack the signals corresponding to the hydroxymethyl group (-CH₂OH and -OH).
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The high symmetry of the bicyclo[2.2.2]octane core simplifies the spectrum.
Expected ¹³C NMR Data for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
-
C=O (ester): A signal in the downfield region, characteristic of a carbonyl carbon.
-
-OCH₃: The carbon of the methyl ester.
-
-CH₂OH: The carbon of the hydroxymethyl group.
-
Bridgehead carbons: Signals for the quaternary carbons of the bicyclic system.
-
Methylene carbons: Signals for the CH₂ groups of the bicyclic framework.
Comparative Analysis:
-
This compound: The carbonyl carbon of the carboxylic acid will have a slightly different chemical shift compared to the ester. The methyl ester carbon signal will be absent.
-
Methyl bicyclo[2.2.2]octane-1-carboxylate: The spectrum will not show a signal for the hydroxymethyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups.
Expected IR Data for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C=O stretch (ester): A strong, sharp absorption band around 1730 cm⁻¹.
-
C-O stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the ester and alcohol.
-
C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.
Comparative Analysis:
-
This compound: The C=O stretch of the carboxylic acid will be broader and may appear at a slightly lower wavenumber (around 1700-1725 cm⁻¹) due to hydrogen bonding. The O-H stretch will be very broad, often overlapping with the C-H stretches, which is a hallmark of a carboxylic acid.
-
Methyl bicyclo[2.2.2]octane-1-carboxylate: The broad O-H stretch from the hydroxyl group will be absent.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and clues to its structure from its fragmentation pattern.
Expected Mass Spectrum for Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 198.26).
-
Key Fragments: Loss of the methoxy group (-OCH₃), the hydroxymethyl group (-CH₂OH), and cleavage of the bicyclic ring are expected fragmentation pathways. Predicted adducts include [M+H]⁺ at m/z 199.13288 and [M+Na]⁺ at m/z 221.11482.[3]
Comparative Analysis:
-
This compound: The molecular ion peak will be at m/z = 184.23. Fragmentation will likely involve the loss of water (-H₂O) and the carboxyl group (-COOH).
-
Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-: An electron ionization mass spectrum is available for this compound, showing a molecular ion at m/z 168.[4] This provides a reference for the fragmentation of the core bicyclo[2.2.2]octane ring system.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below are standard operating procedures for the key spectroscopic techniques.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Method: Use an electrospray ionization (ESI) source for soft ionization to observe the molecular ion, or an electron ionization (EI) source to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Sources
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Comparative study of the rigidity of different chemical linkers in drug design
Introduction: The Linker as a Critical Design Element
In modern drug design, particularly for modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker that connects the active components is far from a passive spacer. It is a critical determinant of a drug's efficacy, selectivity, stability, and pharmacokinetic profile.[1][2] The linker's architecture, specifically its degree of rigidity or flexibility, governs the spatial relationship between the connected moieties, influences the molecule's ability to engage with its biological targets, and dictates its overall developability.[3]
This guide provides an in-depth comparison of rigid and flexible linkers, offering a framework for their rational selection. We will explore the causal relationships between linker conformation and therapeutic outcomes, detail the self-validating experimental protocols used to characterize rigidity, and present quantitative data to support these principles.
The Rigidity Spectrum: Classifying Chemical Linkers
Linkers in drug design exist on a spectrum from highly flexible to conformationally restricted. This property is dictated by the chemical bonds and structural motifs that constitute the linker's backbone.
-
Flexible Linkers : These are characterized by a high number of rotatable single bonds, affording a large conformational space. The most common examples are based on alkyl chains and polyethylene glycol (PEG) units.[4][5] This conformational freedom can be advantageous for allowing the connected fragments to independently find their optimal binding pockets, but it comes at the cost of a significant entropic penalty upon binding, which can weaken affinity.[6]
-
Rigid Linkers : These linkers incorporate structural elements that restrict bond rotation, such as cyclic systems (e.g., piperazine, cyclohexane), aromatic rings, alkynes, and triazoles.[4][5] By reducing conformational freedom, rigid linkers "pre-organize" the molecule into a more bioactive conformation, which can lead to enhanced binding affinity and improved metabolic stability.[6] However, excessive rigidity can create unproductive steric hindrance or prevent the molecule from adapting to its target.[3]
The Role of Linker Rigidity in Advanced Drug Modalities
The choice between a flexible and rigid linker is highly context-dependent, with profound implications for different therapeutic platforms.
Proteolysis-Targeting Chimeras (PROTACs)
For PROTACs, the linker's role is to enable the formation of a productive ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[4] Linker rigidity is a key variable in this process. While flexible linkers can more easily span the distance and accommodate various protein orientations, rigid linkers can enforce a specific geometry that leads to more stable and cooperative protein-protein interactions within the complex.[2][5] This balance is delicate; studies have shown that introducing rigidity can improve cellular permeability and metabolic stability, but may also destabilize the ternary complex if the enforced conformation is not optimal.[3]
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. Its primary functions are to ensure stability in systemic circulation and to facilitate efficient payload release at the target tumor site.[1] Linker rigidity can influence both of these factors. For instance, more rigid, sterically hindered linkers can shield the payload from premature metabolism or deconjugation in the bloodstream, leading to a longer half-life and reduced off-target toxicity.[7][8][] The choice between cleavable and non-cleavable linkers further intersects with rigidity, as the linker's structure must be compatible with the chosen release mechanism (e.g., enzymatic cleavage, pH sensitivity).[]
Comparative Analysis of Linker Performance
The optimal linker is highly dependent on the specific biological system. However, general trends in performance can be summarized based on preclinical data.
| Property | Flexible Linkers (e.g., Alkyl, PEG) | Rigid Linkers (e.g., Cycloalkane, Triazole) | Causality & Rationale |
| Binding Affinity | Can suffer from entropic penalty upon binding. | Can enhance affinity by pre-organizing the molecule, reducing the entropic cost of binding. | The high number of rotatable bonds in flexible linkers means a greater loss of conformational entropy is required to adopt the bound state.[6] |
| Ternary Complex Stability (PROTACs) | Can readily adapt to form the complex, but the complex may be less stable due to conformational freedom. | Can promote more stable complexes if the geometry is optimal, but may prevent formation if sterically mismatched. | Rigid linkers can create new, favorable protein-protein interactions, but their inflexibility can also introduce strain.[3] |
| Cell Permeability | Hydrophobic alkyl chains can decrease solubility; hydrophilic PEG chains can improve it.[4] | Rigidity can improve passive permeability by reducing the polar surface area and minimizing the energy penalty of desolvation. | A molecule must shed its hydration shell to cross the cell membrane; rigid structures often present a smaller, less dynamic surface for desolvation.[3] |
| Pharmacokinetics (PK) | Can be more susceptible to metabolism.[5] | Often exhibit greater metabolic stability.[4] | Cyclic and aromatic structures are generally less prone to enzymatic degradation than linear alkyl chains. |
| Solubility | PEG linkers are highly effective at increasing aqueous solubility.[4] | Generally more hydrophobic, which can decrease solubility. | The repeating ether units in PEG are hydrophilic and engage in hydrogen bonding with water.[10] |
| Synthetic Accessibility | Generally straightforward to synthesize and modify.[4] | Synthesis can be more complex, requiring multi-step procedures to build cyclic or aromatic systems. | The construction of conformationally constrained systems often involves more intricate organic chemistry. |
Quantitative Data: A Case Study in PROTACs
The following table presents representative data comparing the degradation efficiency (DC₅₀) of PROTACs with varying linker rigidity, illustrating the principles discussed.
| PROTAC System | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 Degrader | Flexible (Alkyl-ether) | 15 | ~95 | [6] |
| BRD4 Degrader | Rigid (Piperazine-based) | 3 | >98 | [6] |
| H-PGDS Degrader | Flexible (Methylene-modified) | 0.021 | ~90 | [3] |
| H-PGDS Degrader | Rigid (Azaspiro[3.5]nonane) | 0.019 | ~90 | [3] |
Note: DC₅₀ is the half-maximal degradation concentration; Dₘₐₓ is the maximum degradation observed. Lower DC₅₀ and higher Dₘₐₓ values indicate greater potency and efficacy.
Experimental & Computational Workflows for Characterizing Linker Rigidity
A multi-faceted approach is required to fully characterize a linker's conformational properties. No single technique provides a complete picture; instead, data from NMR, X-ray crystallography, and computational modeling are integrated to build a comprehensive understanding.
Caption: Integrated workflow for linker rigidity characterization.
Experimental Protocol 1: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the solution-state conformation of a molecule.[11][12] The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[11] By identifying NOE correlations, one can deduce the spatial arrangement of atoms and thus the linker's preferred conformation(s).
Objective: To determine the predominant solution-state conformation and assess the relative flexibility of a chemical linker.
Methodology: 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) The ROESY experiment is often preferred for molecules in the intermediate size range, as it avoids the issue of zero-crossing where the standard NOE signal can disappear.[13]
-
Sample Preparation:
-
Dissolve the purified drug-linker conjugate to a final concentration of 1-10 mM in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence conformation.
-
Filter the sample into a high-quality NMR tube.
-
Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.
-
Set up a 2D ROESY experiment on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Key parameters to optimize include the mixing time (τm), typically varied from 100 to 500 ms. A series of experiments with different mixing times (a "build-up curve") helps to distinguish direct NOEs from spin-diffusion artifacts.[14]
-
The spin-lock field strength and duration must also be carefully calibrated.
-
-
Data Processing and Analysis:
-
Process the 2D ROESY data using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify cross-peaks, which indicate spatial proximity between two protons. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[14]
-
Correlate the observed ROEs with specific proton pairs. For a linker, key correlations are often between protons on the linker itself and protons on the attached ligands.
-
Interpretation: The presence of strong ROEs between distant parts of the molecule suggests a folded or constrained conformation, indicative of a more rigid structure. A lack of long-range ROEs suggests a more flexible, extended conformation.
-
-
Self-Validation: The system is self-validating through the consistency of the data. All observed ROE-derived distance restraints must be chemically and sterically plausible. The data should be consistent with J-coupling constants, which also provide information about dihedral angles.
Experimental Protocol 2: X-Ray Crystallography for Solid-State Structure
X-ray crystallography provides an atomic-resolution snapshot of the molecule in its crystalline, solid state.[15] While this represents a single, low-energy conformation, it offers unparalleled detail about bond lengths, angles, and the precise geometry of the linker, serving as a crucial validation for computational models.[16]
Objective: To determine the high-resolution, solid-state structure of a drug-linker conjugate, ideally in complex with its protein target.
Methodology: Single Crystal X-Ray Diffraction [17][18]
-
Crystallization:
-
This is often the most challenging step.[19] Prepare a highly pure (>98%) and concentrated solution of the molecule or protein-ligand complex.
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Identify conditions that produce single, well-ordered crystals of sufficient size (>20 μm).
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool it in liquid nitrogen.
-
Mount the frozen crystal on a goniometer in an X-ray beamline (often at a synchrotron for high intensity).
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector over a full 180° or 360° rotation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.[18]
-
Solve the "phase problem." If a similar structure already exists, this can be done by molecular replacement.[18] For novel structures, other methods may be required.
-
The initial phases are used to calculate an electron density map.
-
Build an atomic model of the molecule into the electron density map using software like Coot.
-
Refine the model against the experimental data using software like PHENIX or Refmac. This iterative process improves the fit of the model to the data, resulting in a final structure with associated quality metrics (e.g., R-work, R-free).
-
-
Analysis:
-
Analyze the final structure to determine the precise conformation of the linker.
-
Measure key dihedral angles, intramolecular distances, and any interactions (e.g., hydrogen bonds) that stabilize the observed conformation.
-
Interpretation: The resulting structure shows a single, static conformation. This provides a ground truth for the linker's geometry, though it doesn't capture its dynamic behavior in solution.
-
Computational Protocol 3: Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the linker's behavior over time, complementing the static picture from crystallography and the time-averaged view from NMR.[20] By simulating the movement of every atom, MD can map the conformational energy landscape, identify preferred conformations, and quantify the linker's flexibility.
Objective: To simulate the dynamic behavior of the linker in a solvated environment and quantify its conformational flexibility.
Methodology: All-Atom MD Simulation using GROMACS/AMBER [21]
-
System Setup:
-
Start with a high-quality initial structure, often from X-ray crystallography or a docked model.
-
Assign a force field (e.g., CHARMM36m, AMBER ff14SB) to the protein and ligand. The linker may require custom parameterization using quantum mechanics calculations to ensure accuracy.
-
Place the molecule in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.
-
-
Equilibration:
-
Perform a short simulation (e.g., 1 ns) in the NVT ensemble (constant Number of particles, Volume, and Temperature). During this step, apply position restraints to the heavy atoms of the protein and ligand, allowing the solvent and ions to equilibrate around them. The temperature is gradually raised to the target temperature (e.g., 300 K).
-
Perform a subsequent simulation (e.g., 5-10 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature). This allows the density of the system to equilibrate. Position restraints are typically maintained on the protein backbone but may be released from sidechains and the ligand.
-
-
Production Simulation:
-
Remove all restraints and run the production simulation for a duration sufficient to sample the conformational space of interest (typically ranging from hundreds of nanoseconds to microseconds).
-
-
Analysis:
-
Trajectory Analysis: Visualize the trajectory to observe the linker's motion. Calculate the Root Mean Square Fluctuation (RMSF) for each atom in the linker to identify regions of high and low flexibility.
-
Conformational Clustering: Group similar conformations together to identify the most populated conformational states.
-
Dihedral Angle Analysis: Plot the probability distribution of key dihedral angles in the linker to quantify rotational freedom around specific bonds.
-
Interpretation: A linker that samples a wide range of conformations and shows high RMSF values is considered flexible. A linker that remains in a few well-defined states with low RMSF is considered rigid.
-
Caption: Conformational space of flexible vs. rigid linkers.
Conclusion
The selection of a chemical linker is a pivotal decision in drug design that requires a deep, mechanistic understanding of how its structural properties translate into biological function. The dichotomy between flexible and rigid linkers is not a simple choice but a complex optimization problem. Flexible linkers offer synthetic ease and adaptability, while rigid linkers provide a strategy to enhance affinity and stability through conformational control. A successful drug development campaign must leverage a combination of rational design, chemical synthesis, and rigorous biophysical and computational characterization to identify the linker architecture that achieves the optimal balance of potency, selectivity, and drug-like properties for a given therapeutic application.
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Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Pharmacokinetics of antibody-drug conjugates. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
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Li, J., et al. (2025). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Journal of Translational Medicine. [Link]
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Shoda, T., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. MedChemComm. [Link]
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Sinko, G., et al. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
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Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology. [Link]
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Böhnke, N., et al. (2022). A, Chemical structures of drug linker components and description of.... ResearchGate. [Link]
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Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]
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Maple, H. J., & Westwood, I. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Pang, Y. P. (2003). Molecular-dynamics investigation of molecular flexibility in ligand binding. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Gil, R. R., & Griesinger, C. (2016). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Royal Society of Chemistry. [Link]
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-
OpenFreeEnergy. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
-
Epistemeo. (2014, January 8). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube. [Link]
-
Dal Corso, A., et al. (2017). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the.... ResearchGate. [Link]
-
University of Crete. (n.d.). Nuclear Overhauser Effect (NOE). [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
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-
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Drug Discovery Today. [Link]
-
Luitz, M. P., et al. (2020). Capturing the Flexibility of a Protein–Ligand Complex: Binding Free Energies from Different Enhanced Sampling Techniques. Journal of Chemical Theory and Computation. [Link]
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Deganutti, G., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic Acid
This document provides a detailed, step-by-step protocol for the proper disposal of 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 828-52-4). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Principle: Hazard-Based Waste Management
The foundation of safe chemical disposal is a thorough understanding of the substance's inherent hazards. This compound is a solid organic compound that, while not acutely toxic in all contexts, possesses characteristics that mandate its treatment as hazardous chemical waste. Disposal is not merely about discarding unwanted material; it is a regulated process designed to mitigate risks to personnel and the ecosystem.
Chemical and Physical Profile
A summary of the compound's key properties is essential for making informed handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 828-52-4 | [1] |
| Molecular Formula | C10H16O3 | [1][2] |
| Molecular Weight | 184.23 g/mol | [1] |
| Physical Form | Solid | [3] |
| Storage | Room temperature | [1] |
Hazard Identification
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several hazards that directly inform disposal protocols.
| Hazard Class | GHS Hazard Statement | Meaning |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can cause adverse health effects. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact may cause redness and irritation.[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can cause significant irritation.[4] |
| Specific target organ toxicity | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[4] |
These classifications firmly place this compound under the regulatory authority of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) once it is designated as waste.[5] Therefore, disposal via standard trash or sanitary sewer systems is strictly prohibited. [5][6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps from the point of generation to final hand-off to your institution's Environmental Health and Safety (EHS) department.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment a chemical is deemed waste.
-
Designate as Solid Chemical Waste: Immediately classify unused, expired, or contaminated this compound as solid hazardous waste.
-
Maintain Segregation: Do not mix this compound with other waste types.[7] Incompatible wastes can react violently, generate toxic fumes, or create a fire hazard.[8]
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing spills and exposure.[10]
-
Choose a Compatible Container: Use a clean, dry, and robust container made of a material chemically compatible with the solid. High-density polyethylene (HDPE) or glass containers are excellent choices.[6][9] The container must have a secure, leak-proof screw-top cap.[9]
-
Inspect the Container: Before use, ensure the container is free from cracks, residue, or any other damage.[10]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times except when adding waste.[6] This prevents the release of dust and protects the contents from moisture or contamination.
Step 3: Accurate and Compliant Labeling
Improper labeling is a serious safety and regulatory violation. EHS personnel rely on accurate labels to handle and consolidate waste safely.[6]
-
Affix a Hazardous Waste Tag: Obtain an official hazardous waste tag from your institution's EHS department.
-
Complete All Fields: Fill out the tag completely and legibly.[5] Information must include:
-
Full Chemical Name: Write "this compound". Do not use abbreviations, formulas, or ditto marks.[5]
-
Composition: For the pure compound, list it as 100%. If it's a mixture, list all constituents and their percentages.
-
Hazard Identification: Check the boxes corresponding to the material's hazards (e.g., Irritant, Harmful).
-
Generator Information: Your name, lab location (building and room number), and contact information.[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6][9]
-
Location: The SAA must be under the direct control of laboratory personnel. Waste cannot be generated in one lab and stored in another.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential spills.[7][10]
-
Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste) or accumulation time limits (up to one year, as long as volume limits are not met).[6][9]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the temporary accumulation of waste; final disposal is managed by trained professionals.
-
Contact EHS for Pickup: Once the container is full (do not overfill; leave at least 10% headspace) or you are finished generating this waste stream, contact your EHS department to schedule a waste pickup.[12]
-
Professional Handling: EHS will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal, state, and local regulations.[13]
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the safe disposal of this compound.
Caption: A flowchart outlining the key decisions and steps for proper laboratory disposal.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
-
For a Small Spill (Contained on a Benchtop):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Gently sweep up the solid material, taking care not to create dust.[14] Use a dustpan and brush or absorbent pads.
-
Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with soap and water.
-
-
For a Large Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency number or EHS office.
-
Prevent entry to the area.
-
Wait for trained emergency responders to manage the cleanup.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure environmental stewardship, and uphold the integrity of your research operations.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
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MSDS of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate . Capot Chemical. [Link]
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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This compound Safety Information . Crysdot. [Link]
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How to Dispose of Chemical Waste . Tufts University Environmental Health and Safety. [Link]
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This compound . PubChemLite. [Link]
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This compound, min 97%, 100 mg . CP Lab Safety. [Link]
-
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylicacid . Indagoo. [Link]
-
Material Safety Data Sheet BICYCLO[2.2.2]OCTANE-2,3,5,6-TETRACARBOXYLIC ACID . Valsynthese SA. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

